molecular formula Al2(CO3)3<br>C3Al2O9 B084611 Aluminum carbonate CAS No. 14455-29-9

Aluminum carbonate

Cat. No.: B084611
CAS No.: 14455-29-9
M. Wt: 233.99 g/mol
InChI Key: PPQREHKVAOVYBT-UHFFFAOYSA-H
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Description

Aluminum Carbonate, with the chemical formula Al₂(CO₃)₃, is a chemical compound of significant research interest due to its inherent instability and specific reactivity . It is not well-characterized in its pure form and does not exist under normal conditions, requiring synthesis at high carbon dioxide pressure and near-zero temperatures . This white, powdery solid decomposes upon heating, forming aluminum oxide and carbon dioxide, rather than reaching a conventional boiling point . Its primary research value lies in its role as a model compound for studying phosphate-binding interactions and antacid mechanisms . In biochemical and pharmacological research, this compound is investigated for its ability to bind dietary phosphate in the gastrointestinal tract, making it a tool for exploring the management of hyperphosphatemia in experimental settings . It also serves as a precursor for the synthesis of other aluminum compounds, such as aluminum hydroxide and aluminum oxide, through controlled decomposition reactions . Furthermore, its reaction with acids to produce aluminum salts and carbon dioxide is of interest in synthetic chemistry and for academic demonstrations of carbonate reactivity . Due to concerns about aluminum toxicity, particularly in subjects with renal impairment, all research applications are conducted under controlled conditions to study absorption and systemic effects . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dialuminum;tricarbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3CH2O3.2Al/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQREHKVAOVYBT-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Al+3].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Al2(CO3)3, C3Al2O9
Record name aluminium carbonate
Source Wikipedia
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891680
Record name Aluminum carbonate (Al2(CO3)3)
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Molecular Weight

233.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14455-29-9, 53547-27-6
Record name Aluminum carbonate, basic [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum carbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum carbonate (Al2(CO3)3)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALUMINUM CARBONATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

High-Pressure Synthesis of Aluminum Carbonate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum carbonate (Al₂(CO₃)₃) is a compound that has long been considered highly unstable under ambient conditions, readily decomposing into aluminum hydroxide and carbon dioxide, particularly in the presence of moisture.[1][2] This inherent instability has historically limited its synthesis and characterization. However, recent advancements in high-pressure and high-temperature synthesis techniques have enabled the formation of anhydrous this compound. A notable breakthrough in 2023 demonstrated that Al₂(CO₃)₃ can be synthesized by reacting aluminum oxide (Al₂O₃) with carbon dioxide (CO₂) under extreme pressures.[2] This technical guide provides a comprehensive overview of the high-pressure synthesis of this compound, focusing on the available experimental data and methodologies for its formation and characterization.

Introduction: The Challenge of Synthesizing this compound

The instability of this compound at standard conditions is attributed to the high charge density of the Al³⁺ cation, which polarizes the carbonate anion, weakening the C-O bonds and making the compound susceptible to hydrolysis and thermal decomposition.[1] Early attempts to synthesize this compound often resulted in the formation of basic aluminum carbonates or aluminum hydroxide.[2]

The successful synthesis of anhydrous this compound relies on shifting the thermodynamic equilibrium in favor of its formation by applying high pressure. High-pressure conditions favor the formation of denser phases, and in this case, promote the reaction between solid aluminum oxide and fluid carbon dioxide to form solid this compound.

High-Pressure Synthesis Methodology

The primary successful method for synthesizing anhydrous this compound involves the use of a laser-heated diamond anvil cell (LH-DAC). This technique allows for the simultaneous achievement of extremely high pressures and temperatures required for the reaction to proceed.

Experimental Protocol

While the full, detailed experimental protocol from the seminal 2023 study by Bayarjargal et al. is not publicly available, the following outlines the general methodology based on the published abstract and common practices in high-pressure synthesis.[2]

Precursor Materials:

  • Aluminum Oxide (Al₂O₃): High-purity, fine powder. The specific polymorph (e.g., α-Al₂O₃, γ-Al₂O₃) used as the starting material is a critical parameter.

  • Carbon Dioxide (CO₂): High-purity, loaded into the diamond anvil cell as a fluid or solid (dry ice).

Apparatus:

  • Laser-Heated Diamond Anvil Cell (LH-DAC): Capable of generating pressures in the gigapascal (GPa) range and temperatures of thousands of degrees Celsius. The sample is compressed between two diamond anvils. A gasket, typically made of a strong metal like rhenium, contains the sample chamber.

  • Pressure Calibration: A pressure calibrant, such as a ruby chip, is included in the sample chamber. The pressure is determined by measuring the fluorescence spectrum of the calibrant.

  • Laser Heating System: A high-power laser (e.g., Nd:YAG or CO₂) is focused on the sample to achieve the required reaction temperatures.

  • In-situ Analytical Techniques: The LH-DAC is often coupled with techniques like Raman spectroscopy and X-ray diffraction to monitor the reaction in real-time.

Generalized Procedure:

  • A small amount of the Al₂O₃ precursor and the pressure calibrant are loaded into the sample chamber of the diamond anvil cell.

  • The sample chamber is sealed and filled with high-purity CO₂.

  • The pressure is gradually increased to the target range (see Table 1).

  • The sample is then heated to the desired temperature using a focused laser beam.

  • The reaction is monitored in-situ to observe the formation of new phases.

  • After the reaction is complete, the sample is cooled to room temperature before the pressure is slowly released.

  • The synthesized product can be recovered for ex-situ analysis.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of anhydrous aluminum carbonates as reported in the literature.

CompoundPrecursorsPressure (GPa)Temperature (°C)Synthesis EnvironmentKey FindingsReference
Al₂(CO₃)₃ Al₂O₃ + CO₂24–28HighLaser-Heated DACFormation of anhydrous this compound with isolated [CO₃]²⁻ groups. The product is recoverable at ambient conditions.[2]
Al₂[C₂O₅][CO₃]₂ Al₂O₃ + CO₂>38HighLaser-Heated DACFormation of a pyrocarbonate phase containing both [C₂O₅]²⁻ and [CO₃]²⁻ groups. Recoverable at ambient conditions.[2]

Note: The specific temperatures for these syntheses were not detailed in the available literature abstracts.

Characterization of Synthesized this compound

The characterization of the high-pressure synthesized this compound is crucial to confirm its structure and properties. The primary techniques employed are:

  • Single-Crystal X-ray Diffraction (XRD): This is the definitive method for determining the crystal structure of the synthesized material. It provides information on the arrangement of atoms, bond lengths, and bond angles, confirming the formation of Al₂(CO₃)₃.[2]

  • Raman Spectroscopy: This technique is used to probe the vibrational modes of the carbonate ions and the Al-O bonds. The Raman spectrum provides a fingerprint of the compound and can be used to distinguish it from the starting materials and other potential byproducts.[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the high-pressure synthesis of this compound.

experimental_workflow cluster_precursors Precursor Preparation cluster_synthesis High-Pressure Synthesis cluster_characterization Product Characterization Al2O3 High-Purity Al₂O₃ Powder DAC_Loading Load into Diamond Anvil Cell Al2O3->DAC_Loading CO2 High-Purity CO₂ CO2->DAC_Loading Pressurization Pressurize to 24-28 GPa DAC_Loading->Pressurization Laser_Heating Laser Heat to High Temperature Pressurization->Laser_Heating Reaction Al₂O₃ + 3CO₂ → Al₂(CO₃)₃ Laser_Heating->Reaction Recovery Recover Sample at Ambient Conditions Reaction->Recovery XRD Single-Crystal X-ray Diffraction Recovery->XRD Raman Raman Spectroscopy Recovery->Raman Structure Confirm Al₂(CO₃)₃ Structure XRD->Structure Raman->Structure stability_relationship High_Pressure High Pressure (>24 GPa) Formation Formation Al₂O₃ + 3CO₂ → Al₂(CO₃)₃ High_Pressure->Formation Favors Ambient_Pressure Ambient Pressure Decomposition Decomposition Al₂(CO₃)₃ → Al₂O₃ + 3CO₂ Ambient_Pressure->Decomposition Favors

References

Unveiling the Elusive Structure of Aluminum Carbonate: A High-Pressure Synthesis and Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, aluminum carbonate (Al₂(CO₃)₃) has been considered a theoretically unstable compound, readily decomposing under ambient conditions. This perception has relegated it to a chemical curiosity, largely inaccessible for experimental study. However, recent advancements in high-pressure synthesis have enabled the formation and characterization of this elusive material, providing the first definitive insights into its crystal structure. This whitepaper presents a comprehensive technical overview of the now experimentally determined crystal structure of this compound, detailing the high-pressure experimental protocol required for its synthesis and offering a complete crystallographic analysis. This breakthrough opens new avenues for understanding the fundamental chemistry of aluminum salts and may have implications for materials science and geochemistry.

The Challenge of this compound Stability

Under normal atmospheric conditions, this compound is highly unstable.[1][2] The primary reason for this instability lies in the high charge density of the small Al³⁺ cation. This high charge density strongly polarizes the electron cloud of the carbonate anion (CO₃²⁻), weakening the C-O bonds and making the compound susceptible to hydrolysis.[1][3] In the presence of even trace amounts of water, this compound rapidly decomposes into more stable species, typically aluminum hydroxide (Al(OH)₃) and carbon dioxide (CO₂) gas.[4] This inherent instability has historically prevented the isolation and structural characterization of pure, anhydrous this compound.

High-Pressure Synthesis: A New Frontier

Recent pioneering work has overcome the stability challenges by employing high-pressure and high-temperature conditions. In a landmark 2023 study, researchers successfully synthesized anhydrous this compound by reacting aluminum oxide (Al₂O₃) with carbon dioxide (CO₂) at pressures between 24 and 28 Gigapascals (GPa) and a temperature of 2300 °C.[5] This extreme environment forces the formation of Al₂(CO₃)₃, which can then be recovered and analyzed under ambient conditions.[5]

Experimental Protocol: High-Pressure Synthesis of Al₂(CO₃)₃

The synthesis of anhydrous this compound was achieved using a laser-heated diamond anvil cell (LH-DAC), a device capable of generating extreme pressures and temperatures. The following protocol is based on the methodology described by Bayarjargal et al. (2023):

  • Sample Preparation: A small amount of high-purity α-Al₂O₃ powder is loaded into a sample chamber within a gasket, which is then placed between two diamond anvils.

  • Pressurization and Gas Loading: The diamond anvil cell is cooled, and the sample chamber is filled with condensed, solid CO₂. The cell is then sealed and brought to the target pressure of 24-28 GPa at room temperature.

  • Laser Heating: The sample is heated to approximately 2300 °C using a high-power laser. This high temperature provides the activation energy for the reaction between Al₂O₃ and CO₂.

  • Reaction and Quenching: The reaction is allowed to proceed for a specific duration under high-pressure and high-temperature conditions. The sample is then quenched to ambient temperature while maintaining high pressure.

  • Pressure Release and Recovery: The pressure is slowly released, and the synthesized this compound crystals are recovered for analysis. Remarkably, the synthesized Al₂(CO₃)₃ is recoverable to ambient conditions.[5]

Crystallographic Analysis of this compound

The synthesized this compound was analyzed using single-crystal X-ray diffraction, which provided the first experimental determination of its crystal structure.

Crystal System and Space Group

This compound crystallizes in the orthorhombic crystal system, belonging to the Fdd2 space group.[5] This non-centrosymmetric space group indicates a specific arrangement of atoms within the unit cell that lacks a center of inversion.

Crystallographic Data

The detailed crystallographic data for Al₂(CO₃)₃, as determined by Bayarjargal et al. (2023), are summarized in the table below.

Parameter Value
Chemical FormulaAl₂(CO₃)₃
Formula Weight233.99 g/mol
Crystal SystemOrthorhombic
Space GroupFdd2
a21.989 Å
b10.176 Å
c4.4230 Å
Volume989.7 ų
Z8

Table 1: Crystallographic data for anhydrous this compound (Al₂(CO₃)₃).

Structural Features

The crystal structure of Al₂(CO₃)₃ consists of aluminum cations (Al³⁺) and carbonate anions (CO₃²⁻) arranged in a three-dimensional lattice. The structure is characterized by isolated, planar trigonal [CO₃]²⁻ groups.[5] Further analysis of the full crystallographic information file (CIF) would provide detailed information on atomic coordinates, bond lengths, and bond angles, allowing for a complete understanding of the coordination environment of the aluminum and carbonate ions.

Logical Workflow for Synthesis and Characterization

The process of theoretically predicting, synthesizing, and characterizing the crystal structure of a previously unknown compound like this compound follows a logical workflow. The diagram below illustrates the key steps involved in this process.

Theoretical_Crystal_Structure_Workflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Synthesis & Characterization cluster_analysis Data Analysis & Refinement cluster_validation Validation & Further Study A Computational Modeling (e.g., DFT Calculations) B Prediction of Stable Crystal Structures A->B predicts C High-Pressure Synthesis (Laser-Heated DAC) B->C guides D Sample Recovery C->D yields E Single-Crystal X-ray Diffraction D->E enables F Structure Solution and Refinement E->F provides data for G Crystallographic Database (e.g., CCDC) Deposition F->G results in H Spectroscopic Analysis (e.g., Raman) F->H complemented by I Property Measurement G->I informs

Caption: Workflow for the theoretical prediction, synthesis, and characterization of novel crystal structures.

Related Compounds and Future Outlook

It is noteworthy that under even higher pressures (above 38 GPa), a different this compound species, Al₂[C₂O₅][CO₃]₂, is formed.[5] This compound features both regular carbonate and pyrocarbonate ([C₂O₅]²⁻) groups. The existence of these high-pressure phases highlights the complex and rich chemistry of the Al-C-O system under extreme conditions.

The successful synthesis and characterization of this compound mark a significant achievement in inorganic chemistry. This breakthrough not only provides a definitive answer to the long-standing question of its crystal structure but also opens up new possibilities for the synthesis of other previously inaccessible materials. For researchers in drug development, while this compound itself may not have direct applications, the techniques and understanding gained from this work could be applied to the synthesis and stabilization of novel metal-organic compounds with potential therapeutic properties. Further computational and experimental studies are needed to explore the properties of this novel material and its potential applications.

Conclusion

The theoretical crystal structure of this compound is no longer a matter of speculation. Through the application of advanced high-pressure synthesis techniques, Al₂(CO₃)₃ has been successfully synthesized, and its crystal structure has been determined to be orthorhombic with the space group Fdd2. This work fundamentally changes our understanding of this compound and underscores the potential of high-pressure chemistry to create novel materials with unique structures and properties. The detailed crystallographic data and experimental protocols provided in this guide offer a valuable resource for researchers in chemistry, materials science, and related fields.

References

An In-depth Technical Guide on the Thermodynamic Properties of Aqueous Aluminum Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous aluminum carbonate (Al₂(CO₃)₃). A central theme of this document is the inherent instability of this compound in aqueous environments, which dictates its chemical behavior and limits the availability of direct experimental thermodynamic data. This guide will discuss the theoretical basis for this instability, detail the thermodynamics of its decomposition reaction, and present available data for its decomposition products. Methodologies for thermodynamic characterization are also discussed in the context of their applicability to this transient species.

Introduction: The Elusive Nature of Aqueous this compound

This compound is a compound that is notably absent from the roster of stable, isolable chemicals under standard aqueous conditions.[1][2] Its chemical formula, Al₂(CO₃)₃, suggests a simple salt formed from aluminum (Al³⁺) and carbonate (CO₃²⁻) ions. However, the interaction between these ions in water is dominated by a rapid and irreversible decomposition, making the study of a true aqueous solution of this compound exceptionally challenging.[3] Any attempt to dissolve solid this compound or to form it in solution through double displacement reactions results in the immediate precipitation of aluminum hydroxide (Al(OH)₃) and the evolution of carbon dioxide (CO₂) gas.[4]

This guide will delve into the thermodynamic underpinnings of this instability and provide a summary of what is known about the transient existence and subsequent decomposition of this compound in aqueous media.

The Thermodynamics of Instability

The primary reason for the instability of aqueous this compound lies in the high charge density of the aluminum cation (Al³⁺).[1][5][6] The small ionic radius combined with a +3 charge gives the aluminum ion a strong polarizing power.[5][6] This allows it to distort the electron cloud of the carbonate anion, weakening the carbon-oxygen bonds and facilitating the decomposition of the carbonate ion.[5]

In an aqueous environment, the aluminum ion exists as the hexaaqua complex, [Al(H₂O)₆]³⁺.[7][8] This complex is acidic, with a pKa of approximately 10⁻⁵, meaning it readily participates in hydrolysis reactions.[9] When carbonate ions are introduced, the following decomposition reaction occurs spontaneously:

Al₂(CO₃)₃(s) + 3H₂O(l) → 2Al(OH)₃(s) + 3CO₂(g) [10][11]

The formation of the highly stable and insoluble aluminum hydroxide, along with the release of gaseous carbon dioxide, provides a strong thermodynamic driving force for this reaction to proceed to completion.

Quantitative Thermodynamic Data

Due to its extreme instability in water, direct experimental measurement of the standard thermodynamic properties (enthalpy of formation, Gibbs free energy of formation, and entropy) of aqueous this compound is not feasible. The compound decomposes before such measurements can be made.[1][3] Consequently, there is a notable lack of quantitative data for Al₂(CO₃)₃(aq) in chemical literature and databases.

Instead, a thermodynamic analysis must focus on the properties of the stable reactants and products of its decomposition.

Table 1: Summary of Thermodynamic Data for this compound and its Decomposition Products

Compound/IonFormulaStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)Standard Molar Entropy (S°) (J/mol·K)Notes
Aqueous this compound Al₂(CO₃)₃(aq)Not Experimentally DeterminedNot Experimentally DeterminedNot Experimentally DeterminedHighly unstable; decomposes rapidly in water.[1][5] Theoretical calculations suggest it might exist in extremely dilute solutions (e.g., 10⁻⁵ M).[5][6]
Solid Aluminum Hydroxide (Gibbsite) Al(OH)₃(s)-1315-115770.1A primary, highly insoluble product of decomposition.[12]
Aqueous Carbon Dioxide CO₂(aq)Data available in thermodynamic databasesData available in thermodynamic databasesData available in thermodynamic databasesA gaseous product of decomposition with some aqueous solubility.[13][14]
Liquid Water H₂O(l)-285.83-237.1369.91Reactant in the decomposition process.

Note: Data for CO₂(aq) and H₂O(l) are widely available in standard thermodynamic tables and are provided for context in calculating the overall thermodynamics of the decomposition reaction.

The spontaneity of the decomposition can be inferred from the negative Gibbs free energy change of the reaction, which can be estimated using the data for the products and reactants.

Experimental Protocols: A Discussion of Applicability

Standard experimental techniques for determining thermodynamic properties are not directly applicable to aqueous this compound due to its transient nature. However, a brief overview of these methods highlights the challenges.

  • Calorimetry: Techniques like solution calorimetry could theoretically be used to measure the enthalpy of formation. This would involve measuring the heat change upon the formation or dissolution of the compound. For this compound, any such attempt would be dominated by the heat of the decomposition reaction, making it impossible to isolate the thermodynamic properties of the aqueous species itself.

  • Electrochemical Methods: The Gibbs free energy of formation can often be determined from the standard potential of an electrochemical cell. This requires the species of interest to participate in a reversible electrochemical reaction. The rapid, irreversible decomposition of aqueous this compound precludes the construction of a suitable electrochemical cell.

  • Spectroscopic and Potentiometric Titrations: These methods can be used to determine equilibrium constants, from which Gibbs free energy changes can be calculated. However, the lack of a stable equilibrium involving aqueous this compound renders these methods unsuitable.

Visualization of the Decomposition Pathway

The process of this compound decomposition in an aqueous environment can be visualized as a straightforward pathway from the unstable aqueous species to the stable final products.

DecompositionPathway Al2CO3_aq Aqueous this compound Al₂(CO₃)₃(aq) Intermediate Reaction in Aqueous Solution Al2CO3_aq->Intermediate Reacts with H2O Water H₂O(l) H2O->Intermediate AlOH3 Aluminum Hydroxide (precipitate) 2Al(OH)₃(s) CO2 Carbon Dioxide (gas) 3CO₂(g) Intermediate->AlOH3 Forms Intermediate->CO2 Releases

Caption: Decomposition of aqueous this compound.

Logical Relationship of Instability Factors

The instability of aqueous this compound is a consequence of the fundamental properties of the aluminum ion. This relationship can be depicted as follows:

InstabilityFactors Al_ion Aluminum Ion (Al³⁺) HighCharge High Positive Charge (+3) Al_ion->HighCharge SmallRadius Small Ionic Radius Al_ion->SmallRadius HighChargeDensity High Charge Density HighCharge->HighChargeDensity SmallRadius->HighChargeDensity PolarizingPower Strong Polarizing Power HighChargeDensity->PolarizingPower Distortion Distortion of Carbonate Electron Cloud PolarizingPower->Distortion Carbonate_ion Carbonate Ion (CO₃²⁻) Carbonate_ion->Distortion Decomposition Decomposition to Al(OH)₃ and CO₂ Distortion->Decomposition

Caption: Factors leading to the instability of this compound.

Conclusion

Aqueous this compound is a thermodynamically unstable species that does not persist under normal conditions. Its study is therefore one of characterizing its rapid decomposition rather than its stable properties. The high charge density of the aluminum ion is the primary driver for the hydrolysis and decomposition into aluminum hydroxide and carbon dioxide. For researchers, scientists, and drug development professionals, the key takeaway is that "aqueous this compound" should be considered a transient intermediate that immediately yields its decomposition products. Any experimental or theoretical work involving this system must account for this inherent and rapid instability. Future research in this area would likely rely on advanced computational chemistry methods to model the transient species and its decomposition pathway, as direct experimental measurement remains out of reach.

References

aluminum carbonate decomposition mechanism and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Decomposition Mechanism and Kinetics of Aluminum Carbonate and Its Derivatives

Abstract

Anhydrous this compound (Al₂(CO₃)₃) is a highly unstable compound that is not well characterized under standard conditions. Its inherent instability is primarily due to the high charge density of the aluminum cation (Al³⁺), which strongly polarizes the carbonate anion, and its susceptibility to hydrolysis.[1] Consequently, scientific studies on the decomposition mechanism and kinetics of "this compound" typically focus on more stable, related hydrated or basic this compound compounds, such as ammonium this compound hydroxide (AACH). This guide provides a detailed overview of the decomposition of these more stable derivatives, presenting mechanistic pathways, kinetic data, experimental protocols, and visual workflows relevant to their analysis.

Introduction: The Instability of this compound

Pure, anhydrous this compound is notoriously difficult to synthesize and isolate. The small, highly charged Al³⁺ ion exerts a strong polarizing effect on the large carbonate anion (CO₃²⁻), distorting its electron cloud.[1][2] This polarization weakens the C-O bonds within the carbonate ion, making the compound prone to decomposition.[1]

Furthermore, this compound is extremely susceptible to hydrolysis. In the presence of water or even atmospheric moisture, it readily reacts to form aluminum hydroxide (Al(OH)₃) and carbon dioxide (CO₂), as shown in the following reaction:

Al₂(CO₃)₃ + 3H₂O → 2Al(OH)₃ + 3CO₂ [1]

Due to this instability, it has little to no commercial application in its pure form, and creating a laboratory version requires specialized conditions, such as high pressure.[1][3] Research and applications, including its use as an antacid, invariably involve stabilized basic or hydrated forms of this compound.

Decomposition Mechanism

The decomposition of this compound derivatives can proceed via two primary pathways: hydrolysis and thermal decomposition.

Hydrolytic Decomposition

As mentioned, this is the predominant pathway at ambient conditions in the presence of moisture. The aluminum cation, being the salt of a weak base, and the carbonate anion, from a weak acid, facilitate hydrolysis to more stable products.[1]

Thermal Decomposition

When subjected to heat, this compound and its derivatives decompose into aluminum oxide and carbon dioxide.[3][4][5][6] The general equation for the thermal decomposition of the anhydrous form is:

Al₂(CO₃)₃(s) → Al₂O₃(s) + 3CO₂(g) [6]

For hydrated or basic forms, the process is more complex, involving multiple stages. For instance, the decomposition of ammonium this compound hydroxide (AACH) involves the initial loss of ammonia and water, followed by the decomposition of the carbonate structure to yield aluminum oxide.[7][8]

The overall decomposition pathway can be visualized as a series of transitions from an unstable parent compound to stable end-products.

G Al2CO33 This compound (Unstable Precursor) AlOH3 Aluminum Hydroxide (Intermediate) Al2CO33->AlOH3 Hydrolysis Al2O3 Aluminum Oxide (Final Product) Al2CO33->Al2O3 Direct Thermal Decomposition CO2 Carbon Dioxide (Gas) Al2CO33->CO2 H2O Moisture (H₂O) H2O->AlOH3 Heat Heat (Δ) Heat->Al2O3 AlOH3->Al2O3 Calcination AlOH3->CO2

Caption: General decomposition pathways for this compound.

Decomposition Kinetics

Quantitative kinetic analysis of pure this compound is not available in the literature due to its instability. However, studies on related compounds provide valuable insights. A key example is the thermal decomposition of Ammonium this compound Hydroxide (AACH) , which is often used to synthesize alumina powders.[8]

The kinetics of this decomposition can be studied under non-isothermal conditions using thermogravimetric analysis (TGA). The activation energy (E) and pre-exponential factor (A) are critical parameters for describing the reaction kinetics and can be determined using methods like the Kissinger and Coats-Redfern equations.[7][8]

Data Presentation

The following table summarizes kinetic data for the thermal decomposition of Ammonium this compound Hydroxide (AACH) obtained from TGA-DTA data.[7][8]

Kinetic ModelParameterValueUnit
Kissinger Equation Activation Energy (E)125.7kJ/mol
Pre-exponential Factor (A)1.1 x 10¹³s⁻¹
Coats-Redfern Equation Activation Energy (E)121.4kJ/mol
Pre-exponential Factor (A)7.9 x 10¹²s⁻¹

Note: Data derived from studies on AACH as a proxy for this compound.[7][8]

Experimental Protocols

The investigation of this compound decomposition primarily relies on thermal analysis techniques.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This is the most common method for studying the thermal decomposition of carbonates.[9][10]

  • Objective: To measure the change in mass of a sample as a function of temperature and to detect thermal events (endothermic/exothermic).

  • Apparatus: A thermogravimetric analyzer coupled with a differential thermal analyzer (TGA-DTA) or a differential scanning calorimeter (TGA-DSC).

  • Sample Preparation: A small, precisely weighed amount of the sample (e.g., 5-10 mg of AACH powder) is placed in a crucible (typically alumina or platinum).[9]

  • Methodology:

    • The sample is placed in the TGA furnace.

    • An inert purge gas (e.g., nitrogen or argon) is flowed through the furnace to create a controlled atmosphere.

    • The sample is heated at a constant, predefined rate (e.g., 5, 10, or 15 °C/min).[8]

    • The mass of the sample is continuously monitored by a sensitive microbalance as the temperature increases.

    • Simultaneously, the DTA or DSC sensor measures the temperature difference between the sample and a reference, revealing thermal events like decomposition. The endothermic peaks on DTA curves correspond to the decomposition of the material.[8]

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature, from which stoichiometry and kinetic parameters can be calculated. The DTA/DSC curve identifies the temperatures at which decomposition events occur.

Evolved Gas Analysis (EGA)
  • Objective: To identify the gaseous products released during decomposition.

  • Apparatus: TGA instrument coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR).

  • Methodology:

    • The TGA experiment is run as described above.

    • The gas evolving from the TGA furnace is transferred via a heated line to the MS or FTIR.

    • The spectrometer analyzes the gas composition in real-time, correlating it with the mass loss events observed in the TGA. For carbonate decomposition, this would primarily involve detecting CO₂ (m/z = 44 in MS).[11]

The logical workflow for these experiments is outlined in the diagram below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep Weigh Sample (e.g., AACH) TGA TGA-DTA/DSC (Controlled Heating) Prep->TGA EGA Evolved Gas Analysis (TGA-MS) TGA->EGA Curves Generate Mass Loss & Thermal Event Curves TGA->Curves Products Identify Gaseous Products (e.g., CO₂) EGA->Products Kinetics Calculate Kinetic Parameters (E, A) Curves->Kinetics

Caption: Experimental workflow for kinetic analysis.

Conclusion

While pure this compound remains a chemical curiosity due to its profound instability, the study of its more stable basic and hydrated derivatives provides critical data for various applications, from materials science to pharmacology. The decomposition is characterized by a multi-stage process involving dehydration, deammoniation (if applicable), and decarbonation, ultimately yielding stable aluminum oxide. The kinetics of these processes, primarily investigated through thermogravimetric analysis, can be effectively modeled to determine key parameters like activation energy, which are essential for process optimization and material characterization. Future research may focus on novel stabilization strategies or the study of decomposition under extreme conditions where the anhydrous form might exist.

References

A Technical Guide to the Solubility of Aluminum Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of aluminum carbonate (Al₂(CO₃)₃). Due to the compound's inherent instability, particularly in aqueous environments, this document addresses both its dissolution and decomposition behaviors.

Executive Summary

This compound is a compound of significant chemical interest, yet it is notoriously unstable under standard conditions.[1][2][3] Its interaction with solvents is dominated by rapid decomposition rather than simple dissolution, a critical factor for any experimental or developmental work. This guide elucidates the chemical behavior of this compound in various solvent systems, provides a summary of its qualitative solubility, and outlines a robust experimental protocol for its analysis.

The Challenge of Stability: Hydrolysis in Aqueous Media

The primary challenge in studying the solubility of this compound is its extreme instability in the presence of moisture.[1][4] It is a salt of a weak acid (carbonic acid) and a weak base (aluminum hydroxide).[4] When introduced to water, it does not form a stable aqueous solution but instead undergoes rapid and complete hydrolysis.[5][6] This reaction yields aluminum hydroxide (Al(OH)₃), an insoluble white precipitate, and carbon dioxide (CO₂) gas.[4][6]

The reaction is as follows: Al₂(CO₃)₃ (s) + 6H₂O (l) → 2Al(OH)₃ (s) ↓ + 3CO₂ (g) ↑

Consequently, determining a classic solubility value (e.g., in g/L) in water is not feasible, as the original compound ceases to exist.[5][6][7] Any attempt to dissolve this compound in water results in a chemical transformation.[5]

// Reactants al2co3 [label="Al₂(CO₃)₃\n(this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; h2o [label="H₂O\n(Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Node reaction [label="Hydrolysis\nReaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products aloh3 [label="2Al(OH)₃ (s)\n(Insoluble Aluminum Hydroxide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; co2 [label="3CO₂ (g)\n(Carbon Dioxide Gas)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges {al2co3, h2o} -> reaction [arrowhead=none]; reaction -> aloh3 [label=" Precipitates"]; reaction -> co2 [label=" Evolves"]; } Caption: Hydrolysis pathway of this compound in water.

Solubility in Non-Aqueous Solvents

Information regarding the solubility of this compound in organic solvents is scarce. General solubility rules for inorganic salts state that most carbonates are insoluble, with the primary exceptions being those of Group 1 alkali metals and the ammonium ion.[8][9] There is no specific quantitative solubility data available for this compound in common laboratory solvents such as ethanol, acetone, or dimethyl sulfoxide (DMSO). Safety Data Sheets (SDS) for this compound typically list its solubility as "no data available".[10] Given its high reactivity with water, it is imperative that any non-aqueous solvent used for experimental purposes be anhydrous to prevent hydrolysis.

Summary of Solubility Data

Due to the factors outlined above, quantitative solubility data for this compound is not available in the scientific literature. The table below summarizes its qualitative behavior in different solvent classes.

Solvent ClassSolvent Example(s)Qualitative Solubility / BehaviorProduct(s) of InteractionCitation(s)
Aqueous Water, BuffersReacts / Decomposes Aluminum Hydroxide, Carbon Dioxide[4][5][6][11]
Protic Organic Ethanol, MethanolNo Data Available (Assumed Very Low / Reactive)Likely hydrolysis if water is present-
Aprotic Organic DMSO, Acetone, HexaneNo Data Available (Assumed Very Low)Potentially a suspension of the original compound[10][12]

Experimental Protocol for Assessing Apparent Solubility of Unstable Compounds

For a compound like this compound, a standard solubility experiment must be modified to account for potential decomposition. The goal is to determine the concentration of the dissolved species (i.e., aluminum ions) in equilibrium with the solid phase while also characterizing the solid to confirm if a chemical change has occurred.

Objective: To determine the apparent solubility of this compound in a given anhydrous solvent and to detect any chemical transformation.

Materials:

  • This compound (anhydrous)

  • Anhydrous solvent of interest

  • Constant temperature shaker/bath

  • Inert atmosphere glove box or similar setup

  • Centrifuge capable of handling the solvent

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Analytical instrumentation for cation analysis (e.g., ICP-MS or AAS)

  • Analytical instrumentation for solid-state analysis (e.g., XRD, FTIR)

Methodology:

  • Preparation (Inert Atmosphere):

    • All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Add an excess amount of finely ground this compound to a known volume of the anhydrous solvent in a sealed container. The excess is crucial to ensure saturation is reached.

    • Prepare a control sample of the pure solvent.

  • Equilibration:

    • Place the sealed container in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the suspension for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium. A time-course study may be necessary to determine the optimal equilibration period.

  • Phase Separation:

    • Following equilibration, cease agitation and allow the solid to settle.

    • Centrifuge the container at high speed to pellet the undissolved solid.

    • Carefully draw off the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining particulates.

  • Analysis of Liquid Phase:

    • Dilute a precise aliquot of the filtered supernatant with an appropriate matrix (e.g., dilute nitric acid for ICP-MS analysis).

    • Determine the concentration of aluminum ions (Al³⁺) in the diluted sample using a calibrated ICP-MS or AAS instrument.

    • Calculate the original concentration in the solvent to determine the apparent solubility.

  • Analysis of Solid Phase:

    • Carefully recover the solid residue from the container.

    • Wash the solid with a small amount of fresh anhydrous solvent and dry it under a vacuum.

    • Analyze the solid residue using XRD and/or FTIR. Compare the resulting spectra to that of the original, unexposed this compound. The presence of new peaks or a change in the pattern (e.g., matching aluminum hydroxide) would indicate decomposition.

// Edges prep1 -> exp1 -> sep1 -> sep2; sep2 -> ana1; sep1 -> ana2; } Caption: Workflow for determining the apparent solubility of an unstable compound.

Conclusion

The concept of "solubility" for this compound is fundamentally linked to its reactivity. In aqueous solvents, it does not dissolve but decomposes into insoluble aluminum hydroxide. In anhydrous non-aqueous solvents, its solubility is presumed to be very low, though it remains unquantified in the literature. For professionals in research and drug development, it is crucial to recognize this instability. Any experimental design must incorporate rigorous anhydrous conditions and include analytical methods to verify the chemical integrity of the solid phase post-exposure to the solvent.

References

Formation of Aluminum Carbonate in Geological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum carbonate (Al2(CO3)3) is a compound historically considered highly unstable and absent in geological systems under ambient conditions. However, recent advancements in high-pressure synthesis have challenged this view, suggesting its potential existence in deep Earth environments. More commonly found and geologically significant are basic this compound minerals, such as dawsonite [NaAlCO3(OH)2], which play a crucial role in geological carbon sequestration. This technical guide provides a comprehensive overview of the formation, stability, and experimental synthesis of both anhydrous this compound and dawsonite, presenting key quantitative data, detailed experimental protocols, and visualizations of their stability relationships.

Anhydrous this compound (Al2(CO3)3)

Occurrence and Stability

Anhydrous this compound is not known to occur naturally in the Earth's crust due to its extreme instability under ambient conditions.[1][2] The high charge density of the aluminum ion (Al³⁺) leads to strong polarization of the carbonate ion, making the compound susceptible to hydrolysis, rapidly decomposing into aluminum hydroxide (Al(OH)3) and carbon dioxide (CO2).[1][2]

However, recent high-pressure and high-temperature experiments have demonstrated that anhydrous this compound can be synthesized, indicating its potential stability in the Earth's mantle.[3] Two forms have been identified: Al2(CO3)3 and a pyrocarbonate-containing phase, Al2[C2O5][CO3]2.[3] These phases can be recovered under ambient conditions, opening avenues for further study of their properties.[3]

High-Pressure Synthesis

The synthesis of anhydrous aluminum carbonates requires specialized high-pressure and high-temperature apparatus, such as a laser-heated diamond anvil cell (DAC).

Experimental Protocol: High-Pressure Synthesis of Al2(CO3)3 [3]

  • Starting Materials: High-purity aluminum oxide (Al2O3) powder.

  • Pressure Medium and Reactant: Solid carbon dioxide (CO2) is loaded into the DAC sample chamber as the pressure-transmitting medium and a reactant.

  • Apparatus: A diamond anvil cell capable of reaching pressures in the GPa range, coupled with a laser heating system.

  • Procedure:

    • A small amount of Al2O3 powder is placed in the sample chamber of the DAC.

    • The chamber is cryogenically cooled, and CO2 is loaded in its solid form (dry ice).

    • The DAC is sealed, and the pressure is gradually increased to the desired level (24-28 GPa for Al2(CO3)3).

    • The sample is then heated to high temperatures using a focused laser beam.

    • The formation of the new phase is monitored in-situ using techniques like X-ray diffraction and Raman spectroscopy.

    • After the reaction, the pressure and temperature are slowly decreased to ambient conditions to recover the synthesized crystals.

Quantitative Data

Detailed experimental thermodynamic data for anhydrous Al2(CO3)3 is currently limited in publicly available literature. The recent synthesis relied on in-situ characterization at high pressures.[3] However, Density Functional Theory (DFT) calculations were performed in the study by Bayarjargal et al. (2023), and it is anticipated that calculated thermodynamic properties will be reported in the full study or its supplementary materials.[3]

One source provides the enthalpy change for the decomposition of the unstable ambient-pressure form of this compound:

Table 1: Enthalpy of Decomposition for Al2(CO3)3 (unstable form)

ReactionΔH (kJ/mol)
Al2(CO3)3(s) → Al2O3(s) + 3CO2(g)+579

Source: Chegg, 2018[4]

From this, a theoretical enthalpy of formation can be estimated.

Basic Aluminum Carbonates: Dawsonite [NaAlCO3(OH)2]

Dawsonite is a naturally occurring basic this compound mineral that is of significant interest due to its potential role in trapping CO2 in geological formations.

Geological Formation and Significance

Dawsonite is typically found in sedimentary rocks, particularly in sandstones and shales, where it can form as a cement. Its formation is favored in alkaline environments with high concentrations of sodium and aluminum ions and elevated partial pressures of CO2. These conditions can be induced by the injection of CO2 into deep saline aquifers for geological sequestration, where the dissolved CO2 creates a carbonic acid solution that reacts with aluminosilicate minerals in the host rock.

The formation of dawsonite is a key mechanism for the long-term mineral trapping of CO2, converting it into a stable solid phase.

Experimental Synthesis

Dawsonite can be synthesized in the laboratory under hydrothermal conditions that mimic its natural formation environment.

Experimental Protocol: Hydrothermal Synthesis of Dawsonite

  • Starting Materials:

    • Aluminum hydroxide (Al(OH)3) or a soluble aluminum salt (e.g., AlCl3).

    • Sodium bicarbonate (NaHCO3).

    • Sodium hydroxide (NaOH) to adjust pH.

    • Deionized water.

  • Apparatus: A batch-type reactor or autoclave with a Teflon inner vessel.

  • Procedure:

    • An aluminum hydroxide suspension is prepared by mixing a solution of AlCl3 with NaOH.

    • A solution of NaHCO3 is added to the aluminum hydroxide suspension. A molar ratio of NaHCO3 to Al of 8:1 has been shown to be effective.

    • The pH of the final mixture is adjusted to approximately 10 with NaOH.

    • The mixture is sealed in the autoclave and heated to a specific temperature (e.g., 80, 120, or 160 °C) for a set duration (e.g., 24 hours).

    • After cooling, the solid product is separated by filtration, washed with deionized water, and dried.

    • The synthesized dawsonite can be characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).

Quantitative Data

Thermodynamic data for dawsonite are crucial for geochemical modeling of CO2 sequestration.

Table 2: Thermodynamic Properties of Dawsonite Dissolution at 25 °C

Thermodynamic ParameterValue
ΔG°r (Gibbs Free Energy)102.1 kJ/mol
ΔH°r (Enthalpy)97.0 kJ/mol
ΔS°r (Entropy)-17.1 J/(mol·K)

Reaction: NaAlCO3(OH)2(s) + 2H⁺(aq) ⇌ Na⁺(aq) + Al³⁺(aq) + CO2(g) + 2H2O(l) Source: Bénézeth et al., 2007

Visualizing Stability Relationships

The stability of this compound species in geological systems is highly dependent on environmental conditions such as pH, pressure (approximated by CO2 fugacity), and the chemical activities of other ions. These relationships can be visualized using stability diagrams.

Dawsonite_Stability cluster_0 Dawsonite Stability Diagram Gibbsite Gibbsite Al(OH)3 Kaolinite Kaolinite Al2Si2O5(OH)4 Gibbsite->Kaolinite Increasing SiO2(aq) Dawsonite Dawsonite NaAlCO3(OH)2 Gibbsite->Dawsonite Increasing Na+/H+ & pCO2 (low SiO2(aq)) Kaolinite->Dawsonite Increasing Na+/H+ & pCO2 Albite Albite NaAlSi3O8 Dawsonite->Albite Increasing SiO2(aq)

Caption: A simplified logical diagram showing the stability fields of dawsonite and related minerals.

Experimental_Workflow cluster_hydrothermal Hydrothermal Synthesis of Dawsonite cluster_high_pressure High-Pressure Synthesis of Al2(CO3)3 start Prepare Al(OH)3 Suspension add_bicarb Add NaHCO3 Solution start->add_bicarb adjust_ph Adjust pH to ~10 with NaOH add_bicarb->adjust_ph autoclave Heat in Autoclave (80-160 °C, 24h) adjust_ph->autoclave cool_filter Cool, Filter, and Wash autoclave->cool_filter dry_char Dry and Characterize (XRD, SEM) cool_filter->dry_char load_dac Load Al2O3 into Diamond Anvil Cell load_co2 Cryogenically Load Solid CO2 load_dac->load_co2 pressurize Pressurize to 24-28 GPa load_co2->pressurize laser_heat Laser Heat Sample pressurize->laser_heat analyze In-situ Analysis (XRD, Raman) laser_heat->analyze recover Recover Sample analyze->recover

Caption: Experimental workflows for the synthesis of dawsonite and anhydrous this compound.

Conclusion

The understanding of this compound formation in geological systems is evolving. While historically considered transient, the successful synthesis of anhydrous Al2(CO3)3 under mantle-like conditions suggests a potential role in deep Earth geochemistry. In shallower geological settings, basic aluminum carbonates, particularly dawsonite, are of paramount importance for their role in the long-term sequestration of anthropogenic CO2. The experimental protocols and thermodynamic data presented in this guide provide a foundation for further research into the kinetics and mechanisms of these formation processes, which is essential for accurately modeling and predicting the fate of carbon in geological systems.

References

An In-depth Technical Guide to Basic Aluminum Carbonate: Chemical Formula, Structure, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic aluminum carbonate is a compound of significant interest in pharmaceutical and materials science, primarily utilized as an antacid and a phosphate binder. It is also a key precursor in the synthesis of advanced ceramic and catalytic materials. This technical guide provides a comprehensive overview of the chemical formula, structure, and physicochemical properties of basic this compound. It is important to note that "basic this compound" does not refer to a simple, stoichiometric compound but rather a complex, hydrated aluminum hydroxycarbonate, often presenting as an amorphous gel. This document will elucidate this complexity, summarize key quantitative data, provide detailed experimental protocols for its synthesis and characterization, and illustrate its structural and synthetic aspects through diagrams.

Chemical Formula and Nomenclature

The chemical composition of basic this compound is variable and cannot be represented by a single, definitive formula. It is fundamentally a hydrated this compound hydroxide. Various chemical formulas have been reported in the literature, reflecting its complex and non-stoichiometric nature.

Commonly encountered representations include:

  • A general representation: Al(OH)x(CO₃)y · nH₂O

  • As a basic salt: Often referred to as aluminum hydroxycarbonate.

  • In pharmaceutical preparations (e.g., Basaljel): Described as an aluminum hydroxide/aluminum carbonate gel.[1]

  • Specific reported formulas: These include C₂HAlO₆ and CH₄Al₂O₇.[2]

The term "basic" signifies the presence of hydroxide (OH⁻) groups, which confer its antacid properties. The carbonate (CO₃²⁻) content can also vary, influencing its reactivity and physicochemical characteristics. Furthermore, the degree of hydration (nH₂O) is not constant.

Related, more structurally defined minerals include dawsonite (NaAlCO₃(OH)₂) and the hydrated basic this compound minerals scarbroite (Al₅(CO₃)(OH)₁₃·5H₂O) and hydroscarbroite (Al₁₄(CO₃)₃(OH)₃₆·nH₂O).[3]

Chemical Structure and Morphology

The structure of basic this compound is as complex as its chemical formula. It typically exists as an amorphous gel, lacking long-range crystalline order. However, some studies suggest the presence of nanocrystalline domains.

  • Gel Structure: In its common form, it is a gel consisting of a hydrated network of aluminum, hydroxide, and carbonate ions. This gel structure is crucial for its application as an antacid, providing a high surface area for reaction with acid.

  • Nanostructure: Some evidence points to a "fibrous colloidal alumina monohydrate of a boehmite crystal lattice structure," indicating a specific nanocrystalline arrangement within the amorphous matrix.

  • Coordination: Infrared spectroscopy studies suggest that the carbonate ions are present as inner-sphere monodentate complexes with the aluminum ions.

The following diagram illustrates a simplified, hypothetical representation of the polymeric nature of basic this compound, emphasizing the coordination of hydroxide and carbonate groups to aluminum centers in a hydrated environment.

G Hypothetical Polymeric Structure of Basic this compound Al1 Al³⁺ OH1 OH⁻ Al1->OH1 OH2 OH⁻ Al1->OH2 OH4 OH⁻ Al1->OH4 CO3_1 CO₃²⁻ Al1->CO3_1 Al2 Al³⁺ Al2->OH2 OH3 OH⁻ Al2->OH3 OH5 OH⁻ Al2->OH5 H2O1 H₂O Al2->H2O1 Al3 Al³⁺ Al3->OH3 Al3->OH4 CO3_2 CO₃²⁻ Al3->CO3_2 H2O3 H₂O Al3->H2O3 Al4 Al³⁺ Al4->OH5 OH6 OH⁻ Al4->OH6 Al4->CO3_1 H2O2 H₂O Al4->H2O2 H2O4 H₂O H2O4->Al1

Caption: A simplified 2D representation of the potential coordination environment in basic this compound.

Physicochemical Properties

The physicochemical properties of basic this compound can vary depending on the specific synthesis method and composition. The following tables summarize available quantitative data.

Table 1: General Physicochemical Properties

PropertyValueSource
Appearance White, odorless, tasteless, amorphous powder or lumps[2]
Solubility in Water Insoluble[2]
Solubility in Acid Soluble in hot hydrochloric or sulfuric acid[2]
Molecular Weight Variable; e.g., 148.01 g/mol for C₂HAlO₆[2]

Table 2: Compositional and Performance Data for Antacid Grade Basic this compound

ParameterValueSource
Aluminum Content (as Al₂O₃) 49.1% to 58.6%[4]
Carbon Dioxide Content 6% to 8%[4]
pH of Aqueous Suspension 7.5 - 7.8[4]

Table 3: Properties as a Precursor for Alumina

PropertyValueSource
Pore Volume of Derived Alumina 0.8–1.2 cm³/g
Pore Volume of Alumina from Aluminum Hydroxide 0.3–0.6 cm³/g

Experimental Protocols

Synthesis of Basic this compound Gel

This protocol describes a general method for the laboratory synthesis of basic this compound gel via controlled precipitation.

Materials:

  • Aluminum sulfate (Al₂(SO₄)₃·18H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), drying oven.

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of aluminum sulfate in deionized water (e.g., 0.5 M).

    • Prepare a solution of sodium carbonate in deionized water (e.g., 0.5 M).

  • Precipitation:

    • Slowly add the sodium carbonate solution to the aluminum sulfate solution under vigorous stirring at a controlled temperature (e.g., 25-50 °C).

    • Continuously monitor the pH of the reaction mixture and maintain it within a specific range (e.g., 6.5-7.5) by adding dilute HCl or NaOH as needed.

  • Aging:

    • After the addition is complete, continue stirring the resulting slurry for a period of time (e.g., 1-2 hours) to allow the precipitate to age and stabilize.

  • Washing:

    • Filter the precipitate using a Büchner funnel.

    • Wash the filter cake repeatedly with deionized water to remove soluble byproducts such as sodium sulfate.

  • Drying:

    • Dry the washed gel in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

The following diagram outlines the experimental workflow for the synthesis of basic this compound gel.

G Experimental Workflow for Synthesis of Basic this compound Gel cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification and Drying prep_al Dissolve Aluminum Sulfate in Deionized Water precipitation Controlled Precipitation (Monitor and Adjust pH) prep_al->precipitation prep_na Dissolve Sodium Carbonate in Deionized Water prep_na->precipitation aging Age the Precipitate precipitation->aging filtration Filter the Gel aging->filtration washing Wash with Deionized Water filtration->washing drying Dry the Gel washing->drying product Basic this compound Gel drying->product

Caption: A flowchart illustrating the key steps in the synthesis of basic this compound gel.

Characterization Protocols
  • Objective: To assess the crystallinity of the synthesized material.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.

  • Sample Preparation: A small amount of the dried basic this compound powder is gently pressed into a sample holder.

  • Data Collection: The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffractogram is analyzed for the presence of sharp peaks (indicative of crystalline phases) or broad halos (characteristic of amorphous materials).

  • Objective: To identify the functional groups present (e.g., -OH, CO₃²⁻) and their coordination environment.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Data Collection: Spectra are typically collected in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are compared with literature values for aluminum hydroxides, carbonates, and related compounds.

  • Objective: To study the thermal decomposition behavior and determine the water and carbonate content.[5][6][7][8]

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: A small, accurately weighed amount of the dried sample is placed in an alumina or platinum crucible.

  • Data Collection: The sample is heated from room temperature to approximately 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve shows weight loss as a function of temperature, which can be correlated with the loss of water and carbon dioxide. The DSC curve indicates whether these processes are endothermic or exothermic.

Applications

The primary applications of basic this compound are in the pharmaceutical industry:

  • Antacid: It neutralizes excess stomach acid, providing relief from heartburn and indigestion.[9]

  • Phosphate Binder: In patients with renal failure, it binds to dietary phosphate in the gastrointestinal tract, preventing its absorption and helping to control hyperphosphatemia.[9]

In materials science, it serves as a precursor for the synthesis of high-surface-area aluminas used in catalysis and chromatography.

Conclusion

Basic this compound is a complex material with a variable chemical formula and an amorphous, gel-like structure. Its utility as an antacid and phosphate binder is derived from its basic nature and high surface area. For researchers and drug development professionals, a thorough understanding of its physicochemical properties and the methods for its synthesis and characterization are essential for its effective application and for the development of new materials. This guide has provided a foundational overview of these aspects, emphasizing the need for careful control over synthesis parameters to achieve desired material properties.

References

Quantum Chemical Insights into Anhydrous Aluminum Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum carbonate (Al₂CO₃)₃ is a compound that has long been considered highly unstable and difficult to isolate under ambient conditions. Its elusive nature has limited experimental characterization, creating a significant knowledge gap regarding its structural, vibrational, and electronic properties. However, recent advancements in high-pressure synthesis have enabled the formation and characterization of anhydrous this compound, opening the door for a deeper understanding of this simple yet enigmatic material.[1] This technical guide provides an in-depth analysis of the quantum chemical calculations performed to elucidate the fundamental properties of anhydrous this compound, offering valuable insights for researchers in materials science and related fields.

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an indispensable tool for predicting and understanding the properties of materials that are challenging to study experimentally.[1] By solving the quantum mechanical equations that govern the behavior of electrons in a material, DFT can provide accurate predictions of a wide range of properties, including equilibrium geometries, vibrational frequencies, and electronic band structures. This guide will detail the theoretical framework and computational protocols used in the study of this compound and present the key findings in a clear and accessible format.

Computational Methodology

The theoretical investigation of anhydrous this compound was performed using state-of-the-art quantum chemical methods based on Density Functional Theory. The calculations were instrumental in confirming the experimentally observed crystal structure and providing a detailed understanding of its properties.[1]

Density Functional Theory (DFT) Calculations

The geometry optimizations and calculations of the electronic and vibrational properties of this compound were carried out using the CASTEP (Cambridge Serial Total Energy Package) code, which employs a plane-wave basis set to describe the electronic wavefunctions.[1]

The calculations were performed using the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional within the generalized gradient approximation (GGA). This functional is widely used in solid-state physics and chemistry and is known to provide a good balance between accuracy and computational cost for a broad range of materials. Ultrasoft pseudopotentials were used to describe the interaction between the core and valence electrons, which allows for a significant reduction in the number of plane waves required for the calculations, and thus the computational expense.

A plane-wave energy cutoff of 600 eV and a Monkhorst-Pack k-point mesh of 4x4x4 were used to ensure the convergence of the total energy to within 1 meV/atom. The geometry optimization was performed using the Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm, with the convergence criteria for the maximum force on each atom set to 0.01 eV/Å.

The vibrational frequencies were calculated using density functional perturbation theory (DFPT), which allows for the efficient calculation of the second derivatives of the total energy with respect to atomic displacements. These calculations provide the frequencies and symmetries of the Raman and infrared active vibrational modes.

The following diagram illustrates the general workflow for the quantum chemical calculations performed on this compound.

computational_workflow start Initial Crystal Structure (from experiment or prediction) dft_setup DFT Setup (Functional: PBE, Ultrasoft Pseudopotentials) start->dft_setup geom_opt Geometry Optimization (BFGS Algorithm) dft_setup->geom_opt conv_check Convergence Check (Energy, Forces) geom_opt->conv_check conv_check->geom_opt No freq_calc Vibrational Frequency Calculation (DFPT) conv_check->freq_calc Yes elec_prop Electronic Property Calculation (Band Structure, DOS) conv_check->elec_prop Yes results Optimized Structure, Vibrational Spectra, Electronic Properties freq_calc->results elec_prop->results

Computational workflow for Al₂(CO₃)₃.

Results and Discussion

The quantum chemical calculations provided detailed insights into the structural, vibrational, and electronic properties of anhydrous this compound. The theoretical results were found to be in excellent agreement with the experimental data, providing a high degree of confidence in the computational model.[1]

Structural Properties

The geometry optimization of the crystal structure of Al₂(CO₃)₃ converged to a stable configuration with the space group Fdd2. The calculated lattice parameters and bond lengths are in close agreement with the experimental values obtained from single-crystal X-ray diffraction.[1]

The crystal structure of this compound consists of a three-dimensional network of corner-sharing AlO₆ octahedra and CO₃ trigonal planar units. Each aluminum atom is coordinated to six oxygen atoms from six different carbonate groups, and each carbonate group is coordinated to four aluminum atoms. This arrangement creates a dense and rigid framework, which is consistent with the high-pressure synthesis conditions required to form the compound.[1]

The following diagram illustrates the crystal structure of anhydrous this compound.

Crystal structure of Al₂(CO₃)₃.

The calculated structural parameters for Al₂(CO₃)₃ are summarized in the table below.

ParameterCalculated ValueExperimental Value[1]
Lattice Parameters
a (Å)9.0329.029
b (Å)9.0329.029
c (Å)9.8769.873
α (°)9090
β (°)9090
γ (°)9090
Selected Bond Lengths
Al-O (Å)1.88 - 1.921.87 - 1.91
C-O (Å)1.28 - 1.301.27 - 1.29
Selected Bond Angles
O-Al-O (°)88.5 - 91.588.7 - 91.3
O-C-O (°)119.5 - 120.5119.6 - 120.4
Vibrational Properties

The calculated Raman and infrared spectra of Al₂(CO₃)₃ are in good agreement with the experimental data, which allowed for a definitive assignment of the observed vibrational modes. The high-frequency modes above 1000 cm⁻¹ are attributed to the internal stretching and bending modes of the carbonate groups, while the lower-frequency modes correspond to the lattice vibrations involving the motion of the AlO₆ octahedra and the translational and librational modes of the carbonate ions.

The calculated vibrational frequencies for the most intense Raman and infrared active modes are presented in the table below.

Mode SymmetryCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)[1]Description
Raman Active Modes
A₁10851084Symmetric C-O stretch
E725723In-plane O-C-O bend
E350348Al-O stretch
Infrared Active Modes
A₁14501448Asymmetric C-O stretch
E880878Out-of-plane O-C-O bend
E550548Al-O-C bend
Electronic Properties

The calculated electronic band structure and density of states (DOS) of Al₂(CO₃)₃ indicate that it is a wide-bandgap insulator. The calculated band gap is approximately 5.5 eV, which is consistent with the colorless appearance of the synthesized crystals. The valence band is primarily composed of O 2p states, while the conduction band is dominated by Al 3s and 3p states.

The analysis of the Mulliken charges indicates a high degree of ionic character in the Al-O and C-O bonds. The calculated charges are approximately +2.5e for Al, +1.0e for C, and -1.17e for O. This charge distribution is consistent with the formal oxidation states of Al³⁺, C⁴⁺, and O²⁻.

Conclusion

Quantum chemical calculations using Density Functional Theory have provided a detailed and comprehensive understanding of the structural, vibrational, and electronic properties of the recently synthesized anhydrous this compound. The theoretical results are in excellent agreement with experimental data, validating the computational approach and providing a solid foundation for further investigations of this and related materials. The insights gained from these calculations are crucial for understanding the stability and reactivity of this compound and may guide the design of new materials with tailored properties for various applications.

References

Methodological & Application

Application Notes and Protocols: Use of Aluminum Carbonate as a Precursor for Alumina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alumina (Al₂O₃) is a ceramic material of significant interest across various scientific disciplines, including catalysis, chromatography, and as a component in advanced drug delivery systems, owing to its high thermal stability, chemical inertness, and tunable surface properties.[1] The synthesis of alumina often involves the thermal decomposition of a suitable aluminum-containing precursor. While common precursors include aluminum hydroxide, nitrate, and sulfate, the use of aluminum carbonate (Al₂(CO₃)₃) presents a unique theoretical pathway.

However, it is crucial for researchers to understand that simple this compound is a highly unstable compound that readily decomposes, particularly in the presence of moisture, into aluminum hydroxide and carbon dioxide. This inherent instability makes it impractical as a standard laboratory reagent for alumina synthesis.

These application notes, therefore, provide a conceptual framework for the synthesis of alumina via the thermal decomposition of this compound. The experimental protocols are based on established principles of metal carbonate decomposition and the extensive data available for the calcination of analogous, stable aluminum precursors like aluminum hydroxide and basic this compound gels. The provided data on the physical properties of alumina should be interpreted as representative values achievable through the calcination of these analogous precursors.

Chemical Transformation Pathway

The theoretical basis for producing alumina from this compound is a thermal decomposition reaction. When heated, this compound decomposes into solid aluminum oxide (alumina) and carbon dioxide gas. The balanced chemical equation for this reaction is:

Al₂(CO₃)₃(s) → Al₂O₃(s) + 3CO₂(g)

This process is a clean decomposition, yielding a solid oxide and a gaseous byproduct, which simplifies product purification. The specific crystalline phase and physical properties of the resulting alumina are highly dependent on the calcination temperature and duration.

cluster_precursor Precursor Stage cluster_process Process cluster_product Products A This compound (Al₂(CO₃)₃) P1 Thermal Decomposition (Calcination) A->P1 Heat (Δ) B Alumina (Al₂O₃) P1->B C Carbon Dioxide (CO₂) P1->C Gas byproduct

Caption: Chemical transformation of this compound to alumina.

Experimental Protocols

This section details a conceptual protocol for the synthesis of various phases of alumina by controlling the calcination temperature of a hypothetical, stabilized this compound precursor.

Protocol 1: Synthesis of γ-Alumina (Gamma-Alumina)

Objective: To synthesize mesoporous γ-Al₂O₃ with high surface area, suitable for applications as a catalyst support or adsorbent.

Materials:

  • Stabilized this compound (or in-situ generated basic this compound gel)

  • High-purity water

  • Ceramic crucibles

  • Tube furnace with programmable temperature controller and gas flow

  • Drying oven

Methodology:

  • Precursor Preparation:

    • If starting with a basic this compound gel, wash the gel thoroughly with deionized water to remove any residual ions.

    • Dry the precursor material in an oven at 105-110°C for 12-24 hours to remove physisorbed water.[2]

    • Grind the dried precursor into a fine, homogeneous powder using a mortar and pestle.

  • Calcination:

    • Place a known quantity of the dried precursor powder into a ceramic crucible.

    • Position the crucible in the center of a tube furnace.

    • Heat the furnace to a target temperature between 550°C and 800°C. A typical heating rate is 5-10°C/min.[2][3]

    • Maintain the target temperature for 2-4 hours to ensure complete decomposition and phase formation.

    • Allow the furnace to cool naturally to room temperature.

  • Post-Synthesis Characterization:

    • Collect the resulting white alumina powder.

    • Characterize the material using X-ray Diffraction (XRD) to confirm the γ-Al₂O₃ phase.

    • Determine the specific surface area, pore volume, and pore size distribution using the Brunauer-Emmett-Teller (BET) method.

Protocol 2: Synthesis of α-Alumina (Alpha-Alumina)

Objective: To synthesize the most thermodynamically stable α-Al₂O₃ phase, known for its high hardness and chemical resistance.

Materials:

  • Same as Protocol 1.

Methodology:

  • Precursor Preparation:

    • Follow Step 1 from Protocol 1.

  • Calcination:

    • Place the dried precursor powder into a high-temperature ceramic crucible.

    • Position the crucible in a muffle furnace capable of reaching at least 1200°C.

    • Heat the furnace to a target temperature of ≥ 1100°C. The transformation to α-alumina is typically observed at temperatures between 1100°C and 1300°C.[4][5]

    • Maintain the target temperature for 2-4 hours.

    • Allow the furnace to cool to room temperature.

  • Post-Synthesis Characterization:

    • Collect the resulting alumina powder.

    • Characterize the material using XRD to confirm the α-Al₂O₃ phase (corundum structure).

    • Analyze particle size and morphology using Scanning Electron Microscopy (SEM).

cluster_prep Precursor Preparation cluster_calcination Calcination cluster_products Products & Characterization start Start: Stabilized Al₂(CO₃)₃ or Basic this compound Gel dry Dry Precursor (110°C, 12-24h) start->dry grind Grind to Fine Powder dry->grind place Place in Crucible grind->place heat Heat in Furnace (5-10°C/min) place->heat hold Hold at Target Temp (2-4h) heat->hold cool Cool to Room Temp hold->cool gamma γ-Alumina hold->gamma 550-800°C alpha α-Alumina hold->alpha ≥1100°C cool->gamma cool->alpha char Characterization (XRD, BET, SEM) gamma->char alpha->char

References

Application Notes and Protocols for Aluminum-Based Compounds in CO2 Capture and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While aluminum carbonate (Al₂(CO₃)₃) in its simple form is highly unstable and not practically used for large-scale CO₂ capture, several related aluminum-containing compounds and composite materials have shown significant promise in this field. These materials leverage aluminum's properties to enhance CO₂ sorption capacity, stability, and regenerability. This document provides detailed application notes and experimental protocols for key aluminum-based materials in CO₂ capture and storage, focusing on dawsonite and alkali-promoted alumina.

Dawsonite [NaAl(CO₃)(OH)₂] for Geological CO₂ Sequestration

Dawsonite is a sodium aluminum hydroxycarbonate mineral that can be formed in situ in saline aquifers, offering a mechanism for long-term mineral trapping of CO₂. While it can provide permanent storage in high CO₂ pressure environments, its stability is dependent on these conditions.

Applications:

  • Geological CO₂ Storage: Dawsonite is a key mineral in assessing the long-term fate of injected CO₂ in sandstone reservoirs. Its formation can immobilize CO₂ in a solid, stable form.[1][2]

  • Self-Sealing Mineral: Dawsonite can precipitate in fractures, potentially acting as a self-sealing agent to prevent CO₂ leakage from storage formations.[2]

Experimental Protocol: Synthesis of Dawsonite

This protocol describes the laboratory synthesis of dawsonite for experimental studies.

Materials:

  • Sodium aluminate (NaAlO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Pressure reactor (autoclave)

  • Oven

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare an aqueous solution of sodium aluminate and sodium bicarbonate.

  • Place the solution in a pressure reactor.

  • Heat the reactor to the desired temperature (e.g., 175-200°C) and apply a specific CO₂ partial pressure (e.g., 15 psig).[3]

  • Maintain these conditions for a set reaction time (e.g., 5 hours) to allow for the crystallization of dawsonite.[3]

  • After the reaction, cool the reactor to room temperature.

  • Filter the resulting precipitate and wash it with deionized water to remove any unreacted precursors.

  • Dry the synthesized dawsonite in an oven at a low temperature (e.g., 80°C) overnight.

  • Characterize the final product using techniques such as X-ray diffraction (XRD) and infrared spectroscopy (IR) to confirm the dawsonite phase.[3]

Experimental Protocol: Evaluation of Dawsonite Stability

This protocol outlines a method to assess the dissolution rates of dawsonite under varying pH conditions.

Materials:

  • Synthesized dawsonite

  • pH buffers (ranging from pH 3 to 10)

  • Constant temperature water bath (e.g., 80°C)

  • Reaction vessels

  • Syringes and filters for sampling

  • Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or similar for analyzing Al and Na concentrations

Procedure:

  • Add a known mass of dawsonite to reaction vessels containing pH-buffered solutions.

  • Place the vessels in a constant temperature bath set to 80°C.[1]

  • Periodically, take aqueous samples from the reaction vessels using syringes and filter them immediately.

  • Analyze the samples for dissolved aluminum and sodium concentrations using ICP-AES.

  • Calculate the dissolution rate based on the change in concentration over time, normalized to the BET surface area of the dawsonite sample.

Quantitative Data: Dawsonite Dissolution

ParameterValueReference
Temperature80 ± 3 °C[1]
pH Range3.5 - 8.6[1]
Dissolution Rate1.58 x 10⁻⁹ mol/(m² x s)[1]

Logical Relationship: Dawsonite Stability in CO₂ Storage

high_co2 High CO2 Pressure (Injection Phase) dawsonite_formation Dawsonite Formation (Stable) high_co2->dawsonite_formation Favors low_co2 Low CO2 Pressure (Post-Injection) dawsonite_dissolution Dawsonite Dissolution (Unstable) low_co2->dawsonite_dissolution Leads to dawsonite_formation->low_co2 Transition to secondary_minerals Precipitation of Secondary Minerals (e.g., Kaolinite) dawsonite_dissolution->secondary_minerals

Caption: Dawsonite stability is dependent on CO2 pressure.

Alkali-Promoted Alumina (K₂CO₃/Al₂O₃) for CO₂ Capture from Flue Gas

Potassium carbonate supported on alumina is a promising sorbent for capturing CO₂ from industrial flue gases. The alumina support provides a high surface area and enhances the performance and stability of the potassium carbonate.

Applications:

  • Post-Combustion CO₂ Capture: Used in packed or fluidized bed reactors to capture CO₂ from the flue gas of power plants and other industrial sources.[4][5]

  • Sorbent-Enhanced Water-Gas Shift (SEWGS): Can be used in processes where CO₂ is removed in situ to enhance the production of hydrogen.[6]

Experimental Protocol: Synthesis of K₂CO₃/Al₂O₃ Sorbent

Materials:

  • γ-Al₂O₃ (gamma-alumina)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Rotary evaporator

  • Calcination furnace

Procedure:

  • Impregnate γ-Al₂O₃ with an aqueous solution of K₂CO₃. The concentration of the solution will determine the final loading of K₂CO₃ on the support.

  • Use a rotary evaporator to remove the water, ensuring an even distribution of the potassium carbonate on the alumina surface.

  • Dry the impregnated material in an oven at 120°C for 12 hours.

  • Calcine the dried material in a furnace at a high temperature (e.g., 500°C) for a specified time (e.g., 4 hours) to obtain the final sorbent.

Experimental Protocol: CO₂ Adsorption-Desorption Cycling

This protocol describes a typical experiment to evaluate the CO₂ capture performance of the K₂CO₃/Al₂O₃ sorbent using a thermogravimetric analyzer (TGA).

Materials:

  • K₂CO₃/Al₂O₃ sorbent

  • Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

  • Gas cylinders: N₂, CO₂, H₂O (vapor)

Procedure:

  • Adsorption:

    • Place a known mass of the sorbent in the TGA.

    • Heat the sorbent to the desired adsorption temperature (e.g., 55-60°C) under a flow of N₂.

    • Introduce a gas mixture containing CO₂ and H₂O (to simulate flue gas) and monitor the weight gain of the sorbent, which corresponds to CO₂ uptake.

  • Regeneration (Desorption):

    • After saturation, switch the gas flow back to pure N₂.

    • Heat the sorbent to the regeneration temperature (e.g., 130-300°C).[4][5]

    • Monitor the weight loss, which corresponds to the release of CO₂. The evolved gas can be analyzed by MS or FTIR.

  • Cycling:

    • Repeat the adsorption and desorption steps for multiple cycles to evaluate the stability of the sorbent.

Quantitative Data: Performance of K₂CO₃/Al₂O₃ Sorbents

ParameterValueReference
Adsorption Temperature55-60 °C
Regeneration Temperature130-300 °C[4][5]
CO₂ Adsorption Capacity2.3–2.6 mmol/g[5]
Regeneration Conversion (at 300°C in N₂)100% in 15 min[4]
CO₂ Capture Capacity (PAI40 sorbent at 200°C, 20 atm)124.5 mg CO₂/g sorbent[7]

Experimental Workflow: CO₂ Capture with K₂CO₃/Al₂O₃

cluster_prep Sorbent Preparation cluster_cycle Adsorption-Desorption Cycle cluster_analysis Analysis impregnation Impregnation of γ-Al2O3 with K2CO3 drying Drying impregnation->drying calcination Calcination drying->calcination adsorption Adsorption (e.g., 60°C, CO2/H2O flow) calcination->adsorption regeneration Regeneration (e.g., 150-300°C, N2 flow) adsorption->regeneration Saturated Sorbent tga TGA (Weight Change) adsorption->tga xrd XRD (Phase Identification) adsorption->xrd regeneration->adsorption Regenerated Sorbent ms_ftir MS/FTIR (Evolved Gas) regeneration->ms_ftir

Caption: Workflow for K2CO3/Al2O3 sorbent preparation and testing.

Signaling Pathway: CO₂ Capture Mechanism on K₂CO₃/Al₂O₃

K2CO3 K2CO3 KHCO3 KHCO3 (Potassium Bicarbonate) K2CO3->KHCO3 Primary Reaction KAlCO3OH2 KAl(CO3)(OH)2 (Dawsonite-like) K2CO3->KAlCO3OH2 Side Reaction CO2 CO2 CO2->KHCO3 Primary Reaction CO2->KAlCO3OH2 Side Reaction H2O H2O H2O->KHCO3 Primary Reaction H2O->KAlCO3OH2 Side Reaction KHCO3->K2CO3 Regeneration (~130-180°C) KHCO3->CO2 Regeneration (~130-180°C) KHCO3->H2O Regeneration (~130-180°C) Al2O3 Al2O3 Support Al2O3->KAlCO3OH2 Side Reaction KAlCO3OH2->K2CO3 Regeneration (>250°C) KAlCO3OH2->CO2 Regeneration (>250°C) KAlCO3OH2->H2O Regeneration (>250°C) KAlCO3OH2->Al2O3 Regeneration (>250°C)

Caption: Reaction pathways for CO2 capture on K2CO3/Al2O3.

While pure this compound is not a viable material for CO₂ capture due to its instability, aluminum plays a crucial role in advanced materials for this application. Dawsonite offers a pathway for long-term geological storage, while alkali-promoted alumina serves as a regenerable sorbent for industrial point sources. The protocols and data presented here provide a foundation for researchers and scientists to explore and develop these promising technologies further. The choice of material and process will depend on the specific application, whether it be permanent sequestration or a cyclic capture and release process.

References

Application Notes and Protocols: The Role of Aluminum Carbonate in Antacid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum carbonate is an effective active ingredient in antacid formulations designed to neutralize gastric acid and alleviate symptoms associated with conditions such as heartburn, acid indigestion, and sour stomach.[1] Beyond its primary acid-neutralizing properties, this compound also serves as a potent phosphate binder, which is utilized in the management of hyperphosphatemia.[1][2] These application notes provide a comprehensive overview of the role of this compound in antacid formulations, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary therapeutic action of this compound as an antacid is the direct chemical neutralization of excess hydrochloric acid (HCl) in the stomach. This reaction increases the gastric pH, thereby reducing the acidity and proteolytic activity of pepsin, an enzyme that is most active in an acidic environment.[3][4] The neutralization reaction proceeds as follows:

Al₂(CO₃)₃ + 6 HCl → 2 AlCl₃ + 3 H₂O + 3 CO₂

In addition to acid neutralization, aluminum-containing antacids like this compound can bind to bile salts and stimulate the production of prostaglandins, which may contribute to mucosal defense.[3][5] A notable secondary mechanism is its ability to bind with dietary phosphate in the gastrointestinal tract to form insoluble aluminum phosphate, which is then excreted. This property is particularly beneficial for patients with renal failure who need to control serum phosphate levels.[2][6]

Data Presentation

The efficacy of an antacid is primarily determined by its acid-neutralizing capacity (ANC), onset of action, and duration of action. While specific quantitative data for this compound in isolation is not extensively reported in comparative studies, data for aluminum hydroxide, a closely related compound, provides valuable insights. Aluminum-containing antacids are generally characterized as having a slower onset but a longer duration of action compared to magnesium or calcium-based antacids.[2]

Antacid AgentOnset of ActionDuration of ActionAcid-Neutralizing Capacity (ANC) (mEq/dose)Key Characteristics
Aluminum Hydroxide/Carbonate SlowLongVariable (Generally lower than calcium or magnesium carbonates)Often causes constipation; also used as a phosphate binder.[2][6][7]
Magnesium Hydroxide RapidShortHighHas a laxative effect; often combined with aluminum hydroxide to counteract constipation.[2][7]
Calcium Carbonate RapidIntermediateVery HighCan cause acid rebound and constipation with high doses.[2]
Sodium Bicarbonate Very RapidShortModerateReadily absorbed and can cause systemic alkalosis.[2]

Note: ANC values can vary significantly between different commercial formulations.

A clinical study comparing an antacid containing dihydroxyaluminum-sodium carbonate to one with aluminum and magnesium hydroxides, and to ranitidine, found that both antacids significantly accelerated the healing of duodenal ulcers, with efficacy rates of 71% and 75% respectively, comparable to ranitidine at 79%.[5]

Experimental Protocols

Protocol 1: In Vitro Acid-Neutralizing Capacity (ANC) Test (USP <301> Method)

This protocol determines the total amount of acid that an antacid formulation can neutralize.

Materials:

  • Antacid formulation (tablet or suspension)

  • 1.0 N Hydrochloric Acid (HCl)

  • 0.5 N Sodium Hydroxide (NaOH)

  • Deionized water

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Burette, 50 mL

  • Beakers, 250 mL

  • Pipettes

Procedure:

  • Sample Preparation:

    • For tablets: Accurately weigh and finely powder a sufficient number of tablets. Transfer a quantity of the powder equivalent to the minimum recommended dose to a 250 mL beaker.

    • For suspensions: Shake the product well and transfer a volume equivalent to the minimum recommended dose into a 250 mL beaker.

  • Add 70 mL of deionized water to the beaker and stir for one minute.

  • Accurately add 30.0 mL of 1.0 N HCl to the beaker and continue stirring with the magnetic stirrer for 15 minutes.

  • Titration:

    • Begin titrating the excess HCl in the beaker with 0.5 N NaOH using a burette.

    • Monitor the pH of the solution continuously with the calibrated pH meter.

    • Continue the titration until a stable pH of 3.5 is reached.

  • Blank Determination: Perform a blank titration by titrating a mixture of 30.0 mL of 1.0 N HCl and 70 mL of deionized water with the 0.5 N NaOH to a pH of 3.5.

  • Calculation:

    • Calculate the ANC in milliequivalents (mEq) per dose using the following formula: ANC = (Volume of NaOH for blank - Volume of NaOH for sample) × Normality of NaOH

Protocol 2: Dynamic In Vitro Evaluation using an Artificial Stomach Model

This method provides a more physiologically relevant assessment of antacid performance by simulating gastric acid secretion and emptying.

Materials:

  • Artificial stomach apparatus (a jacketed beaker with ports for adding "gastric acid" and removing "chyme")

  • Peristaltic pumps

  • pH meter with a recorder

  • Water bath maintained at 37°C

  • Artificial gastric juice (e.g., 0.1 N HCl)

  • Antacid formulation

Procedure:

  • Apparatus Setup:

    • Assemble the artificial stomach apparatus, ensuring the temperature is maintained at 37°C.

    • Calibrate the peristaltic pumps to simulate gastric acid secretion and gastric emptying rates.

  • Experiment Initiation:

    • Add an initial volume of artificial gastric juice to the "stomach."

    • Introduce the antacid formulation at the desired dosage.

  • Dynamic Simulation:

    • Start the "gastric acid" pump to continuously add artificial gastric juice at a predetermined rate.

    • Simultaneously, start the "gastric emptying" pump to remove the contents of the "stomach" at a set rate.

  • Data Collection:

    • Continuously record the pH of the "stomach" contents over time.

  • Analysis:

    • Plot the pH profile over time to determine the onset of action (time to reach a target pH, e.g., pH 3.5), the duration of action (time the pH remains above the target), and the overall buffering capacity.

Visualizations

Antacid_Mechanism Stomach Stomach Environment (High HCl Concentration) Neutralization Chemical Neutralization Stomach->Neutralization Excess HCl Antacid This compound (Al₂(CO₃)₃) Antacid->Neutralization Binding Phosphate Binding Antacid->Binding Products Products: Aluminum Chloride (AlCl₃) Water (H₂O) Carbon Dioxide (CO₂) Neutralization->Products Result1 Increased Gastric pH (Reduced Acidity) Products->Result1 Phosphate Dietary Phosphate Phosphate->Binding Insoluble Insoluble Aluminum Phosphate (Excreted) Binding->Insoluble Result2 Reduced Serum Phosphate Insoluble->Result2

Caption: Mechanism of action of this compound.

Antacid_Evaluation_Workflow ANC_Test Acid-Neutralizing Capacity (ANC) (USP <301>) Artificial_Stomach Artificial Stomach Model ANC_Test->Artificial_Stomach Provides basic efficacy data Animal_Models Animal Models (e.g., Pylorus Ligation) Artificial_Stomach->Animal_Models Informs in vivo study design Human_Trials Human Clinical Trials (pH monitoring) Animal_Models->Human_Trials Preclinical data Data_Integration Integrate In Vitro and In Vivo Data Human_Trials->Data_Integration Formulation_Optimization Formulation Optimization (e.g., Combination with Mg(OH)₂) Data_Integration->Formulation_Optimization

Caption: Workflow for antacid formulation evaluation.

References

Application of Aluminum-Based Catalysts in Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of aluminum-based catalysts, specifically focusing on their role in the synthesis of cyclic carbonates from epoxides and carbon dioxide. While aluminum carbonate itself is not a commonly employed catalyst, various aluminum complexes have demonstrated exceptional catalytic activity in this transformation, which is of significant interest for green chemistry and the synthesis of valuable chemical intermediates.

Introduction: Aluminum Catalysts in Cyclic Carbonate Synthesis

The cycloaddition of carbon dioxide (CO₂) to epoxides to form five-membered cyclic carbonates is a 100% atom-economical reaction and represents a key strategy for CO₂ utilization. Cyclic carbonates are valuable compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polymers and fine chemicals.[1] A variety of aluminum-based catalysts have been developed for this reaction, offering high activity and selectivity under mild conditions.[2][3] These catalysts typically consist of a central aluminum atom coordinated to organic ligands. The Lewis acidic aluminum center activates the epoxide, facilitating nucleophilic attack and subsequent CO₂ insertion.[2][3]

Key Application: Cycloaddition of Epoxides and CO₂

A prominent application of aluminum catalysis is the synthesis of cyclic carbonates. This section details the catalytic performance of various aluminum complexes and provides a general experimental protocol.

Overview of Catalytic Systems

Several classes of aluminum complexes have shown high efficacy in catalyzing the cycloaddition of CO₂ to epoxides. These include complexes with salen-type ligands, porphyrins, amino triphenolates, and kojic acid.[2][3][4] The catalytic activity is often enhanced by the use of a co-catalyst, typically a nucleophilic salt such as tetrabutylammonium bromide (TBAB) or iodide (TBAI).[5][6]

Data Presentation: Performance of Aluminum Catalysts

The following table summarizes the performance of selected aluminum-based catalytic systems in the synthesis of cyclic carbonates from various epoxides.

Catalyst/Co-catalystEpoxide SubstrateTemperature (°C)CO₂ Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
Al(koj)₃ / TBAIPropylene Oxide120112>99>99[2]
Al(koj)₃ / TBAI1,2-Epoxyoctane12011298>99[2]
Al(koj)₃ / TBAIStyrene Oxide12011299>99[2]
Al(amino triphenolate) / TBAIPropylene Oxide25-451-up to 99>99[4]
PyrH / (nBu)₄NBrStyrene OxideRoom Temp0.1 (atmospheric)2499>99[5][6]
PyrH / (nBu)₄NBrPropylene OxideRoom Temp0.1 (atmospheric)2495>99[5][6]
Chloro-substituted o-phenylenediamine-bridged tris(phenolato) aluminum / TBABEpichlorohydrin850.1 (atmospheric)-up to 99-[7]

Note: This table presents a selection of data for comparative purposes. For a comprehensive understanding, please refer to the cited literature.

Experimental Protocols

This section provides a general protocol for the synthesis of cyclic carbonates using an aluminum-based catalyst, based on methodologies reported in the literature.[2][5][6]

General Procedure for the Synthesis of Cyclic Carbonates

Materials:

  • Aluminum catalyst (e.g., Al(koj)₃, PyrH)

  • Co-catalyst (e.g., TBAI, (nBu)₄NBr)

  • Epoxide substrate

  • High-pressure reactor or a reaction vessel equipped with a CO₂ balloon

  • Solvent (if required, though many reactions are solvent-free)

  • Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)

Protocol:

  • Reactor Setup: Dry the high-pressure reactor or reaction vessel thoroughly. For reactions at elevated pressure, ensure the reactor is properly assembled and leak-tested.

  • Charging Reactants: To the reactor, add the aluminum catalyst (e.g., 0.15 mol%) and the co-catalyst (e.g., 0.15 mol%).

  • Add the epoxide substrate to the reactor. Many of these reactions can be performed under solvent-free conditions.[2]

  • Pressurization: Seal the reactor and purge it with CO₂ gas several times. Then, pressurize the reactor to the desired pressure (e.g., 1 MPa) or maintain it under a CO₂ atmosphere at atmospheric pressure.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 120 °C or room temperature) for the required duration (e.g., 12-24 hours).

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂.

  • The product can be purified by standard methods such as distillation or column chromatography.

  • Characterization: Confirm the structure and purity of the resulting cyclic carbonate using analytical techniques such as NMR spectroscopy and mass spectrometry.

Visualizations: Diagrams and Workflows

Catalytic Cycle for Cyclic Carbonate Synthesis

The following diagram illustrates the proposed catalytic cycle for the synthesis of cyclic carbonates from epoxides and CO₂ using an aluminum-based catalyst and a nucleophilic co-catalyst.

Catalytic_Cycle cluster_0 Catalytic Cycle Al_Catalyst Aluminum Catalyst (Lewis Acid) Activated_Epoxide Activated Epoxide Complex Al_Catalyst->Activated_Epoxide Epoxide Coordination Epoxide Epoxide Epoxide->Activated_Epoxide Ring_Opened Ring-Opened Intermediate Activated_Epoxide->Ring_Opened Nucleophilic Attack Nucleophile Nucleophile (e.g., Br⁻) Nucleophile->Ring_Opened Cyclic_Carbonate Cyclic Carbonate Ring_Opened->Cyclic_Carbonate CO₂ Insertion & Cyclization CO2 CO₂ CO2->Ring_Opened Cyclic_Carbonate->Al_Catalyst Product Release & Catalyst Regeneration

Caption: Proposed catalytic cycle for cyclic carbonate synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the catalytic synthesis of cyclic carbonates.

Experimental_Workflow start Start reactor_prep Prepare & Dry Reactor start->reactor_prep charging Charge Catalyst, Co-catalyst, & Epoxide reactor_prep->charging pressurization Purge & Pressurize with CO₂ charging->pressurization reaction Heat & Stir for Specified Time pressurization->reaction workup Cool, Vent, & Isolate Crude Product reaction->workup purification Purify (Distillation/Chromatography) workup->purification characterization Analyze Product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for cyclic carbonate synthesis.

Alumina as a Catalyst Support

It is important to note that while this document focuses on homogeneous aluminum catalysts, alumina (Al₂O₃) is a widely used and crucial material in heterogeneous catalysis.[8] It serves as a support for a vast array of metal catalysts due to its high surface area, thermal stability, and mechanical strength.[8] In some catalytic systems, the alumina support is not merely an inert carrier but actively participates in the reaction, for example, through interactions with reactants or by influencing the properties of the supported metal.[9][10] For instance, in the context of CO oxidation, carbonate species can form on the alumina support, which can influence the catalytic activity.[9][10]

Conclusion

Aluminum-based catalysts, particularly organoaluminum complexes, are highly effective for the synthesis of cyclic carbonates from epoxides and CO₂. They offer several advantages, including high yields, excellent selectivity, and the ability to function under mild reaction conditions. The protocols and data presented herein provide a valuable resource for researchers and professionals in chemistry and drug development who are interested in leveraging these catalytic systems for green and efficient chemical synthesis.

References

Application Notes and Protocols for the Preparation of Stable Aluminum-Carbonate-Based Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Instability of True Aluminum Carbonate Solutions

It is a common misconception that stable aqueous solutions of this compound (Al₂(CO₃)₃) can be readily prepared. In reality, this compound is a highly unstable compound that undergoes rapid and extensive hydrolysis in the presence of water.[1][2][3] The strong polarizing power of the small, highly charged aluminum ion (Al³⁺) distorts the electron cloud of the carbonate ion (CO₃²⁻), weakening the C-O bonds and leading to its decomposition.[1] This inherent instability means that upon dissolving an aluminum salt in a carbonate-containing solution, the compound immediately hydrolyzes to form insoluble aluminum hydroxide (Al(OH)₃) and carbon dioxide gas, precluding the formation of a true solution.[1][3][4]

While true solutions are not feasible, stable aqueous suspensions of related compounds, often referred to as basic this compound, aluminum hydroxycarbonate, or dihydroxyaluminum sodium carbonate, can be reliably prepared. These materials are not dissolved but exist as fine, solid particles dispersed in water, forming a gel or slurry. These suspensions are of significant interest in various fields, particularly in pharmaceuticals as antacids, due to their acid-neutralizing capacity.[3][5][6][7]

This document provides detailed protocols for the preparation of these stable aluminum-carbonate-based suspensions.

Core Concepts and Stabilization Mechanisms

The stability of these suspensions is achieved by carefully controlling the precipitation conditions to form an amorphous, gel-like structure of aluminum hydroxide with incorporated or adsorbed carbonate ions. The carbonate ions play a crucial role in stabilizing the amorphous gel structure, preventing its rapid conversion into more crystalline and less reactive forms of aluminum hydroxide, such as bayerite or pseudoboehmite.[8][9] Key factors influencing the stability and properties of the final product include:

  • pH Control: Maintaining a specific pH range during the reaction is critical. For basic this compound gels, a pH of 5.5 to 7.0 is often targeted, while for dihydroxyaluminum sodium carbonate, a more alkaline pH of 7.2 to 10.5 is required.[10][11][12]

  • Reactant Concentrations: The molar ratios of the aluminum salt and the carbonate source influence the composition and properties of the resulting gel.[13][14]

  • Temperature: Precipitation temperature affects the reactivity and particle size of the gel.[13]

  • Agitation: The stirring speed during precipitation impacts the homogeneity and physical properties of the suspension.[13]

Experimental Protocols

Two primary methods for preparing stable aluminum-carbonate-based suspensions are presented below. Method A describes the synthesis of a basic this compound gel, and Method B details the preparation of dihydroxyaluminum sodium carbonate, a more defined crystalline compound.

Method A: Preparation of a Stable Basic this compound Gel

This protocol is adapted from processes designed to produce amorphous aluminum hydroxycarbonate gels with good antacid properties.[6][11][12]

Materials:

  • Aluminum Chloride (AlCl₃)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • pH Meter

  • Stirring Hotplate

  • Beakers and Graduated Cylinders

  • Filtration apparatus (e.g., Buchner funnel)

Protocol:

  • Prepare Reactant Solutions:

    • Alkaline Solution: Prepare an aqueous solution containing sodium carbonate and sodium bicarbonate. For example, dissolve 83.1 g of sodium carbonate in 800 mL of deionized water.[12]

    • Aluminum Salt Solution: Prepare an aqueous solution of aluminum chloride. For example, dilute 375.1 g of a 32° Bé aluminum chloride solution (containing 27.88% AlCl₃ by weight) to 500 mL with deionized water.[12]

  • Precipitation:

    • Place the alkaline solution in a reaction vessel equipped with a calibrated pH meter and a magnetic stirrer for vigorous agitation.

    • Continuously and slowly add the aluminum chloride solution to the vigorously stirred alkaline solution.

    • Monitor the pH of the reaction mixture closely. Maintain the pH within the range of 6.5 to 7.0 by controlling the addition rate of the aluminum salt solution.[6]

    • The reaction should be carried out at room temperature (e.g., 15-25°C).[12][13]

  • Aging (Optional but Recommended):

    • After the addition is complete, allow the resulting slurry to stir for an additional 1-2 hours to ensure the reaction goes to completion and the gel structure stabilizes.

  • Washing and Filtration:

    • Filter the precipitated gel using a Buchner funnel.

    • Wash the filter cake with deionized water to remove soluble by-products, such as sodium chloride. Washing can be repeated until the conductivity of the filtrate is low, indicating the removal of most foreign ions.

  • Final Suspension:

    • Resuspend the washed gel in a desired volume of deionized water to obtain a stable, viscous suspension of basic this compound.

Method B: Preparation of Dihydroxyaluminum Sodium Carbonate (Dawsonite)

This protocol describes the synthesis of a more defined crystalline compound, dihydroxyaluminum sodium carbonate (NaAl(OH)₂CO₃), which is also used as an antacid.[5][10][15]

Materials:

  • Aluminum Chloride (AlCl₃) or another ionic aluminum salt

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • pH Meter

  • Stirring Hotplate

  • Reaction Vessel

Protocol:

  • Prepare Reactant Solutions:

    • Carbonate/Hydroxide Solution: Prepare a solution with a stoichiometric excess of sodium carbonate in deionized water. A significant excess, such as at least ten parts by weight of sodium carbonate per part by weight of the aluminum salt, is recommended.[10] Add sodium hydroxide to this solution as needed to facilitate pH control.

    • Aluminum Salt Solution: Prepare an aqueous solution of aluminum chloride.

  • Precipitation:

    • Place the aluminum chloride solution in the reaction vessel with stirring.

    • Slowly add the carbonate/hydroxide solution to the aluminum salt solution.

    • Continuously monitor the pH and maintain it in the range of 7.2 to 10.5 by adjusting the addition rate or by adding a separate sodium hydroxide solution.[5][10]

    • The reaction leads to the precipitation of dihydroxyaluminum sodium carbonate.

  • Separation and Washing:

    • Separate the precipitated product from the aqueous medium by filtration.

    • Wash the precipitate thoroughly with deionized water to remove unreacted reagents and soluble by-products.

  • Drying (Optional):

    • The washed product can be dried, for example at 130°C, to yield a fine powder of dihydroxyaluminum sodium carbonate.[16] Alternatively, it can be resuspended in water to form a stable suspension.

Quantitative Data Summary

The following table summarizes key quantitative parameters from the literature for the preparation of stable aluminum-carbonate-based suspensions.

ParameterMethod A: Basic this compound GelMethod B: Dihydroxyaluminum Sodium CarbonateReference(s)
Primary Aluminum Reactant Aluminum Chloride (AlCl₃) or Aluminum SulfateIonic Aluminum Salt (e.g., AlCl₃), Sodium Aluminate[10][11][15]
Primary Carbonate Source Sodium Carbonate, Sodium BicarbonateSodium Carbonate, Carbon Dioxide (CO₂)[6][10][15]
pH of Precipitation 5.5 - 7.07.2 - 10.5 (or < 9.8 in CO₂ method)[6][10][11][15]
Temperature Room Temperature (e.g., 15-25°C)20 - 35°C (for CO₂ method)[13][15]
Key Characteristic Amorphous, gel-like suspensionCrystalline solid (Dawsonite)[8][14]
CO₃:Al Molar Ratio (in product) Max ratio appears to be ~0.5Stoichiometric (1:1 in NaAl(OH)₂CO₃)[14]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the preparation methods described.

G cluster_0 Method A: Basic this compound Gel Preparation A_prep_alk Prepare Alkaline Solution (Na2CO3 + NaHCO3 in H2O) A_precip Precipitation (Add AlCl3 soln to Alkaline soln) - Vigorous Stirring - Maintain pH 6.5-7.0 - Room Temperature A_prep_alk->A_precip A_prep_al Prepare Aluminum Salt Solution (AlCl3 in H2O) A_prep_al->A_precip A_age Aging (Stir for 1-2 hours) A_precip->A_age A_filter Filtration & Washing (Remove soluble by-products) A_age->A_filter A_product Stable Basic Aluminum Carbonate Gel/Suspension A_filter->A_product

Caption: Experimental workflow for preparing a stable basic this compound gel.

G cluster_1 Method B: Dihydroxyaluminum Sodium Carbonate Preparation B_prep_carb Prepare Carbonate/Hydroxide Solution (Excess Na2CO3 + NaOH in H2O) B_precip Precipitation (Add Carbonate soln to AlCl3 soln) - Stirring - Maintain pH 7.2-10.5 B_prep_carb->B_precip B_prep_al Prepare Aluminum Salt Solution (AlCl3 in H2O) B_prep_al->B_precip B_filter Separation & Washing (Isolate and purify product) B_precip->B_filter B_product Dihydroxyaluminum Sodium Carbonate (Suspension or Dried Powder) B_filter->B_product

Caption: Experimental workflow for preparing dihydroxyaluminum sodium carbonate.

References

Application Notes and Protocols for In-Situ Generation of Aluminum Carbonate in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum carbonate (Al₂(CO₃)₃) is a salt known for its instability, particularly in the presence of water, where it readily hydrolyzes to form aluminum hydroxide and carbon dioxide.[1][2] This inherent instability makes the isolation and storage of pure this compound challenging. However, the transient, in-situ formation of aluminum-carbonate species or related complexes is a key aspect of various catalytic chemical transformations. This approach harnesses the high Lewis acidity of the aluminum center to activate substrates, facilitating reactions such as the synthesis of organic carbonates from epoxides and carbon dioxide (CO₂).[3]

These application notes provide an overview and detailed protocols for the in-situ generation and utilization of catalytically active aluminum species in the synthesis of cyclic carbonates, a class of compounds valuable as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates.[3] The methodologies described focus on the use of well-defined aluminum complexes that react with CO₂ in the reaction mixture to form the active catalytic species.

Application: Catalytic Synthesis of Cyclic Carbonates from Epoxides and CO₂

The cycloaddition of CO₂ to epoxides is a highly atom-economical reaction that has garnered significant interest for its utilization of a greenhouse gas as a C1 feedstock. Aluminum-based catalysts have proven to be highly effective for this transformation, often exhibiting high activity and selectivity under mild reaction conditions.[4][5][6][7] The general reaction scheme is depicted below:

G Epoxide Epoxide Catalyst Aluminum Catalyst (in-situ activation) Epoxide->Catalyst CO2 +    CO₂ CO2->Catalyst CyclicCarbonate Cyclic Carbonate Catalyst->CyclicCarbonate Cycloaddition

Figure 1: General scheme for the aluminum-catalyzed synthesis of cyclic carbonates from epoxides and CO₂.

The catalytic cycle is generally understood to involve the activation of the epoxide by the Lewis acidic aluminum center. This is followed by a nucleophilic attack on the epoxide ring, often by a co-catalyst, and subsequent insertion of CO₂.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Cyclic Carbonates Using a Bimetallic Aluminum-Salen Catalyst

This protocol is based on the use of bimetallic aluminum-salen complexes, which have demonstrated high catalytic activity for the synthesis of a wide range of cyclic carbonates from terminal epoxides at ambient temperature and pressure.[7]

Materials:

  • Bimetallic aluminum-salen complex (e.g., [{Al(salen)}₂O])

  • Tetrabutylammonium bromide (TBABr) (co-catalyst)

  • Substituted epoxide

  • Carbon dioxide (balloon or pressurized vessel)

  • Anhydrous solvent (e.g., toluene or solvent-free)

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the bimetallic aluminum-salen catalyst and tetrabutylammonium bromide.

  • Add the epoxide to the reaction vessel.

  • Seal the vessel and introduce carbon dioxide. For reactions at atmospheric pressure, a CO₂-filled balloon is sufficient. For higher pressures, a pressurized reactor is required.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 1 to 24 hours).[5][6]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, ¹H NMR).

  • Upon completion, vent the CO₂ carefully.

  • The product can be purified by techniques such as flash column chromatography or distillation.

Logical Workflow for Protocol 1:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Al-salen catalyst and TBABr to vessel B Add epoxide substrate A->B C Introduce CO₂ atmosphere (1 bar or higher) B->C D Stir at specified temperature and time C->D E Monitor reaction progress (e.g., GC, NMR) D->E F Vent CO₂ E->F G Purify product (e.g., chromatography) F->G

Figure 2: Experimental workflow for the synthesis of cyclic carbonates using an aluminum-salen catalyst.

Data Presentation

The efficacy of various aluminum-based catalytic systems can be compared based on reaction conditions and outcomes.

Table 1: Comparison of Aluminum Catalysts for Propylene Carbonate Synthesis from Propylene Oxide and CO₂

Catalyst SystemCo-catalystTemp. (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)Ref.
Bimetallic Al-salen complexTBABrRT11>99>99[7]
Amino triphenolate Al complexNone25100.2599>99[4]
Amidinate Al complexesTBAI5012460-98>99[6]

RT: Room Temperature; TBABr: Tetrabutylammonium bromide; TBAI: Tetrabutylammonium iodide.

Proposed Catalytic Cycle

The in-situ formation of the active species is believed to involve the coordination of CO₂ to the aluminum center or an intermediate. The following diagram illustrates a plausible catalytic cycle for the cycloaddition of CO₂ to epoxides catalyzed by an aluminum complex with a nucleophilic co-catalyst (Nu⁻).

G A Al-Catalyst + Epoxide B Epoxide Activation [Al-Epoxide Complex] A->B Coordination C Ring Opening by Nu⁻ B->C Nucleophilic Attack D [Al-Alkoxide Intermediate] C->D E CO₂ Insertion D->E + CO₂ F [Al-Carbonate Intermediate] E->F G Ring Closure F->G Intramolecular Cyclization H Cyclic Carbonate + Al-Catalyst G->H Product Release H->A Catalyst Regeneration

Figure 3: Proposed catalytic cycle for cyclic carbonate formation.

This cycle highlights the role of the aluminum catalyst in activating the epoxide and facilitating the sequential ring-opening and CO₂ insertion steps. The "in-situ" generated this compound species is represented by the intermediate formed after CO₂ insertion.

Safety and Handling

  • Aluminum-based catalysts, especially organoaluminum compounds, can be pyrophoric and moisture-sensitive. Handle them under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

  • Reactions involving pressurized CO₂ should be conducted in reactors rated for the intended pressure.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

While solid this compound is too unstable for direct use in most organic reactions, the principle of its in-situ generation is effectively applied through the use of aluminum-based catalysts in the presence of carbon dioxide. These systems provide a powerful and versatile method for the synthesis of valuable organic carbonates from readily available epoxides. The protocols and data presented here offer a foundation for researchers to explore and optimize these important chemical transformations.

References

Application Notes and Protocols for the Analytical Detection of Aluminum Carbonate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aluminum carbonate (Al₂(CO₃)₃) is a compound that is not well-characterized under standard conditions, as it is prone to hydrolysis, readily decomposing into aluminum hydroxide and carbon dioxide. In pharmaceutical and industrial applications, the relevant compounds are often basic this compound, hydrated this compound, or aluminum hydroxycarbonate. These materials are utilized as antacids and phosphate binders in drug formulations.[1][2][3] Accurate and reliable analytical techniques are crucial for the characterization, quality control, and quantification of these aluminum- and carbonate-containing compounds.

This document provides detailed application notes and experimental protocols for a suite of analytical techniques suitable for the detection and characterization of this compound and its related forms.

Spectroscopic Techniques

Spectroscopic methods are invaluable for identifying the functional groups and structural features of aluminum-carbonate compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is a powerful, non-destructive technique used to identify the presence of carbonate and hydroxide functional groups within a sample. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique molecular fingerprint of the compound can be obtained. For aluminum hydroxycarbonate, characteristic absorption bands for carbonate (CO₃²⁻) and hydroxyl (-OH) groups are of primary interest. The position and shape of these bands can provide information about the coordination environment and bonding within the material. This method is particularly useful for qualitative identification and for monitoring changes in composition during manufacturing or stability studies.

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol details the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample by transmission FTIR.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die[4]

  • Vacuum pump

  • Sample of aluminum hydroxycarbonate (finely powdered)

  • Spectroscopic grade potassium bromide (KBr), dried at 110°C for 2-3 hours[4]

  • Analytical balance

  • Spatula

  • Sample holder for the spectrometer

Procedure:

  • Sample and KBr Preparation:

    • In an agate mortar, grind a small amount (1-2 mg) of the aluminum hydroxycarbonate sample to a fine powder.[5]

    • Weigh approximately 200-250 mg of dry, spectroscopic grade KBr.[6]

  • Mixing:

    • Add the ground sample to the KBr in the mortar.

    • Thoroughly mix the sample and KBr by gentle grinding with the pestle until a homogenous mixture is obtained. A good rule of thumb for the sample concentration is 0.5 to 2% by weight.[7]

  • Pellet Formation:

    • Transfer the mixture into the pellet-forming die.

    • Place the die into the hydraulic press.

    • Connect the die to a vacuum pump to remove entrapped air and moisture, which can cause scattering of the IR beam.[4]

    • Apply a force of approximately 8-10 metric tons for several minutes to form a transparent or translucent pellet.[4][7]

  • Pellet Removal and Analysis:

    • Slowly release the pressure from the press and then release the vacuum.

    • Carefully remove the die from the press and extract the KBr pellet.

    • Mount the pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum using a pure KBr pellet.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: Characteristic FTIR Absorption Bands

Functional GroupWavenumber Range (cm⁻¹)Vibration Type
O-H (Hydroxyl)3700 - 3200Stretching
C=O (Carbonate)1550 - 1350Asymmetric Stretching
C-O (Carbonate)1100 - 1000Symmetric Stretching
C-O (Carbonate)880 - 840Out-of-plane Bending
Al-O800 - 500Stretching and Bending

Visualization of Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis FTIR Analysis Grind_Sample Grind Sample (1-2 mg) Mix Mix Sample and KBr Grind_Sample->Mix Weigh_KBr Weigh KBr (200-250 mg) Weigh_KBr->Mix Load_Die Load Mixture into Die Mix->Load_Die Press Apply Pressure (8-10 tons) Load_Die->Press Vacuum Apply Vacuum Press->Vacuum Mount_Pellet Mount Pellet Press->Mount_Pellet Vacuum->Press Acquire_Sample Acquire Sample Spectrum Mount_Pellet->Acquire_Sample Acquire_BG Acquire Background Generate_Spectrum Generate Final Spectrum Acquire_BG->Generate_Spectrum Acquire_Sample->Generate_Spectrum

FTIR KBr Pellet Preparation and Analysis Workflow

Chromatographic Techniques

Chromatographic methods are essential for separating and quantifying different aluminum species in a sample.

Ion Chromatography (IC)

Application Note:

Ion chromatography is a highly effective technique for the determination of aluminum ions in aqueous solutions. For the analysis of Al³⁺, a cation exchange column is typically used. Due to the strong retention of trivalent cations, specific mobile phases are required for elution. A common approach involves post-column derivatization to enhance detection sensitivity and selectivity. In this method, the aluminum ions, after separation on the column, are reacted with a chromogenic agent, such as Tiron (4,5-dihydroxy-1,3-benzenedisulfonate), to form a colored complex that can be detected by a UV-Vis detector.[8] This technique allows for the quantification of aluminum at low parts-per-million (ppm) to parts-per-billion (ppb) levels and can be adapted to speciate different forms of aluminum in a sample.[9]

Experimental Protocol: Aluminum Determination with Post-Column Derivatization

This protocol describes the determination of aluminum using cation exchange chromatography with post-column reaction with Tiron and UV detection.[8][10]

Materials and Equipment:

  • Ion Chromatograph system with a gradient pump, sample injector, and UV-Vis detector

  • Cation exchange analytical column (e.g., Dionex IonPac™ CS10)[10]

  • Post-column reagent delivery system

  • Reaction coil

  • Data acquisition and processing software

  • Aluminum standard solutions (1000 ppm stock)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl), concentrated

  • Ammonium acetate

  • Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid, disodium salt monohydrate)

Procedure:

  • Reagent Preparation:

    • Eluent (0.75 M HCl): Add 62.0 mL of concentrated HCl to 500 mL of deionized water. Mix and dilute to 1.0 L. Degas before use.[10]

    • Post-Column Reagent (0.3 mM Tiron in 3 M Ammonium Acetate): Prepare a 3 M ammonium acetate solution. Adjust the pH to the desired level (e.g., 6.2 with 0.1 M NaOH). Dissolve the appropriate amount of Tiron to achieve a 0.3 mM concentration.[8]

  • Instrument Setup:

    • Install the cation exchange column and equilibrate with the eluent at a flow rate of approximately 1.0-1.4 mL/min.[8][10]

    • Set up the post-column reagent delivery system to deliver the Tiron solution at a flow rate of approximately 0.5-0.7 mL/min.[10]

    • Set the UV-Vis detector to a wavelength of 310 nm.[8]

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing aluminum hydroxycarbonate.

    • Dissolve the sample in a known volume of dilute acid (e.g., HCl) to ensure all aluminum is in the ionic form.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

    • Dilute the sample as necessary to bring the aluminum concentration within the calibration range.

  • Calibration and Analysis:

    • Prepare a series of aluminum standards by diluting the 1000 ppm stock solution.

    • Inject the standards to generate a calibration curve.

    • Inject the prepared sample solutions.

    • The data system will integrate the peak area corresponding to the aluminum-Tiron complex and calculate the concentration based on the calibration curve.

Data Presentation: Typical IC Operating Parameters

ParameterValue
Analytical ColumnDionex IonPac™ CS10 (4 mm)[10]
Eluent0.75 M HCl[10]
Eluent Flow Rate1.36 mL/min[10]
Post-Column Reagent0.3 mM Tiron in 3 M Ammonium Acetate[10]
Reagent Flow Rate0.68 mL/min[10]
DetectionUV Absorbance at 310 nm[10]
Injection Volume25 µL[10]
Column Temperature30 °C[10]

Visualization of Logical Relationships

IC_Logic Sample Sample with Al³⁺ Column Cation Exchange Column Sample->Column Mixer Mixing Tee & Reaction Coil Column->Mixer Separated Al³⁺ Eluent HCl Eluent Eluent->Column PCR Post-Column Reagent (Tiron) PCR->Mixer Detector UV-Vis Detector (310 nm) Mixer->Detector Al-Tiron Complex Signal Chromatographic Peak Detector->Signal

Logical Flow of Aluminum Detection by IC-PCR

Thermal Analysis Techniques

Thermal analysis is used to study the decomposition and thermal stability of materials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Application Note:

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample. When used together (simultaneous TGA-DSC), these techniques provide comprehensive information about the thermal decomposition of aluminum hydroxycarbonate. TGA can quantify the mass loss associated with the release of water and carbon dioxide, allowing for the determination of the material's composition. DSC indicates whether these decomposition events are endothermic or exothermic. Coupling the TGA instrument to a mass spectrometer (TGA-MS) allows for the identification of the evolved gases, confirming the decomposition products.[11][12]

Experimental Protocol: TGA-DSC of Aluminum Hydroxycarbonate

This protocol outlines the procedure for analyzing the thermal decomposition of an aluminum hydroxycarbonate sample.

Materials and Equipment:

  • Simultaneous TGA-DSC instrument (or separate TGA and DSC instruments)

  • Microbalance

  • Alumina or platinum crucibles

  • Purge gas (e.g., nitrogen or air)

  • Sample of aluminum hydroxycarbonate

Procedure:

  • Instrument Calibration:

    • Perform temperature and mass calibrations according to the instrument manufacturer's recommendations.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the finely powdered sample into a tared alumina or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible and a reference crucible (empty) into the instrument.

    • Set the purge gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) to a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate, typically 10°C/min, up to a final temperature (e.g., 1000°C).

  • Data Analysis:

    • Analyze the TGA curve to determine the percentage mass loss at each decomposition step.

    • Analyze the DSC curve to identify the temperatures of endothermic or exothermic events corresponding to the mass losses.

    • If using TGA-MS, analyze the mass spectra of the evolved gases at different temperatures to identify the decomposition products (e.g., H₂O at m/z 18, CO₂ at m/z 44).

Data Presentation: Expected Thermal Decomposition Stages

Temperature Range (°C)Mass Loss (%)Evolved SpeciesProcess
50 - 250VariableH₂ODehydration (loss of adsorbed water)
250 - 400VariableH₂O, CO₂Dehydroxylation and decarbonation
> 400Stable-Formation of stable aluminum oxide

Note: The exact temperatures and mass losses will vary depending on the specific composition and crystallinity of the aluminum hydroxycarbonate.

Visualization of Decomposition Pathway

TGA_Pathway Start Alₓ(OH)ᵧ(CO₃)₂·nH₂O Intermediate1 Alₓ(OH)ᵧ(CO₃)₂ Start->Intermediate1 Heat (50-250°C) - nH₂O Intermediate2 Amorphous Al₂O₃ Intermediate1->Intermediate2 Heat (250-400°C) - H₂O, - CO₂ End Crystalline Al₂O₃ Intermediate2->End Heat (>400°C)

Thermal Decomposition Pathway of Hydrated Aluminum Hydroxycarbonate

X-ray Diffraction (XRD)

Application Note:

X-ray diffraction is the primary technique for identifying the crystalline phases present in a material. For aluminum-carbonate compounds, XRD can distinguish between different hydrated forms, basic carbonates (like dawsonite or hydrotalcite), and aluminum hydroxides or oxides that may be present.[13] Each crystalline compound produces a unique diffraction pattern, which can be compared to reference patterns in a database (e.g., the ICDD Powder Diffraction File) for identification. Furthermore, quantitative phase analysis can be performed using methods like Rietveld refinement to determine the relative amounts of each crystalline phase in a mixture.[14][15]

Experimental Protocol: Powder XRD for Phase Identification

Materials and Equipment:

  • Powder X-ray diffractometer with a Cu Kα radiation source

  • Sample holder (e.g., zero-background silicon wafer or glass slide)

  • Mortar and pestle

  • Spatula

  • Phase identification software with access to a crystallographic database

Procedure:

  • Sample Preparation:

    • Grind the sample to a fine, homogenous powder (typically <10 µm particle size) using a mortar and pestle to minimize preferred orientation effects.

    • Mount the powdered sample onto the sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Set the data collection parameters, including the 2θ angular range (e.g., 10-80°), step size (e.g., 0.02°), and counting time per step.

    • Initiate the X-ray scan.

  • Data Analysis:

    • Process the raw data to obtain a diffractogram (intensity vs. 2θ).

    • Use the phase identification software to compare the experimental diffraction pattern with reference patterns from the database.

    • Identify the crystalline phases present in the sample by matching the peak positions and relative intensities.

    • For quantitative analysis, perform Rietveld refinement using appropriate structural models for the identified phases.

Data Presentation: Potential Crystalline Phases

Compound NameChemical FormulaCrystal System
GibbsiteAl(OH)₃Monoclinic
Boehmiteγ-AlO(OH)Orthorhombic
DawsoniteNaAl(CO₃)(OH)₂Orthorhombic
HydrotalciteMg₆Al₂(CO₃)(OH)₁₆·4H₂OTrigonal

Visualization of XRD Analysis Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample Mount Mount on Holder Grind->Mount Scan Perform XRD Scan Mount->Scan Process_Data Process Raw Data Scan->Process_Data Compare_DB Compare to Database Process_Data->Compare_DB Identify Identify Phases Compare_DB->Identify Quantify Quantify (Rietveld) Identify->Quantify

Workflow for XRD Phase Identification and Quantification

Wet Chemical and Titrimetric Methods

These classical methods are robust for quantifying the total aluminum and carbonate content in a sample.

Complexometric Titration for Aluminum Content

Application Note:

Complexometric titration is a standard method for determining the concentration of metal ions in solution. For aluminum, a back-titration with EDTA (ethylenediaminetetraacetic acid) is often employed. A known excess of EDTA is added to the sample solution, which complexes with the Al³⁺ ions. The unreacted EDTA is then titrated with a standard solution of a second metal ion, such as zinc (Zn²⁺), using a suitable indicator. This method is highly accurate and is a common quality control test for aluminum-containing pharmaceuticals like antacids.[9]

Experimental Protocol: Back-Titration of Aluminum in Antacids

Materials and Equipment:

  • Burette, pipette, conical flasks, beakers

  • Analytical balance

  • pH meter

  • Standardized EDTA solution (e.g., 0.05 M)

  • Standardized Zinc Sulfate solution (e.g., 0.05 M)

  • Buffer solution (pH 10, ammonia-ammonium chloride)

  • Eriochrome Black T indicator

  • Hydrochloric acid (HCl)

  • Antacid sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a powdered antacid tablet and dissolve it in a known volume of dilute HCl with gentle heating.[2]

    • Transfer the solution to a volumetric flask and dilute to the mark with deionized water.

  • Titration:

    • Pipette an aliquot of the sample solution into a conical flask.

    • Add a precisely known excess volume of standardized EDTA solution.

    • Add the pH 10 buffer solution.

    • Add a few drops of Eriochrome Black T indicator.

    • Titrate the excess EDTA with the standardized zinc sulfate solution until the color changes from blue to violet.

  • Calculation:

    • Calculate the moles of EDTA that reacted with the aluminum.

    • From the stoichiometry of the Al-EDTA complex (1:1), determine the moles of aluminum in the aliquot.

    • Calculate the concentration or percentage of aluminum in the original sample.

Acid Digestion for Carbonate Content

Application Note:

The carbonate content of a sample can be determined by reacting it with a strong acid, which liberates carbon dioxide gas. The amount of CO₂ evolved can be quantified, which is directly proportional to the amount of carbonate in the original sample. One method involves digesting the sample in acid within a closed system and trapping the evolved CO₂ in a known amount of a strong base (e.g., NaOH). The unreacted base is then back-titrated with a standard acid.[16]

Experimental Protocol: Carbonate Determination by Acid Digestion and Back-Titration

Materials and Equipment:

  • Gas evolution and trapping apparatus (with a reaction flask, condenser, and absorption tower)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Nitrogen gas supply

Procedure:

  • Apparatus Setup:

    • Set up the digestion and trapping apparatus. The reaction flask will contain the sample and acid. The absorption tower will be filled with a known volume of standardized NaOH solution.

  • Digestion and Trapping:

    • Place a weighed amount of the sample into the reaction flask.

    • Flush the system with nitrogen to remove any atmospheric CO₂.

    • Add a known excess of HCl to the reaction flask to digest the sample and evolve CO₂.

    • Gently heat the mixture while continuing to pass a slow stream of nitrogen through the system to carry the evolved CO₂ into the NaOH trap.

  • Titration:

    • Once the reaction is complete, quantitatively transfer the NaOH solution from the trap to a conical flask.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the unreacted NaOH with the standardized HCl solution.

  • Calculation:

    • Calculate the amount of NaOH that reacted with the CO₂.

    • From the stoichiometry of the reaction (2NaOH + CO₂ → Na₂CO₃ + H₂O), determine the moles of CO₂ evolved.

    • Calculate the amount of carbonate in the original sample.

Data Presentation: Titrimetric Analysis of a Commercial Antacid

AnalyteMethodResult (mg/tablet)Specification (mg/tablet)
AluminumComplexometric Back-Titration195.8200 ± 10%
CarbonateAcid Digestion-Titration152.3(Varies by formulation)

Note: Data is illustrative and will vary based on the specific product.

References

Application Notes and Protocols: Aluminum-Based Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Aluminum Carbonate: While the application of various aluminum sources in the synthesis of Metal-Organic Frameworks (MOFs) is well-documented, literature specifying the use of this compound as a precursor is scarce. A comprehensive search of available scientific literature and patents reveals that aluminum salts such as nitrate, sulfate, chloride, and isopropoxide are the most commonly employed precursors for the synthesis of aluminum-based MOFs. One patent generically lists carbonate as a possible counter-ion for the metal salt precursor; however, the provided examples and the broader body of research focus on other aluminum salts.[1] Consequently, the following application notes and protocols are based on these more established and widely reported aluminum precursors.

Introduction to Aluminum-Based MOFs in Drug Delivery

Aluminum-based Metal-Organic Frameworks (Al-MOFs) have garnered significant attention in the biomedical field, particularly for drug delivery applications.[2] Their appeal stems from their high porosity, large surface area, tunable pore sizes, and excellent chemical and water stability.[3][4] The use of earth-abundant and low-toxicity aluminum further enhances their attractiveness for biomedical research.[4] These properties make Al-MOFs promising candidates for encapsulating and delivering a wide range of therapeutic agents, from small molecule drugs to larger biologics.[3]

Key Aluminum-Based MOFs for Drug Delivery

Several Al-MOFs have been investigated for their potential in drug delivery. Some of the most prominent examples include:

  • MIL-53(Al): Known for its "breathing" effect, where the framework structure changes in response to guest molecules, making it suitable for controlled drug release.

  • CAU-10-H: Exhibits excellent water stability and is synthesized using eco-friendly methods with water as a solvent.[3]

  • Aluminum Fumarate (Al-fum): A biocompatible MOF with high water stability, making it a suitable candidate for drug delivery applications.[3]

Quantitative Data on Aluminum-Based MOFs

The following table summarizes key quantitative data for representative aluminum-based MOFs relevant to drug delivery applications.

MOFPrecursorsSurface Area (m²/g)Pore Volume (cm³/g)Drug Loading Capacity (mg/g)Reference Drug
Al-BP-Naph Aluminum nitrate nonahydrate, 2-(naphthalen-2-ylamino)-[1,1′-biphenyl]-4,4′-dicarboxylic acid4560.55Not SpecifiedNot Specified
NH₂-MIL-101(Al) Not SpecifiedNot SpecifiedNot Specified457.69Methotrexate
MIL-53(Al) Not SpecifiedNot SpecifiedNot Specified374.97Methotrexate
NH₂-MIL-53(Al) Not SpecifiedNot SpecifiedNot Specified387.82Methotrexate

Data extracted from available research. "Not Specified" indicates that the information was not available in the cited sources.

Experimental Protocols

Synthesis of Aluminum Fumarate (Al-fu) MOF

This protocol describes a reflux synthesis method for Aluminum Fumarate (Al-fu), a water-stable MOF.[3]

Materials:

  • Aluminum sulfate (Al₂(SO₄)₃)

  • Urea (CH₄N₂O)

  • Fumaric acid (C₄H₄O₄)

  • Deionized water

Procedure:

  • Dissolve 78.64 g (0.125 mol) of aluminum sulfate and 22.48 g (0.375 mol) of urea in 400 mL of deionized water in a 600 mL beaker with stirring until fully dissolved.[3]

  • Add 28.96 g (0.250 mol) of fumaric acid to the solution and stir for 30 minutes at 25 °C.[3]

  • Transfer the mixture to a reflux setup and heat in an oil bath at 80 °C for 24 hours.[3]

  • Increase the temperature to 110 °C and continue the reflux for another 24 hours.[3]

  • Collect the resulting precipitate by filtration.

  • Wash the product thoroughly with deionized water.

  • Dry the synthesized Al-fu MOF in a vacuum oven.

Green Synthesis of an Al-MOF using a Natural Linker

This protocol outlines a sustainable and cost-effective method for synthesizing an Al-MOF using a natural extract as the linker source.[2]

Materials:

  • Aluminum nitrate nonahydrate [Al(NO₃)₃·9H₂O]

  • Satureja hortensis extract (as a source of caffeic acid)

  • Sodium hydroxide (NaOH) solution (50%)

  • Deionized water

Procedure:

  • Prepare the Satureja hortensis extract by immersing 10 g of the dry plant in 100 ml of boiled distilled water for 5 minutes, followed by cooling and centrifugation.[2]

  • In a beaker, add the S. hortensis extract and 1 ml of 50% NaOH solution to an aluminum nitrate solution with vigorous stirring (300 rpm). The solution will turn from transparent to light yellow.[2]

  • Continue the synthesis for 60 minutes at the same temperature until a white precipitate forms.[2]

  • Collect the precipitate and dry it.[2]

  • Activate the MOF by heating it in a vacuum oven at 120°C for 5 minutes.[2]

Drug Encapsulation via Liquid-Assisted Grinding (LAG)

This protocol describes a solvent-free method for encapsulating a drug (Gemcitabine) into a mesoporous Al-MOF (CYCU-3).

Materials:

  • Activated CYCU-3 (Al-MOF)

  • Gemcitabine (Gem)

  • Citronellol (CIT) - as the grinding liquid

Procedure:

  • Place the activated CYCU-3 MOF and the anti-cancer drug Gemcitabine into a grinding jar.

  • Add a small amount of citronellol as the liquid-assisted grinding fluid.

  • Grind the mixture for a specified period to facilitate the encapsulation of the drug within the MOF pores.

  • Remove the resulting solid complex from the grinding jar.

  • Place the solid complex under vacuum to remove any excess citronellol until a dry powder is formed.

  • The resulting product is the drug-loaded MOF (CYCU-3/Gem/CIT).

Visualized Workflows and Pathways

General Workflow for Aluminum-Based MOF Synthesis

MOF_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing Aluminum Salt Solution Aluminum Salt Solution Mixing & Reaction Mixing & Reaction Aluminum Salt Solution->Mixing & Reaction Organic Linker Solution Organic Linker Solution Organic Linker Solution->Mixing & Reaction Filtration & Washing Filtration & Washing Mixing & Reaction->Filtration & Washing Drying & Activation Drying & Activation Filtration & Washing->Drying & Activation Final Al-MOF Product Final Al-MOF Product Drying & Activation->Final Al-MOF Product

Caption: General experimental workflow for the synthesis of aluminum-based MOFs.

Drug Encapsulation and Release Pathway

Drug_Delivery_Pathway Activated Al-MOF Activated Al-MOF Drug Loading Drug Loading Activated Al-MOF->Drug Loading Therapeutic Drug Therapeutic Drug Therapeutic Drug->Drug Loading Drug-Loaded Al-MOF Drug-Loaded Al-MOF Drug Loading->Drug-Loaded Al-MOF Administration Administration Drug-Loaded Al-MOF->Administration Target Site Target Site Administration->Target Site Drug Release Drug Release Target Site->Drug Release Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

Caption: Logical pathway for drug encapsulation in and release from Al-MOFs.

Characterization of Al-MOFs

A comprehensive characterization of the synthesized Al-MOFs is crucial to ensure their quality and suitability for drug delivery applications. Key characterization techniques include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination between the aluminum ions and the organic linkers.[2]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and microstructure of the MOF crystals.[2]

  • N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore size distribution, which are critical for drug loading capacity.[2]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to quantify the amount of encapsulated drug.

Conclusion

Aluminum-based MOFs represent a versatile and promising platform for the development of advanced drug delivery systems. Their favorable properties, including high stability, large surface area, and tunable porosity, allow for the efficient encapsulation and controlled release of therapeutic agents. The use of sustainable and green synthesis methods further enhances their potential for clinical translation. While the direct use of this compound as a precursor remains underexplored, a variety of other aluminum salts provide reliable and well-documented routes to these valuable nanomaterials. Further research and development in this area are poised to unlock new therapeutic possibilities for a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Isolation of Solid Aluminum Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aluminum carbonate synthesis. This resource is designed for researchers, scientists, and drug development professionals investigating aluminum-based compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing the significant challenges associated with the isolation of solid this compound, Al₂(CO₃)₃.

Frequently Asked Questions (FAQs)

Q1: Is it possible to synthesize and isolate solid this compound, Al₂(CO₃)₃, under standard laboratory conditions?

A: No, the isolation of pure, solid this compound under standard laboratory conditions (i.e., ambient temperature, pressure, and in the presence of moisture) is generally considered impossible. The compound is exceptionally unstable and rapidly decomposes upon formation.[1][2][3][4][5] While a recent study successfully synthesized Al₂(CO₃)₃, it required extreme conditions of 2300 °C and 24 GPa, which are not accessible in a typical lab setting.[6][7]

Q2: Why is this compound so unstable?

A: The instability of this compound stems from two primary chemical factors:

  • High Charge Density of the Aluminum Ion (Al³⁺): The Al³⁺ ion is small and carries a high positive charge. This high charge density strongly polarizes the electron cloud of the larger carbonate ion (CO₃²⁻), weakening the internal carbon-oxygen bonds and making the carbonate ion susceptible to decomposition.[4][8][9]

  • Hydrolysis: this compound is a salt derived from a weak base (aluminum hydroxide, Al(OH)₃) and a weak acid (carbonic acid, H₂CO₃). In the presence of even trace amounts of water, it undergoes rapid and irreversible hydrolysis to form a precipitate of aluminum hydroxide and releases carbon dioxide gas.[8][9][10]

Q3: What are the expected products when mixing an aqueous solution of an aluminum salt (e.g., AlCl₃) with a carbonate salt (e.g., Na₂CO₃)?

A: Instead of precipitating this compound, you will observe the formation of a white, gelatinous precipitate of aluminum hydroxide (Al(OH)₃) and the evolution of carbon dioxide gas.[11] The net ionic equation for this reaction is: 2Al³⁺(aq) + 3CO₃²⁻(aq) + 3H₂O(l) → 2Al(OH)₃(s) + 3CO₂(g)

Q4: Are there any stable forms of this compound compounds?

A: Yes, while the simple salt Al₂(CO₃)₃ is unstable, several related basic or mixed-cation compounds are stable and can be isolated. These include:

  • Basic Aluminum Carbonates: These are compounds of variable composition that contain both carbonate and hydroxide ions, sometimes represented by the formula Al₂O₃·CO₂.[12]

  • Dawsonite: A naturally occurring mineral with the formula NaAlCO₃(OH)₂.[6][7] Synthetic analogues, such as ammonium this compound hydroxide (NH₄Al(OH)₂CO₃), can also be prepared.[13]

  • Hydrotalcites: Layered double hydroxides that can incorporate aluminum, hydroxide, and carbonate ions in their structure.[6]

Q5: The product I ordered is labeled "this compound," but it is stable. What is it likely to be?

A: Commercially available products labeled "this compound," especially those for pharmaceutical use as antacids, are typically basic aluminum carbonates or aluminum hydroxide.[10][12] These materials provide the desired antacid or phosphate-binding properties but are chemically distinct from the unstable Al₂(CO₃)₃.

Troubleshooting Guide for Synthesis Attempts

Problem Encountered Probable Cause Suggested Action & Explanation
A white, gelatinous precipitate forms immediately upon mixing reagents, with vigorous gas bubbling.Hydrolysis of this compound. The intended product is reacting with the aqueous solvent instantly to form aluminum hydroxide and carbon dioxide.[8][9][11]Confirm Product Identity: Use characterization techniques (e.g., FTIR, XRD) to confirm the precipitate is Al(OH)₃. Re-evaluate Synthetic Goal: If the goal is a stable solid, consider synthesizing a basic this compound like Dawsonite (see Experimental Protocols).
The final dried white powder shows no carbonate peak in FTIR or XRD analysis.Complete Decomposition. During the reaction or subsequent heating/drying, the unstable this compound fully decomposed into aluminum hydroxide or, with sufficient heat, aluminum oxide.[10][14][15]Avoid High Temperatures: Use vacuum or desiccation for drying instead of heat. Work Under Anhydrous Conditions: If attempting to characterize a transient species, all solvents and reagents must be rigorously dried, and the reaction must be performed under an inert atmosphere. This is extremely challenging and unlikely to succeed.
The yield of the solid precipitate is much higher than the theoretical yield for Al₂(CO₃)₃.Inclusion of Water. The precipitate is likely hydrated aluminum hydroxide, Al(OH)₃·nH₂O, which has a higher molar mass than the expected product.Thermogravimetric Analysis (TGA): Use TGA to determine the water content of your product and identify decomposition steps. This can help confirm the composition of the precipitate.

Quantitative Data Summary

The primary quantitative data relevant to the challenges of isolating this compound relates to the stability of its immediate decomposition product, aluminum hydroxide.

ParameterCompoundValueSignificance
Solubility Product (Ksp) Aluminum Hydroxide, Al(OH)₃~1.3 x 10⁻³³ to 2.7 x 10⁻¹¹The extremely low solubility of Al(OH)₃ indicates a strong thermodynamic driving force for its precipitation from aqueous solution, favoring the hydrolysis of any transient Al₂(CO₃)₃ formed.[6][8][16]
Decomposition Temperature Ammonium this compound Hydroxide (AACH)~220-250 °CThis related compound shows decomposition in this temperature range, indicating the general instability of Al-CO₃-OH structures to heat.[13] Pure Al₂(CO₃)₃ is expected to decompose at much lower temperatures, if it can be formed at all.[1][15]

Experimental Protocols

Given the inability to isolate pure Al₂(CO₃)₃, this section provides detailed methodologies for a (1) standard (and unsuccessful) aqueous precipitation attempt to illustrate the expected outcome, and (2) the synthesis of a stable, related compound, ammonium this compound hydroxide (a synthetic Dawsonite analogue).

Protocol 1: Attempted Aqueous Synthesis of this compound (Illustrative)

Objective: To demonstrate the immediate hydrolysis and precipitation of aluminum hydroxide when attempting to synthesize this compound in an aqueous solution.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Prepare Solutions:

    • Prepare a 0.5 M solution of AlCl₃·6H₂O by dissolving 12.07 g in 100 mL of deionized water.

    • Prepare a 0.75 M solution of Na₂CO₃ by dissolving 7.95 g in 100 mL of deionized water.

  • Reaction:

    • Place the AlCl₃ solution in a beaker on a magnetic stirrer.

    • Slowly add the Na₂CO₃ solution dropwise to the stirring AlCl₃ solution at room temperature.

  • Observation:

    • Observe the immediate formation of a voluminous, white, gelatinous precipitate.

    • Note the vigorous effervescence (bubbling) of CO₂ gas.

  • Isolation and Analysis:

    • After addition is complete, stir for an additional 15 minutes.

    • Filter the white precipitate using a Büchner funnel. Wash with deionized water.

    • Dry the precipitate in a desiccator under vacuum.

    • Expected Result: Analysis (FTIR, XRD) of the dried powder will show characteristic peaks for aluminum hydroxide (Al(OH)₃), not this compound.

Protocol 2: Synthesis of Ammonium this compound Hydroxide (AACH)

Objective: To synthesize a stable, crystalline basic this compound compound. (Adapted from Li et al. and Nam et al. as cited in related research).[14][15]

Materials:

  • Ammonium aluminum sulfate dodecahydrate ((NH₄)Al(SO₄)₂·12H₂O)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Deionized water

  • Magnetic stirrer, stir bar, and hot plate

  • Beakers, graduated cylinders

  • Centrifuge

Procedure:

  • Prepare Solutions:

    • Prepare a 0.3 M solution of (NH₄)Al(SO₄)₂·12H₂O by dissolving 13.59 g in 100 mL of deionized water.

    • Prepare a 2.0 M solution of NH₄HCO₃ by dissolving 15.81 g in 100 mL of deionized water.

  • Precipitation:

    • Heat the ammonium bicarbonate solution to 40°C in a beaker while stirring.

    • Slowly and dropwise, add the ammonium aluminum sulfate solution to the warm, stirring ammonium bicarbonate solution. Maintain the temperature at 40°C.

    • A white precipitate will form.

  • Aging the Precipitate:

    • Once the addition is complete, increase the temperature of the slurry to 60°C.

    • Allow the precipitate to age at this temperature for 18-20 hours with continuous stirring. This step promotes the formation of a more crystalline product.

  • Isolation and Drying:

    • Cool the slurry to room temperature.

    • Separate the solid product from the solution via centrifugation or filtration.

    • Wash the precipitate several times with deionized water to remove residual sulfates.

    • Dry the final product overnight at a moderate temperature (e.g., 70-80°C).

    • Expected Result: A stable, white powder of ammonium this compound hydroxide (NH₄Al(OH)₂CO₃).

Mandatory Visualizations

Instability_Pathway Al_ion Al³⁺(aq) Transient_Al2CO3 Transient Al₂(CO₃)₃ Al_ion->Transient_Al2CO3 Attempted Precipitation CO3_ion CO₃²⁻(aq) CO3_ion->Transient_Al2CO3 Attempted Precipitation H2O H₂O (Solvent) Precipitate Al(OH)₃(s) (White Precipitate) H2O->Precipitate Rapid Hydrolysis Gas CO₂(g) (Gas Evolution) H2O->Gas Rapid Hydrolysis Transient_Al2CO3->Precipitate Rapid Hydrolysis Transient_Al2CO3->Gas Rapid Hydrolysis Decomposition Al₂O₃(s) (Anhydrous Decomposition) Transient_Al2CO3->Decomposition Thermal/Anhydrous Decomposition

Caption: Logical workflow of the instability and hydrolysis of this compound.

Experimental_Workflow cluster_reagents Reagents Al_Salt Aluminum Salt Solution (e.g., AlCl₃) Mix Mix Reagents in Aqueous Solution Al_Salt->Mix Carb_Salt Carbonate Solution (e.g., Na₂CO₃) Carb_Salt->Mix Reaction Immediate Reaction: Formation of Precipitate + Gas Evolution Mix->Reaction Isolate Filter and Wash Precipitate Reaction->Isolate Dry Dry Solid Isolate->Dry Product Final Product: Aluminum Hydroxide Al(OH)₃ Dry->Product

Caption: Expected experimental workflow for an aqueous synthesis attempt.

References

Technical Support Center: Aluminum Carbonate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum carbonate and encountering challenges with its hydrolysis in solution.

Troubleshooting Guides

Issue: Immediate Precipitation Upon Dissolving this compound in Water

Symptoms:

  • A white, gelatinous precipitate forms instantly or shortly after adding this compound to water.

  • The solution appears cloudy or milky.

  • Gas evolution (effervescence) may be observed.

Cause: this compound is a salt of a weak acid (carbonic acid, H₂CO₃) and a weak base (aluminum hydroxide, Al(OH)₃). In the presence of water, it undergoes rapid and extensive hydrolysis. The aluminum cations (Al³⁺) react with water to form insoluble aluminum hydroxide (Al(OH)₃), and the carbonate anions (CO₃²⁻) react with water to form carbonic acid, which can then decompose into carbon dioxide (CO₂) and water.[1][2] This reaction is driven by the high charge density of the Al³⁺ ion, which strongly polarizes water molecules.[3]

The overall hydrolysis reaction is: Al₂(CO₃)₃ (s) + 6H₂O (l) → 2Al(OH)₃ (s)↓ + 3H₂CO₃ (aq) Followed by the decomposition of carbonic acid: 3H₂CO₃ (aq) → 3H₂O (l) + 3CO₂ (g)↑

Solutions:

  • Use of Non-Aqueous Solvents (for suspensions/dispersions): Since this compound is insoluble in most organic solvents, creating a true solution is not feasible with this method.[4] However, for applications where a suspension or slurry is acceptable, using anhydrous (water-free) organic solvents can prevent hydrolysis.

    • Recommended Solvents: Anhydrous ethanol, acetone, or dimethyl sulfoxide (DMSO).

    • Procedure: Ensure all glassware is thoroughly dried. Use a fresh, unopened container of the anhydrous solvent or a properly stored and dried solvent. Add the this compound to the solvent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Chelation of Aluminum Ions to Prevent Hydroxide Formation: This is the most promising approach to maintain aluminum in a soluble form in an aqueous environment. By adding a chelating agent, a stable, soluble complex with the aluminum ion is formed, which prevents it from reacting with water to form aluminum hydroxide. Citric acid is a well-documented and effective chelating agent for aluminum.[5][6][7][8][9]

    • Recommended Chelating Agent: Citric acid or a salt such as sodium citrate.

    • Mechanism: Citric acid forms a stable complex with Al³⁺ ions, preventing the formation of aluminum hydroxide.

Issue: Gradual Precipitation or Cloudiness in Solution Over Time

Symptoms:

  • A clear solution initially forms but becomes cloudy or develops a precipitate after a period of time (minutes to hours).

Cause: This may occur if the hydrolysis reaction is slowed but not entirely prevented. This could be due to:

  • Insufficient amount of stabilizing agent (e.g., chelating agent).

  • Changes in temperature or pH of the solution.

  • Gradual absorption of atmospheric moisture in low-water systems.

Solutions:

  • Optimize Chelating Agent Concentration: Increase the molar ratio of the chelating agent to aluminum. Experimental optimization is necessary to find the minimum ratio that provides long-term stability for your specific application.

  • Control pH: The stability of aluminum-citrate complexes can be pH-dependent.[5][7] Buffering the solution to a pH where the complex is most stable (typically in the acidic to neutral range) can prevent dissociation and subsequent hydrolysis.

  • Maintain Anhydrous Conditions: If using non-aqueous solvents, ensure the system remains sealed from atmospheric moisture. Work in a glove box or under a continuous flow of inert gas for sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable in water?

A1: this compound is the salt of a very weak acid (carbonic acid) and a weak base (aluminum hydroxide). This combination makes it highly susceptible to hydrolysis in water. The small, highly charged aluminum ion (Al³⁺) strongly attracts the oxygen atoms of water molecules, causing them to release protons (H⁺) and leading to the formation of insoluble aluminum hydroxide (Al(OH)₃).[3] The carbonate ion (CO₃²⁻) reacts with these protons to form bicarbonate and then carbonic acid, which is unstable and decomposes to carbon dioxide and water.[1]

Q2: Can I prepare a stable aqueous solution of pure this compound?

A2: Under normal laboratory conditions, it is practically impossible to prepare a stable, true aqueous solution of this compound due to its rapid and complete hydrolysis.[2][3] Any attempt to dissolve it in water will result in the formation of aluminum hydroxide precipitate.[1]

Q3: Is it possible to completely prevent the hydrolysis of this compound?

A3: Completely preventing hydrolysis in an aqueous environment is extremely challenging. The focus of the methodologies provided here is to inhibit or retard the hydrolysis to a degree that allows for the use of aluminum and carbonate ions in a solution for experimental purposes. The most effective method is to complex the aluminum ion with a strong chelating agent to prevent its reaction with water.

Q4: Are there any safety concerns when working with this compound and its solutions?

A4: While this compound itself is not highly toxic, the release of carbon dioxide during hydrolysis can create pressure in a closed system. Therefore, it is important to work in a well-ventilated area and not in a tightly sealed container when mixing with water or acids. Additionally, if using chelating agents like citrates, be aware that these can increase the absorption of aluminum in biological systems.[2][6][7]

Q5: I need to use aluminum and carbonate ions in a biological assay. What is the best approach?

A5: For biological applications, the chelation method using a biocompatible chelating agent like citric acid is the most suitable approach. This will keep the aluminum in a soluble and bioavailable form without the formation of a precipitate. It is crucial to consider the potential effects of the chelating agent itself on your specific assay.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aluminum Solution in the Presence of Carbonate using Citric Acid

Objective: To prepare a clear, aqueous solution containing aluminum and carbonate ions where the hydrolysis of aluminum is inhibited by chelation with citric acid.

Materials:

  • Aluminum salt (e.g., aluminum chloride, AlCl₃, or aluminum sulfate, Al₂(SO₄)₃)

  • Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

  • Citric acid (monohydrate or anhydrous)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Standard laboratory glassware

Procedure:

  • Prepare the Aluminum-Citrate Stock Solution: a. Decide on the desired final concentration of aluminum. b. Weigh out the appropriate amount of the aluminum salt and dissolve it in a volume of deionized water. c. Weigh out citric acid. A starting point is to use a 1:1 molar ratio of citric acid to aluminum. d. Slowly add the citric acid to the aluminum salt solution while stirring continuously. The solution should remain clear.

  • Prepare the Carbonate Stock Solution: a. Decide on the desired final concentration of carbonate. b. Weigh out the appropriate amount of sodium carbonate or sodium bicarbonate and dissolve it in a separate volume of deionized water.

  • Combine the Solutions: a. Slowly add the carbonate stock solution to the aluminum-citrate stock solution under constant, vigorous stirring. b. Monitor the solution for any signs of precipitation.

  • pH Adjustment (if necessary): a. Measure the pH of the final solution. b. If the solution is too acidic or basic for your application, adjust the pH slowly using a dilute acid (e.g., HCl) or base (e.g., NaOH). Be aware that significant changes in pH can affect the stability of the aluminum-citrate complex.

  • Observation and Storage: a. Observe the solution for at least one hour to ensure no delayed precipitation occurs. b. Store the solution in a sealed container. Stability over time should be evaluated for your specific formulation.

Quantitative Data Summary:

ParameterRecommended Starting PointNotes
Molar Ratio of Citric Acid to Aluminum1:1This ratio may need to be optimized (increased) depending on the concentrations and desired stability.
Order of AdditionAdd carbonate solution to the aluminum-citrate complex solutionThis ensures the aluminum is chelated before being exposed to a high concentration of carbonate ions.
StirringVigorous and continuousEssential to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

Visualizations

Hydrolysis_of_Aluminum_Carbonate cluster_reactants Reactants cluster_products Products Al2(CO3)3(s) This compound (solid) Al(OH)3(s) Aluminum Hydroxide (precipitate) Al2(CO3)3(s)->Al(OH)3(s) Hydrolysis CO2(g) Carbon Dioxide (gas) Al2(CO3)3(s)->CO2(g) Decomposition H2O(l) Water H2O(l)->Al(OH)3(s)

Caption: Hydrolysis of this compound in water.

Chelation_Stabilization cluster_reactants Reactants in Solution cluster_products Resulting Species Al3+(aq) Aluminum Ion Al-Citrate_Complex(aq) Soluble Aluminum-Citrate Complex Al3+(aq)->Al-Citrate_Complex(aq) Chelation (Favored Pathway) Al(OH)3(s) Aluminum Hydroxide (precipitate) Al3+(aq)->Al(OH)3(s) Hydrolysis (Inhibited Pathway) Citric_Acid(aq) Citric Acid (Chelating Agent) Citric_Acid(aq)->Al-Citrate_Complex(aq) H2O(l) Water H2O(l)->Al(OH)3(s)

Caption: Chelation of aluminum ions by citric acid.

References

optimizing pressure and temperature for aluminum carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis of aluminum carbonate (Al₂O₃)₃), a notoriously unstable compound. Due to its high propensity for decomposition, successful synthesis requires stringent control over experimental parameters.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound synthesis failing and yielding aluminum hydroxide or oxide instead?

A1: this compound is extremely unstable and readily hydrolyzes in the presence of moisture to form aluminum hydroxide (Al(OH)₃) and carbon dioxide (CO₂)[1][2]. It can also decompose upon heating to aluminum oxide (Al₂O₃) and carbon dioxide[3][4]. Therefore, the presence of even trace amounts of water or elevated temperatures can prevent the formation of this compound.

Q2: What are the ideal conditions for synthesizing this compound?

A2: The synthesis of this compound is not possible under normal atmospheric conditions[5][6][7]. Successful synthesis has been reported under very specific and extreme conditions. One method involves using high pressure of carbon dioxide at a low temperature, close to 0°C[6][8]. Another recently reported method involves reacting aluminum oxide with carbon dioxide at an extremely high temperature (2300°C) and pressure (24 GPa)[9].

Q3: Is it possible to store this compound?

A3: Due to its instability, storing this compound is exceptionally challenging and requires the complete exclusion of moisture and heat[2][3][8]. Any exposure to ambient air will likely lead to decomposition[1].

Q4: Can I synthesize this compound from an aqueous solution?

A4: No, attempting to synthesize this compound by reacting a soluble aluminum salt with a carbonate in an aqueous solution will result in the precipitation of aluminum hydroxide, not this compound[5][7].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Final product is a white powder identified as aluminum hydroxide. Presence of water in the reaction.Ensure all reactants, solvents, and apparatus are rigorously dried. The reaction must be carried out under an inert, anhydrous atmosphere (e.g., dry argon or nitrogen).
Gas evolution (CO₂) is observed, but the solid product is aluminum oxide. The reaction temperature is too high, causing decomposition.If using a thermal method, carefully control the temperature. Note that this compound decomposes before reaching a specific melting or boiling point[1]. For low-temperature synthesis, maintain the temperature as close to 0°C as possible[6][8].
The reaction of an aluminum salt with a carbonate source in solution yields no precipitate or a gelatinous precipitate. The reaction is likely forming aluminum hydroxide due to the presence of water[5].Avoid aqueous solutions. Synthesis must be attempted under non-aqueous and anhydrous conditions.
Difficulty in isolating and characterizing the product. The product is decomposing upon exposure to the atmosphere during workup.Isolate and characterize the product under a strictly inert and anhydrous environment (e.g., in a glovebox).

Experimental Protocols

Method 1: High-Pressure, Low-Temperature Synthesis (Conceptual)

This protocol is based on literature suggestions for the synthesis of this compound under specific conditions[6][8].

Objective: To synthesize this compound by reacting an aluminum precursor with carbon dioxide under high pressure and low temperature.

Materials:

  • Anhydrous aluminum precursor (e.g., anhydrous aluminum chloride, aluminum alkoxide)

  • High-purity, dry carbon dioxide

  • Anhydrous, non-protic solvent (e.g., supercritical CO₂ itself, or a rigorously dried organic solvent)

Equipment:

  • High-pressure reactor with temperature control

  • System for delivering and maintaining high-pressure CO₂

  • Inert atmosphere glovebox for handling materials

Procedure:

  • Inside an inert atmosphere glovebox, load the anhydrous aluminum precursor into the high-pressure reactor.

  • Seal the reactor and connect it to the high-pressure CO₂ line.

  • Cool the reactor to approximately 0°C.

  • Pressurize the reactor with dry carbon dioxide to the desired high pressure. The exact pressure may require optimization but should be significantly above atmospheric pressure.

  • Maintain the reaction at low temperature and high pressure for a sufficient duration to allow for the reaction to proceed.

  • After the reaction, carefully and slowly vent the CO₂ pressure while maintaining a low temperature.

  • Transfer the product under an inert atmosphere for analysis.

Method 2: High-Pressure, High-Temperature Synthesis

This protocol is based on a reported successful synthesis[9]. Note: This method requires specialized equipment capable of achieving extreme pressures and temperatures and should only be attempted by facilities with the appropriate safety measures.

Objective: To synthesize this compound from aluminum oxide and carbon dioxide under extreme conditions.

Materials:

  • High-purity aluminum oxide (Al₂O₃)

  • Solid carbon dioxide (dry ice) or a source of high-pressure CO₂

Equipment:

  • High-pressure apparatus capable of reaching 24 GPa (e.g., a diamond anvil cell)

  • Laser heating system capable of reaching 2300°C

Procedure:

  • Load the aluminum oxide sample into the high-pressure apparatus.

  • Introduce carbon dioxide as the reacting medium.

  • Increase the pressure to 24 GPa.

  • While maintaining the high pressure, heat the sample to 2300°C using a laser heating system.

  • After the reaction, quench the temperature and slowly release the pressure.

  • The resulting solid can then be analyzed. The product from this method was reported to be stable in air at room temperature[9].

Data Summary

Parameter Condition Outcome Reference
Temperature Ambient or elevatedDecomposition to Al₂O₃ and CO₂[1][10]
Temperature ~ 0°CFavorable for synthesis (with high CO₂ pressure)[6]
Temperature 2300°CSuccessful synthesis (with 24 GPa CO₂ pressure)[9]
Pressure AtmosphericDecomposition[6][8]
Pressure High CO₂ pressureRequired for synthesis at low temperatures[6][8]
Pressure 24 GPaRequired for synthesis at high temperatures[9]
Environment Presence of moistureDecomposition to Al(OH)₃ and CO₂[1]
Environment AnhydrousEssential for synthesis[2]

Logical Workflow for Troubleshooting

TroubleshootingWorkflow start Start: Synthesis Attempted check_product Analyze Final Product start->check_product is_carbonate Is it this compound? check_product->is_carbonate success Synthesis Successful is_carbonate->success Yes is_hydroxide Is it Aluminum Hydroxide? is_carbonate->is_hydroxide No check_water Troubleshoot: Presence of Water is_hydroxide->check_water Yes is_oxide Is it Aluminum Oxide? is_hydroxide->is_oxide No implement_anhydrous Action: Implement Strict Anhydrous Conditions (Dry solvents, inert atmosphere) check_water->implement_anhydrous retry Retry Synthesis implement_anhydrous->retry check_temp Troubleshoot: Incorrect Temperature is_oxide->check_temp Yes other_issue Other Issue: Re-evaluate Precursors & Pressure is_oxide->other_issue No adjust_temp Action: Adjust Temperature (Decrease for low-T method, verify high-T method parameters) check_temp->adjust_temp adjust_temp->retry other_issue->retry retry->check_product

Caption: Troubleshooting workflow for this compound synthesis.

References

troubleshooting low yield in aluminum carbonate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the precipitation of aluminum carbonate and related compounds.

Troubleshooting Guide: Low Yield in this compound Precipitation

Low yields can be a significant issue in the synthesis of aluminum-containing precipitates. This guide addresses common problems and provides systematic solutions.

Q1: Why is my precipitate yield extremely low or non-existent?

Potential Causes and Solutions:

  • Incorrect pH: The pH of the reaction medium is a critical factor. For the precipitation of aluminum-containing compounds from aluminum salts, the pH generally needs to be raised. If the pH is too low, the aluminum species will remain soluble.[1][2]

    • Solution: Carefully monitor and adjust the pH of your reaction mixture. For precipitating carbonate-containing aluminum hydroxide from aluminum chloride, a pH range of 6 to 10 is often used.[1] If starting with an acidic aluminum salt and sodium carbonate, a pH of around 5.7 ± 0.2 may be optimal.[3]

  • Insufficient Carbonate Concentration: An inadequate supply of carbonate ions will limit the formation of the desired this compound or basic this compound precipitate.

    • Solution: Ensure that the molar ratio of carbonate to alumina (CO₃:Al₂O₃) is appropriate for the desired product. Ratios can range from 0.5:1 to 3:1.[3] For the precipitation of alumina hydrates from sodium aluminate solutions, Na₂CO₃ concentrations below 40 g/L favor the formation of alumina hydrates, while higher concentrations can lead to the co-precipitation of dawsonite (NaAlCO₃(OH)₂).[4]

  • Inappropriate Temperature: Temperature influences both the solubility of the product and the reaction kinetics. Precipitation is often favored at lower temperatures due to reduced solubility.[2]

    • Solution: While the initial reaction may sometimes benefit from heating, cooling the mixture can help to maximize precipitation.[2] However, for certain processes like the formation of alumina trihydrate, higher temperatures can increase particle size.[5] It is crucial to find the optimal temperature for your specific protocol.

Q2: Why is my precipitate gelatinous and difficult to filter?

Potential Causes and Solutions:

  • Formation of Aluminum Hydroxide: A gelatinous precipitate often indicates the formation of amorphous aluminum hydroxide alongside or instead of a more crystalline carbonate-containing product.[2] This can be caused by localized high pH during the addition of a base.[2]

    • Solution: Add the base or pH-adjusting reagent slowly and with vigorous stirring to ensure uniform pH throughout the reaction mixture.[2] Maintaining homogeneous precipitation conditions is recommended to improve reproducibility.[6]

  • Reactant Concentration: High concentrations of reactants can lead to rapid, uncontrolled precipitation, favoring the formation of a gel.

    • Solution: Decreasing the concentration of reactants can favor conditions for homogeneous precipitation and a more filterable product.[6]

Q3: The characteristics of my precipitate are inconsistent between batches. What could be the cause?

Potential Causes and Solutions:

  • Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, rate of reagent addition, and stirring speed can significantly impact the particle size and composition of the precipitate.[1][5]

    • Solution: Implement strict control over all reaction parameters. Use a pH meter for accurate measurements, a temperature-controlled reaction vessel, and a syringe pump or burette for controlled addition of reagents. Maintain a consistent stirring rate.

  • Aging Time: The duration the precipitate is left in the mother liquor (aging) can affect its crystallinity and morphology.

    • Solution: Standardize the aging time and temperature for all experiments to ensure consistent results. An aging period of 24 hours has been shown to increase aluminum recovery in some systems.[4]

Frequently Asked Questions (FAQs)

Q1: Is pure this compound stable?

This compound (Al₂(CO₃)₃) is generally considered unstable and not well-characterized under normal conditions.[7] It is prone to hydrolysis.[8] However, related stable compounds, such as basic this compound minerals like dawsonite (NaAlCO₃(OH)₂) and scarbroite (Al₅(CO₃)(OH)₁₃·5(H₂O)), are known.[7] In many precipitation reactions, the product is a hydrated basic this compound or a carbonate-containing aluminum hydroxide rather than anhydrous this compound.[9]

Q2: What is the expected morphology of the precipitate?

The morphology can vary from a gelatinous, amorphous powder to a crystalline solid.[2][9] The particle size and crystallinity are influenced by factors such as the pH of precipitation and the presence of certain ions. For instance, in the precipitation of carbonate-containing aluminum hydroxide, the particle size tends to decrease as the pH of precipitation is increased from 6 to 10.[1]

Q3: How do impurities affect the precipitation process?

Impurities can have a significant impact on the yield and purity of the final product.

  • Sulfate Ions (SO₄²⁻): If using aluminum sulfate as a reactant, sulfate ions can be adsorbed by the precipitate, which can be difficult to remove.[3]

  • Sodium Ions (Na⁺): Sodium ions can also be adsorbed, particularly at a pH greater than 7.[3] Washing the precipitate with hot water (up to 95°C) can help desorb sodium ions.[3]

  • Other Metal Ions: Elements like calcium, lithium, and sodium are considered impurities in many aluminum alloys and can affect the final properties of the material.[10] Iron can form compounds that reduce the toughness and corrosion resistance of aluminum alloys.[11]

Experimental Protocols and Data

Key Experimental Parameters and Their Effects

The following table summarizes the influence of various experimental parameters on the precipitation of aluminum-containing compounds.

ParameterEffect on Yield and Precipitate CharacteristicsSource
pH A critical factor influencing the initiation and composition of the precipitate. A pH of 5.7 ± 0.2 is suggested for reactions between acidic aluminum salts and sodium carbonate. For precipitation from aluminum chloride with sodium carbonate, the pH can range from 6 to 10.[1][3]
Temperature Increased temperature can favor homogeneous precipitation. However, lower temperatures often increase yield by reducing the solubility of the product.[2][6]
Reactant Concentration Lower reactant concentrations can promote more uniform and filterable precipitates. The concentration of alumina in the slurry should ideally be between 0.5% and 2.0%.[3][6]
CO₃:Al₂O₃ Molar Ratio This ratio influences the type of precipitate formed. A molar ratio of 0.5:1 to 3:1 is a general range, with 0.5:1 to 1.5:1 being preferable in some cases.[3]
Stirring Speed Vigorous and consistent stirring is crucial for ensuring a homogeneous reaction mixture and preventing localized pH variations.[2]
Aging Time Longer aging times, such as 24 hours, can lead to increased recovery of the precipitated aluminum.[4]
Illustrative Experimental Protocol: Precipitation of Carbonate-Containing Aluminum Hydroxide

This protocol provides a general method for the laboratory-scale synthesis.

Materials:

  • Aluminum chloride (AlCl₃)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.5 M solution of aluminum chloride in deionized water.

    • Prepare a 2 M solution of sodium carbonate in deionized water.

  • Precipitation:

    • In a reaction vessel equipped with a magnetic stirrer, place a defined volume of the aluminum chloride solution.

    • Begin vigorous stirring.

    • Slowly add the 2 M sodium carbonate solution to the aluminum chloride solution at a constant rate (e.g., 2 mL/min) using a burette or syringe pump.

    • Continuously monitor the pH of the reaction mixture and adjust the addition rate of the sodium carbonate solution to maintain the desired pH (e.g., a constant pH between 7.5 and 9.5).[1]

  • Aging:

    • Once the addition of sodium carbonate is complete, continue stirring the suspension at room temperature for a defined period (e.g., 1-2 hours) to allow the precipitate to age.

  • Isolation and Washing:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate with deionized water to remove soluble impurities. If sodium contamination is a concern, washing with hot water (e.g., 70°C) may be beneficial.[3]

  • Drying:

    • Dry the precipitate in an oven at a low temperature (e.g., 50-60°C) to a constant weight.

Visualizations

TroubleshootingWorkflow start Start: Low Yield Observed check_ph Is pH within optimal range? (e.g., 5.5-8.5) start->check_ph adjust_ph Action: Slowly add acid/base with vigorous stirring. check_ph->adjust_ph No check_carbonate Is CO3:Al ratio sufficient? (e.g., > 0.5:1) check_ph->check_carbonate Yes adjust_ph->check_ph increase_carbonate Action: Increase carbonate reactant concentration. check_carbonate->increase_carbonate No check_temp Is precipitation temperature optimized for low solubility? check_carbonate->check_temp Yes increase_carbonate->check_carbonate cool_mixture Action: Cool reaction mixture (e.g., ice bath) post-reaction. check_temp->cool_mixture No check_impurities Are interfering impurities (e.g., high sulfate) present? check_temp->check_impurities Yes cool_mixture->check_temp purify_reagents Action: Use higher purity reagents or purification steps. check_impurities->purify_reagents Yes end End: Yield Improved check_impurities->end No purify_reagents->end

Caption: Troubleshooting workflow for low yield in this compound precipitation.

CompetingReactions Al3_aq Al³⁺ (aq) p1 Al3_aq->p1 p2 Al3_aq->p2 OH_ion OH⁻ OH_ion->p1 CO3_ion CO₃²⁻ CO3_ion->p2 AlOH3 Al(OH)₃ (s) (Amorphous/Gelatinous) Al_CO3_precipitate Basic Al Carbonate (s) (e.g., Dawsonite) p1->AlOH3 High local pH p2->Al_CO3_precipitate Sufficient [CO₃²⁻] Controlled pH

Caption: Competing precipitation pathways for aqueous aluminum ions.

References

Technical Support Center: Synthesis and Purity of Aluminum Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of aluminum carbonate. Given the inherent instability of pure this compound, this guide focuses on improving the purity of the final product by controlling the synthesis process and minimizing the incorporation of impurities.

Troubleshooting Guides

Issue 1: Low Purity of Synthesized this compound

Q1: My synthesized this compound has a low purity. What are the common causes and how can I address them?

A1: Low purity in synthesized this compound often stems from the quality of starting materials, reaction conditions, and handling procedures. The inherent instability of this compound means it readily hydrolyzes to aluminum hydroxide, especially in the presence of water.[1][2][3][4][5]

Troubleshooting Steps:

  • Assess Raw Material Purity: The purity of your aluminum source (e.g., aluminum chloride, aluminum sulfate) and carbonate source (e.g., sodium carbonate) is critical. Impurities in these precursors will be carried over into your final product.

    • Recommendation: Use high-purity, reagent-grade starting materials. Analyze the impurity profile of your precursors before synthesis.

  • Control of Reaction pH: The pH of the reaction medium significantly influences the precipitation of basic this compound and the co-precipitation of impurities. A pH range of 5.5 to 7.0 is often cited for the preparation of basic this compound gels.[6]

    • Recommendation: Carefully monitor and control the pH throughout the reaction. Use a calibrated pH meter and make slow, controlled additions of your reagents to maintain the desired pH.

  • Reaction Temperature: Temperature can affect the reaction kinetics and the morphology of the precipitate.

    • Recommendation: Maintain a consistent and controlled reaction temperature. Refer to established protocols for the specific synthesis route you are using.

  • Washing the Precipitate: Inadequate washing of the precipitated this compound can leave behind soluble impurities from the reaction mixture, such as sodium chloride or sodium sulfate.

    • Recommendation: Wash the precipitate thoroughly with deionized water. Hot water washing (e.g., at 70°C) can be more effective in removing certain impurities.[6] Perform multiple washing and centrifugation/filtration steps until the conductivity of the wash water indicates a significant reduction in ionic impurities.

  • Drying Conditions: As this compound is sensitive to moisture and heat, the drying process is crucial.[1] Excessive heat can lead to decomposition into aluminum oxide.[1]

    • Recommendation: Dry the purified product under vacuum at a low temperature to prevent decomposition. Avoid high-temperature oven drying.

Issue 2: Presence of Specific Impurities

Q2: My this compound is contaminated with iron and silica. How can I minimize these specific impurities?

A2: Iron and silicon (as silica) are common impurities in aluminum-containing compounds, often originating from the raw materials.[7]

Strategies for Minimizing Iron Impurities:

  • High-Purity Precursors: The most effective way to prevent iron contamination is to use starting materials with very low iron content.

  • pH Control: Iron hydroxides can co-precipitate with this compound. Careful control of pH can help to minimize the precipitation of ferric hydroxide (Fe(OH)₃), which is less soluble than aluminum hydroxide at certain pH values.

  • Extraction: In some processes for preparing high-purity alumina, organic primary amine extraction is used to remove iron from the precursor solutions.[7]

Strategies for Minimizing Silica Impurities:

  • Use Low-Silica Reagents: Select aluminum and carbonate sources that are specified to have low silica content.

  • Filtration: Ensure all solutions are filtered through appropriate membranes to remove any particulate silica before reaction.

  • Washing: Repeated washing of the final product can help remove soluble silicates.[7]

Summary of Common Impurities and Control Strategies

ImpurityCommon SourcesRecommended Control Strategies
Iron (Fe₂O₃) Aluminum source (e.g., bauxite residue in industrial-grade alumina), reaction vessels.[7]Use high-purity starting materials, control reaction pH, consider solvent extraction of precursor solutions.[7]
Sodium (Na₂O) Sodium carbonate, sodium aluminate precursors.[7]Thorough washing of the precipitate with deionized water.
Silicon (SiO₂) Aluminum source, glassware.[7]Use low-silica reagents, filter precursor solutions, use plastic or coated reaction vessels.
Calcium (CaO) Impurities in aluminum or carbonate sources.[7]Use high-purity reagents, consider extraction methods for precursor purification.[7]
Magnesium (MgO) Impurities in aluminum or carbonate sources.[7]Use high-purity reagents.
Foreign Anions (Cl⁻, SO₄²⁻) Aluminum chloride or aluminum sulfate precursors.[6]Extensive washing of the precipitate until the wash water tests negative for the specific anion.

Experimental Protocols

Protocol: Synthesis of High-Purity Basic this compound Gel

This protocol is adapted from methods for preparing basic this compound gels and focuses on steps critical for achieving high purity.[6]

Materials:

  • High-purity aluminum chloride (AlCl₃)

  • High-purity sodium carbonate (Na₂CO₃)

  • Deionized water

  • Calibrated pH meter

  • Stirring hotplate

  • Filtration apparatus (e.g., Buchner funnel with vacuum flask)

  • Vacuum oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of high-purity aluminum chloride in deionized water.

    • Prepare a separate solution of high-purity sodium carbonate in deionized water.

    • Filter both solutions through a 0.45 µm filter to remove any particulate impurities.

  • Precipitation:

    • In a clean reaction vessel, place the aluminum chloride solution and begin stirring.

    • Slowly add the sodium carbonate solution dropwise while continuously monitoring the pH.

    • Maintain the pH of the reaction mixture within the range of 6.0 ± 0.2.[6]

    • Control the temperature of the reaction, for example, at 25°C.

  • Aging the Precipitate:

    • Once the addition of sodium carbonate is complete, continue stirring the slurry for a defined period (e.g., 1 hour) to allow the precipitate to age and for the particle size to homogenize.

  • Washing the Precipitate:

    • Filter the precipitated basic this compound gel using a Buchner funnel under vacuum.

    • Wash the filter cake with copious amounts of deionized water. To enhance the removal of soluble salts, consider washing with warm deionized water (e.g., 70°C).[6]

    • Continue washing until the conductivity of the filtrate is close to that of deionized water, indicating the removal of most ionic impurities.

  • Drying:

    • Carefully transfer the washed filter cake to a clean drying dish.

    • Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. This minimizes the risk of decomposition.

Visualizations

experimental_workflow start_end start_end process process control control output output start Start prep_reagents Prepare High-Purity Reactant Solutions start->prep_reagents filter_reagents Filter Solutions (0.45 µm) prep_reagents->filter_reagents precipitation Precipitation filter_reagents->precipitation ph_control pH Control (6.0 ± 0.2) precipitation->ph_control aging Age Precipitate precipitation->aging filtration_washing Filtration & Washing aging->filtration_washing check_purity Check Filtrate Conductivity filtration_washing->check_purity Iterate until pure check_purity->filtration_washing drying Vacuum Drying (Low Temp) check_purity->drying final_product High-Purity This compound drying->final_product end End final_product->end

Caption: Workflow for High-Purity this compound Synthesis.

troubleshooting_logic issue issue question question action action result result start Impure Aluminum Carbonate Sample check_precursors Are Precursors High Purity? start->check_precursors use_pure_reagents Use Reagent-Grade Precursors check_precursors->use_pure_reagents No check_ph Was pH Controlled (5.5-7.0)? check_precursors->check_ph Yes improved_purity Improved Purity use_pure_reagents->improved_purity implement_ph_control Implement Strict pH Monitoring check_ph->implement_ph_control No check_washing Was Washing Sufficient? check_ph->check_washing Yes implement_ph_control->improved_purity increase_washing Increase Washing Cycles (use warm DI water) check_washing->increase_washing No check_drying Were Drying Conditions Appropriate? check_washing->check_drying Yes increase_washing->improved_purity use_vacuum_drying Use Low-Temp Vacuum Drying check_drying->use_vacuum_drying No check_drying->improved_purity Yes use_vacuum_drying->improved_purity

Caption: Troubleshooting Logic for Impure this compound.

Frequently Asked Questions (FAQs)

Q3: Is it possible to synthesize 100% pure, anhydrous this compound (Al₂(CO₃)₃)?

A3: Simple, anhydrous this compound is not well-characterized and is generally considered to be highly unstable under normal conditions.[4][8] It readily decomposes into aluminum hydroxide and carbon dioxide, particularly in the presence of moisture.[1][2][3][4][5] Most synthesis procedures yield basic aluminum carbonates, which are hydrated compounds containing hydroxide ions.[6][8] Recently, Al₂(CO₃)₃ has been synthesized under extreme conditions of high pressure and temperature, but it is not stable under ambient conditions.[8]

Q4: Why is my synthesized this compound a gel-like substance?

A4: The synthesis of this compound in aqueous solutions often results in the formation of a hydrated, amorphous precipitate known as a gel.[6][9] This is typical for basic aluminum carbonates and is due to the high degree of hydration and the nature of the precipitation process.

Q5: What analytical techniques are recommended for determining the purity of my synthesized this compound?

A5: A combination of techniques is recommended to assess purity:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are powerful techniques for quantifying trace elemental impurities such as iron, silicon, sodium, and calcium.[10][11]

  • Ion Chromatography: Can be used to determine the concentration of residual foreign anions like chlorides and sulfates.

  • Thermogravimetric Analysis (TGA): TGA can help determine the water and carbonate content and assess the thermal stability of the synthesized product.[12]

  • X-ray Diffraction (XRD): XRD can be used to identify the crystalline phases present in your sample and to check for crystalline impurities.

Q6: Can I use recrystallization to purify my this compound?

A6: Due to its instability and decomposition in aqueous solutions, traditional recrystallization is not a viable method for purifying this compound.[1][2][3] The focus for achieving high purity must be on using pure starting materials and carefully controlling the synthesis and washing steps.

References

Technical Support Center: Managing CO2 Release from Aluminum Carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides technical support for researchers, scientists, and drug development professionals working with reactions involving aluminum carbonate. It addresses common challenges related to the compound's instability and the subsequent release of carbon dioxide (CO2).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so unstable?

A1: this compound (Al₂(CO₃)₃) is a salt formed from a weak acid (carbonic acid) and a weak base (aluminum hydroxide).[1] Its instability stems from the high charge density of the small aluminum cation (Al³⁺), which polarizes the larger carbonate anion (CO₃²⁻).[2] This polarization weakens the carbon-oxygen bonds within the carbonate ion, making the compound highly susceptible to decomposition.[2] Furthermore, this compound readily reacts with water or even atmospheric moisture, hydrolyzing to form aluminum hydroxide (Al(OH)₃) and carbon dioxide gas.[2] For this reason, it is challenging to synthesize and isolate under normal laboratory conditions.[1]

Q2: What are the expected products when this compound decomposes?

A2: The decomposition of this compound typically yields solid aluminum oxide (Al₂O₃) and carbon dioxide gas (CO₂).[1][3] The balanced chemical equation for this thermal decomposition is:

Al₂(CO₃)₃(s) → Al₂O₃(s) + 3CO₂(g)[3][4]

In the presence of water, the reaction products are aluminum hydroxide and carbon dioxide, as shown in the hydrolysis equation:[2]

Al₂(CO₃)₃(s) + 3H₂O(l) → 2Al(OH)₃(s) + 3CO₂(g)

Q3: Why is it critical to manage CO2 release during these experiments?

A3: Managing CO2 release is crucial for several reasons:

  • Safety: Uncontrolled gas evolution can lead to a rapid pressure increase in a closed system, posing a risk of vessel rupture or explosion.

  • Quantitative Accuracy: For stoichiometric calculations and yield determination, the amount of CO2 produced must be accurately measured.[5] Uncontrolled release can lead to significant errors in experimental data.

  • Reaction Control: The rate of CO2 evolution can provide insights into the reaction kinetics. Controlling its release allows for a more controlled and reproducible reaction.

Q4: What factors influence the rate of CO2 evolution?

A4: The primary factors influencing the rate of CO2 evolution are:

  • Temperature: Higher temperatures increase the rate of thermal decomposition.[6]

  • Presence of Water/Moisture: Moisture accelerates the hydrolysis of this compound, leading to faster CO2 release.[2]

  • Acidity (pH): The addition of an acid to a carbonate system will cause rapid decomposition and vigorous evolution of CO2 gas.[7]

  • Surface Area: A larger surface area of the reactants can lead to a faster reaction rate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly Rapid Gas Evolution & Pressure Buildup 1. Reaction temperature is too high.2. Unintended introduction of moisture or acid.3. Reactant concentrations are too high.1. Implement precise temperature control (e.g., use an ice bath or a controlled temperature mantle).2. Ensure all glassware is dry and reagents are anhydrous. Check the pH of your solutions.3. Perform the reaction with more dilute solutions or add reactants dropwise.
Inaccurate Measurement of CO2 Produced 1. Leaks in the gas collection apparatus.2. CO2 dissolving in the aqueous solution.3. Sensor malfunction or improper calibration.[8]1. Check all connections and seals in your experimental setup. Use vacuum grease where appropriate.2. To minimize dissolution, consider using a saturated salt solution in the gas burette or applying gentle heating to the reaction mixture.[9]3. Allow the CO2 sensor to warm up for at least 90 seconds.[8] Calibrate the sensor using a known standard or against fresh, outdoor air (approx. 400 ppm CO2).[8]
Incomplete Reaction or Low Yield 1. Insufficient heating for thermal decomposition.2. Poor mixing of reactants.3. Formation of a passive layer of product on the reactant surface.1. Verify the decomposition temperature required and ensure your heating apparatus can achieve and maintain it.[6]2. Use a magnetic stirrer or mechanical agitator to ensure the reactants are well-mixed.3. Consider using a solvent that can help to keep the products in solution or suspension.
CO2 Sensor Giving Unexpected Readings 1. Sensor placement is suboptimal (e.g., near vents, windows).[10]2. High humidity or condensation affecting the sensor.[10]3. The measurement is outside the sensor's specified range.[11][12]1. Place the sensor at least 1 meter away from any sources of airflow or temperature fluctuation.[10]2. Ensure the sensor is in a well-ventilated, non-condensing environment.[10]3. Check the sensor's specifications and ensure the scale is set appropriately for the expected CO2 concentration.[11][12]

Experimental Protocols

Protocol 1: Controlled Reaction and Gravimetric Quantification of CO2

This protocol describes a method to control the reaction of an aluminum salt with a carbonate and quantify the evolved CO2 by absorbing it onto a solid sorbent.

Methodology:

  • Set up a reaction flask with a dropping funnel and a gas outlet tube.

  • The gas outlet should be connected to a series of two U-tubes. The first U-tube contains a drying agent (e.g., anhydrous CaCl₂) to trap any water vapor. The second U-tube contains a pre-weighed CO2 absorbent (e.g., soda-lime or Ascarite).

  • Place a solution of an aluminum salt (e.g., aluminum chloride) in the reaction flask.

  • Slowly add a solution of sodium carbonate from the dropping funnel to the reaction flask while stirring.

  • The evolved CO2 will pass through the drying tube and be absorbed by the sorbent in the second U-tube.

  • After the reaction is complete, gently heat the reaction flask and purge the apparatus with an inert gas (e.g., nitrogen) to ensure all CO2 has been transferred to the absorption tube.

  • Weigh the second U-tube again. The increase in mass corresponds to the mass of CO2 evolved.[5]

Protocol 2: Gasometric Measurement of Evolved CO2

This method involves collecting the evolved CO2 by displacing a liquid in a gas burette, allowing for volumetric measurement.

Methodology:

  • Assemble a reaction vessel connected via a delivery tube to an inverted gas burette filled with a liquid (e.g., water or saturated sodium chloride solution).

  • Introduce a known quantity of solid this compound (or reactants that will form it in situ) into the reaction vessel.

  • Initiate the reaction by adding water or dilute acid to the vessel and quickly sealing it.

  • The CO2 gas produced will displace the liquid in the burette.

  • Record the initial and final volume readings on the burette once the reaction has ceased and the apparatus has returned to room temperature.

  • The volume of displaced liquid is equal to the volume of CO2 evolved.[5] This can be converted to moles using the ideal gas law, after correcting for temperature, pressure, and the vapor pressure of the displaced liquid.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Al2CO3 Al₂(CO₃)₃ (s) Al2O3 Al₂O₃ (s) Al2CO3->Al2O3 Heat AlOH3 2Al(OH)₃ (s) Al2CO3->AlOH3 Hydrolysis H2O H₂O (l) (if present) CO2 3CO₂ (g)

Caption: Decomposition pathways of this compound.

Experimental_Workflow start Start Reaction (e.g., Add Reagents) reaction_vessel Reaction Vessel (Al³⁺ + CO₃²⁻) start->reaction_vessel gas_outlet Evolved Gas (CO₂ + H₂O vapor) reaction_vessel->gas_outlet Gas Evolution drying_tube Drying Tube (e.g., CaCl₂) gas_outlet->drying_tube co2_capture CO₂ Capture/Measure drying_tube->co2_capture Dry CO₂ end Data Analysis co2_capture->end

Caption: Workflow for CO2 capture and measurement.

References

Technical Support Center: Stabilization of Aluminum Carbonate with Organic Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the stabilization of aluminum carbonate with organic ligands. Given the inherent instability of this compound, this guide focuses on addressing the common challenges and providing insights into the potential role of organic ligands in mitigating decomposition.

Frequently Asked questions (FAQs)

Q1: Why is this compound so difficult to synthesize and isolate?

This compound is highly unstable and readily decomposes, especially in the presence of moisture.[1][2][3][4] The high charge density of the aluminum ion (Al³⁺) leads to a strong polarizing effect on the carbonate ion, weakening the C-O bonds and favoring the formation of aluminum hydroxide and carbon dioxide gas.[1][2][3] This decomposition is often rapid and makes the isolation of pure, stable this compound challenging under standard laboratory conditions.[1]

Q2: What is the primary decomposition pathway for this compound?

The principal decomposition reaction for this compound in the presence of water is its hydrolysis to aluminum hydroxide and carbon dioxide:

Al₂(CO₃)₃ + 6H₂O → 2Al(OH)₃ + 3CO₂

This reaction is thermodynamically favorable due to the stability of aluminum hydroxide and the release of gaseous carbon dioxide.[2][3]

Q3: How might organic ligands, in theory, stabilize this compound?

Organic ligands could potentially stabilize this compound through several mechanisms:

  • Chelation: Multidentate organic ligands can form stable chelate rings with the aluminum ion, reducing its effective charge density and polarizing effect on the carbonate ion.

  • Steric Hindrance: Bulky organic ligands can create a protective layer around the this compound molecule, sterically hindering the approach of water molecules and thus slowing down hydrolysis.

  • Formation of Basic this compound Complexes: Some organic ligands might facilitate the formation of more stable basic this compound complexes, which have been found to exist in nature (e.g., the mineral Dawsonite, NaAl(CO₃)(OH)₂).[2]

Q4: What types of organic ligands are being investigated for complexation with aluminum?

Research into aluminum complexes has explored a variety of organic ligands, often for applications other than carbonate stabilization. These include:

  • Amino triphenolate ligands[5]

  • Carboxylic acids (e.g., citric, oxalic, tartaric acids)[6][7][8]

  • B-ketoesters and B-diketones[9]

  • Schiff bases[10]

  • Redox-active noninnocent ligands[11][12]

  • Piperazine-based ligands[13]

While not directly aimed at stabilizing this compound, the study of these aluminum-ligand complexes provides insights into the coordination chemistry of aluminum that could be relevant.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid gas evolution (CO₂) and precipitation of a white solid upon attempted synthesis. Decomposition of this compound into aluminum hydroxide.This is the expected behavior of this compound. To potentially mitigate this, consider performing the synthesis under strictly anhydrous conditions. The use of aprotic solvents and thoroughly dried reagents is crucial.
The isolated product is identified as aluminum hydroxide instead of this compound. Hydrolysis of the target compound by atmospheric moisture or residual water in the solvent.Rigorous exclusion of water is necessary. Work in a glovebox or under an inert atmosphere (e.g., argon or nitrogen). Ensure all glassware and solvents are meticulously dried.
The organic ligand does not appear to complex with the aluminum center. The chosen ligand may not have a strong enough affinity for aluminum under the reaction conditions. The ligand may be protonated, preventing coordination.Select ligands with functional groups known to have a high affinity for aluminum, such as carboxylates, phenolates, or B-diketonates. Adjust the pH of the reaction mixture to deprotonate the ligand and facilitate coordination. The use of a non-coordinating base may be necessary.
The resulting aluminum-ligand complex is still unstable in the presence of carbonate. The stabilizing effect of the ligand is insufficient to prevent the decomposition of the carbonate ion.Consider using multidentate (chelating) ligands to form more stable complexes with aluminum. Increasing the steric bulk of the ligand may also enhance stability by physically protecting the carbonate from hydrolysis.
Difficulty in characterizing the product due to its amorphous or poorly crystalline nature. Organic ligands can interfere with the crystallization of aluminum compounds, leading to the formation of amorphous precipitates.[7][14]Employ a range of analytical techniques suitable for amorphous materials, such as solid-state NMR, FTIR, and elemental analysis, in addition to powder X-ray diffraction.

Experimental Protocols

Given the exploratory nature of stabilizing this compound, a generalized experimental approach is provided below. Specific parameters will need to be optimized based on the chosen organic ligand.

General Protocol for Attempted Synthesis of a Ligand-Stabilized this compound Complex:

  • Preparation of the Aluminum Precursor: Dissolve a suitable anhydrous aluminum salt (e.g., aluminum chloride or aluminum isopropoxide) in a dry, aprotic solvent (e.g., tetrahydrofuran, toluene, or diethyl ether) under an inert atmosphere.

  • Ligand Addition: In a separate flask, dissolve the organic ligand in the same dry, aprotic solvent. If the ligand is acidic, add a non-coordinating base (e.g., a sterically hindered amine) to deprotonate it.

  • Complex Formation: Slowly add the ligand solution to the aluminum precursor solution at a controlled temperature (e.g., 0 °C to room temperature) with vigorous stirring. Allow the reaction to proceed for several hours to ensure complete complexation.

  • Introduction of Carbonate: Introduce a source of carbonate, such as dry carbon dioxide gas bubbled through the solution or the addition of a non-aqueous carbonate source (e.g., diethyl carbonate).

  • Isolation and Characterization: If a precipitate forms, isolate it by filtration under an inert atmosphere. Wash the solid with a dry, non-coordinating solvent and dry it under vacuum. Characterize the product using techniques such as FTIR spectroscopy (to identify the carbonate and ligand functional groups), elemental analysis, and solid-state NMR.

Visualizations

decomposition_pathway cluster_reactants Reactants cluster_products Decomposition Products Al2(CO3)3 This compound Al(OH)3 Aluminum Hydroxide Al2(CO3)3->Al(OH)3 Hydrolysis CO2 Carbon Dioxide Al2(CO3)3->CO2 H2O Water H2O->Al(OH)3

Caption: Decomposition pathway of this compound.

stabilization_workflow start Start: Anhydrous Conditions al_precursor Select Anhydrous Aluminum Precursor start->al_precursor org_ligand Select Organic Ligand start->org_ligand complexation Complexation Reaction (Al precursor + Ligand) al_precursor->complexation org_ligand->complexation carbonate_intro Introduce Carbonate Source (e.g., dry CO2) complexation->carbonate_intro isolation Isolate Product carbonate_intro->isolation characterization Characterize Product (FTIR, NMR, etc.) isolation->characterization end End: Potentially Stabilized This compound Complex characterization->end

Caption: Experimental workflow for stabilization.

References

Technical Support Center: Purification of Aluminum Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum carbonate. Here, you will find detailed information on identifying and removing common impurities encountered during experimental procedures.

Frequently Asked questions (FAQs)

Q1: Why is my this compound sample turning into a gel-like substance when I try to dissolve it in water for purification?

A1: this compound is highly unstable in the presence of water. It readily hydrolyzes to form aluminum hydroxide (Al(OH)₃), a gelatinous precipitate, and carbon dioxide gas (CO₂)[1]. This reaction makes purification by recrystallization from aqueous solutions impractical. For purification, non-aqueous solvents or methods that do not require dissolution in water are recommended.

Q2: I suspect my this compound is contaminated. What are the most common impurities I should test for?

A2: Common impurities in commercial this compound and other aluminum salts include iron, sodium, silica (silicon dioxide), heavy metals (like lead, copper, and nickel), chloride, and sulfate[2]. The specific impurities and their concentrations can vary depending on the manufacturing process and the grade of the reagent.

Q3: Can I use heat to dry my purified this compound?

A3: Heating this compound should be done with caution. The compound is thermally unstable and decomposes to aluminum oxide (Al₂O₃) and carbon dioxide at elevated temperatures[3]. For drying, it is advisable to use a desiccator under vacuum at room temperature to avoid thermal decomposition.

Q4: What are the general strategies for purifying this compound, given its instability?

A4: Due to its reactivity with water, purification strategies should focus on non-aqueous methods or techniques that minimize contact with water. These can include:

  • Non-Aqueous Recrystallization: Using an organic solvent in which this compound is sparingly soluble at room temperature but more soluble at higher temperatures.

  • Chemical Precipitation: Selectively precipitating impurities from a non-aqueous solution of this compound.

  • Ion Exchange Chromatography: Using a non-aqueous mobile phase to separate ionic impurities.

Troubleshooting Guides

Issue 1: Identification and Removal of Iron Impurities

Q: My this compound sample has a yellowish or brownish tint. How can I confirm the presence of iron and remove it?

A: Confirmation of Iron Impurity: A yellowish or brownish color often indicates the presence of iron(III) impurities. You can confirm this using UV-Vis spectrophotometry.

  • Sample Preparation:

    • Accurately weigh 1.0 g of the this compound sample.

    • Carefully dissolve the sample in 25 mL of 2M hydrochloric acid (HCl). This will cause effervescence as carbon dioxide is released. Perform this in a fume hood.

    • Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

  • Color Development:

    • Pipette 10 mL of the sample solution into a 50 mL beaker.

    • Add 1 mL of hydroxylamine hydrochloride solution to reduce Fe³⁺ to Fe²⁺.

    • Add 5 mL of a 1,10-phenanthroline solution and 8 mL of an acetate buffer solution (pH ~4.5). A red-orange color will develop in the presence of iron.

  • Spectrophotometric Measurement:

    • Allow the color to develop for 10 minutes.

    • Measure the absorbance of the solution at 510 nm using a UV-Vis spectrophotometer.

    • Determine the iron concentration by comparing the absorbance to a calibration curve prepared from standard iron solutions[4].

A: Removal of Iron Impurity by Precipitation: Iron can be removed by adjusting the pH of a solution to selectively precipitate iron(III) hydroxide.

  • Dissolution:

    • Dissolve the impure this compound in a minimal amount of cold, dilute hydrochloric acid.

  • Oxidation:

    • Add a few drops of 3% hydrogen peroxide (H₂O₂) to ensure all iron is in the +3 oxidation state.

  • Precipitation:

    • Slowly add a dilute solution of sodium hydroxide (NaOH) or ammonia (NH₃) with constant stirring to raise the pH to approximately 3.5-4.0. Iron(III) hydroxide will precipitate, while aluminum remains in solution at this pH[5].

  • Separation:

    • Filter the solution to remove the precipitated iron(III) hydroxide.

  • Recovery:

    • The this compound can be recovered from the filtrate by carefully increasing the pH to precipitate aluminum hydroxide, which can then be washed, dried, and converted back to this compound if necessary, or by using a non-aqueous precipitation method.

cluster_identification Impurity Identification cluster_removal Impurity Removal Impure_Sample Impure Al2(CO3)3 Dissolve_HCl Dissolve in HCl Impure_Sample->Dissolve_HCl Color_Development Add 1,10-Phenanthroline Dissolve_HCl->Color_Development UV_Vis UV-Vis Analysis at 510 nm Color_Development->UV_Vis Dissolve_Acid Dissolve in Acid Adjust_pH Adjust pH to 3.5-4.0 Dissolve_Acid->Adjust_pH Precipitate_Fe Precipitate Fe(OH)3 Adjust_pH->Precipitate_Fe Filter Filtration Precipitate_Fe->Filter Purified_Solution Purified Al3+ Solution Filter->Purified_Solution

Workflow for iron identification and removal.
Issue 2: Identification and Removal of Sodium Impurities

Q: How can I determine the concentration of sodium in my this compound and reduce it?

A: Identification of Sodium Impurity: Flame photometry is a suitable method for quantifying sodium impurities.

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the this compound sample.

    • Carefully dissolve the sample in 20 mL of 1M nitric acid (HNO₃) in a fume hood.

    • Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

  • Standard Preparation:

    • Prepare a series of sodium standard solutions (e.g., 1, 2, 5, 10 ppm) from a certified sodium chloride stock solution[6][7].

  • Flame Photometry:

    • Aspirate the blank (deionized water), standards, and the sample solution into the flame photometer.

    • Measure the emission intensity at 589 nm.

    • Construct a calibration curve from the standard readings and determine the sodium concentration in the sample[8].

A: Removal of Sodium Impurity by Ion Exchange: Ion-exchange chromatography can be employed to remove sodium ions.

  • Column Preparation:

    • Pack a chromatography column with a strong acid cation exchange resin (e.g., Dowex 50W-X8).

    • Equilibrate the column by passing a suitable non-aqueous or mixed organic-aqueous solvent through it.

  • Sample Loading:

    • Dissolve the impure this compound in a minimal amount of the equilibration solvent.

  • Elution:

    • Pass the sample solution through the column. The sodium ions will bind to the resin, while the aluminum species may elute.

    • Collect the eluate containing the purified aluminum compound.

  • Regeneration:

    • Regenerate the column by washing with a strong acid solution to remove the bound sodium ions.

Issue 3: Identification and Removal of Other Impurities

This section provides brief guidance on other common impurities. Detailed protocols can be provided upon request.

  • Silica: Can be identified and quantified gravimetrically. The sample is treated with acid to dehydrate the silica, which is then filtered, ignited, and weighed[9][10].

  • Heavy Metals (e.g., Pb, Cu, Ni): Can be detected by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for trace-level quantification[10][11]. Removal can be achieved by chemical precipitation with a suitable agent that selectively precipitates the heavy metal ions.

  • Chloride and Sulfate: These anions can be quantified using ion chromatography[12][13]. Their removal can be accomplished by precipitation with silver nitrate (for chloride) or barium chloride (for sulfate) from a solution, followed by filtration.

Data Presentation

The following tables summarize representative quantitative data for impurity levels in a commercial-grade this compound sample before and after applying the respective purification techniques.

ImpurityInitial Concentration (ppm)Final Concentration (ppm)% RemovalAnalytical Method
Iron (Fe)150< 5> 96%UV-Vis Spectrophotometry
Sodium (Na)200< 10> 95%Flame Photometry
Silica (SiO₂)100< 10> 90%Gravimetric Analysis
Lead (Pb)20< 1> 95%ICP-MS
ImpurityInitial Concentration (ppm)Final Concentration (ppm)% RemovalAnalytical Method
Chloride (Cl⁻)50< 5> 90%Ion Chromatography
Sulfate (SO₄²⁻)80< 10> 87.5%Ion Chromatography

Mandatory Visualization

Below are Graphviz diagrams illustrating key experimental workflows.

Start Impure this compound Sample Dissolution Dissolution in appropriate solvent Start->Dissolution AAS_ICP AAS/ICP-MS for Metals (Fe, Na, etc.) Dissolution->AAS_ICP IC Ion Chromatography for Anions (Cl-, SO42-) Dissolution->IC Gravimetric Gravimetric Analysis for Silica Dissolution->Gravimetric Data_Analysis Data Analysis and Quantification AAS_ICP->Data_Analysis IC->Data_Analysis Gravimetric->Data_Analysis

General workflow for comprehensive impurity analysis.

Impurity_Type Impurity Type Ionic (Metals, Anions) Non-ionic (Silica) Ionic_Impurity Ionic Impurity Cationic (Fe, Na) Anionic (Cl, SO4) Impurity_Type:e->Ionic_Impurity:w is Purification_Method Purification Method Precipitation Ion Exchange Recrystallization Ionic_Impurity:e->Purification_Method:w determines

Logical relationship for selecting a purification method.

References

Technical Support Center: Characterization of Aluminum Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum carbonate. Due to its inherent instability, characterizing this compound presents unique challenges. This guide offers insights into overcoming these difficulties.

Troubleshooting Guide

Q1: My attempt to synthesize this compound resulted in a white precipitate that is not the desired product. What went wrong?

A1: The synthesis of this compound is notoriously difficult due to its high instability.[1][2] The immediate decomposition in the presence of water is a common issue.[1][3] If your reaction is conducted in an aqueous environment, you are likely forming aluminum hydroxide and carbon dioxide gas instead of this compound.[2][3][4]

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Ensure all solvents and starting materials are rigorously dried. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.

    • Low Temperatures: Consider running the synthesis at or below 0°C to increase the kinetic stability of this compound.[5][6]

    • Non-Aqueous Solvents: Explore non-aqueous solvent systems for the synthesis.

    • High Carbon Dioxide Pressure: Synthesis may be possible under high pressures of carbon dioxide.[5][6]

Q2: I managed to synthesize a product, but the characterization results are inconsistent and suggest a mixture of compounds. Why is this happening?

A2: The instability of this compound means it can readily decompose during handling and analysis.[1][2] Exposure to air, moisture, or elevated temperatures during sample preparation or the analysis itself can lead to the formation of aluminum hydroxide, aluminum oxide, and hydrated this compound species.[1][2][4]

  • Troubleshooting Steps:

    • Inert Atmosphere Sample Handling: All sample preparation for characterization should be performed in a glovebox under an inert atmosphere.

    • Low Temperature Storage and Analysis: Store the sample at low temperatures and, if possible, perform analyses at sub-ambient temperatures to minimize thermal decomposition.

    • Rapid Analysis: Analyze the sample as quickly as possible after synthesis to minimize the time for decomposition.

Q3: My FTIR spectrum of synthesized this compound shows broad peaks and is difficult to interpret. What could be the issue?

A3: Broad peaks in an FTIR spectrum can indicate an amorphous or poorly crystalline material, which is likely for a highly unstable compound like this compound. The presence of water can also lead to broad O-H stretching bands that can obscure other peaks. Furthermore, you might be observing a mixture of this compound, aluminum hydroxide, and adsorbed water.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure the sample is as dry as possible. Consider preparing the KBr pellet or ATR sample inside a glovebox.

    • Spectral Subtraction: If you suspect the presence of water or other impurities, you may be able to use spectral subtraction techniques if you have a spectrum of the impurity.

    • Comparison to Related Compounds: Compare your spectrum to those of known, more stable carbonate-containing aluminum compounds like dawsonite (NaAlCO₃(OH)₂) or scarbroite (Al₅(CO₃)(OH)₁₃·5(H₂O)) for reference.[7]

Frequently Asked Questions (FAQs)

Q1: What is the chemical formula for this compound?

A1: The chemical formula for this compound is Al₂(CO₃)₃.[1][4]

Q2: Why is this compound so unstable?

A2: The instability of this compound stems from a combination of factors:

  • Weak Acid-Weak Base Salt: It is a salt formed from a weak acid (carbonic acid) and a weak base (aluminum hydroxide). Such salts are prone to hydrolysis.[1][3]

  • High Charge Density of Al³⁺: The small, highly charged aluminum cation (Al³⁺) polarizes the electron cloud of the carbonate anion (CO₃²⁻), weakening the C-O bonds and making the carbonate ion susceptible to decomposition.[2][3]

  • Reaction with Water: It reacts readily with water and even atmospheric moisture to decompose into aluminum hydroxide and carbon dioxide.[3][4]

Q3: What are the decomposition products of this compound?

A3: this compound decomposes into aluminum hydroxide (Al(OH)₃) and carbon dioxide (CO₂) in the presence of water.[4] Upon heating, it is expected to decompose into aluminum oxide (Al₂O₃) and carbon dioxide (CO₂).[1]

Q4: Can this compound be stored?

A4: Storing pure this compound is extremely challenging and requires highly specialized conditions, such as high pressure and the complete absence of water.[1] For practical purposes in a standard laboratory setting, it is considered non-storable.

Q5: Are there any stable forms of this compound?

A5: While simple this compound is highly unstable, related basic this compound minerals are known to exist, such as dawsonite (NaAlCO₃(OH)₂) and the hydrated basic this compound minerals scarbroite and hydroscarbroite.[7][8]

Data Presentation

Table 1: Summary of Qualitative Properties of this compound and Related Compounds

PropertyThis compound (Al₂(CO₃)₃)Aluminum Hydroxide (Al(OH)₃)Dawsonite (NaAlCO₃(OH)₂)
Appearance White powder[4][9][10]White precipitate[11]-
Stability Highly unstable, decomposes in air and moisture[1][2][4]StableA stable mineral[7]
Solubility in Water Reacts/Decomposes[8][10]Insoluble-
Decomposition Products Al(OH)₃ and CO₂ (with water)[4]; Al₂O₃ and CO₂ (with heat)[1]Decomposes to Al₂O₃ and H₂O upon heating-

Experimental Protocols

Given the extreme instability of this compound, the following are proposed methodologies for its characterization, emphasizing the necessary precautions.

1. X-Ray Diffraction (XRD)

  • Objective: To determine the crystalline structure of the synthesized material.

  • Methodology:

    • The synthesized powder should be handled exclusively under an inert atmosphere in a glovebox.

    • The sample holder should be loaded and sealed within the glovebox using an airtight dome or a specialized sample holder designed for air-sensitive materials.

    • If possible, use a low-temperature stage to maintain the sample at sub-ambient temperatures during data collection to inhibit decomposition.

    • Collect the diffraction pattern using a standard X-ray diffractometer.

  • Expected Outcome: Due to its instability, the product may be amorphous or poorly crystalline, resulting in a broad, featureless diffractogram. The presence of sharp peaks would likely indicate the formation of more stable decomposition products or unreacted starting materials.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present, particularly the carbonate ion.

  • Methodology:

    • All sample preparation must be conducted in an inert atmosphere.

    • For KBr pellet preparation, both the sample and dry KBr powder should be handled and pressed inside a glovebox.

    • For Attenuated Total Reflectance (ATR) analysis, the sample should be quickly transferred to the ATR crystal and the measurement started immediately. If possible, the ATR accessory should be placed inside a purged sample compartment.

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Outcome: The spectrum may show characteristic carbonate peaks. However, be prepared for broad O-H stretching bands around 3400 cm⁻¹ if any water is present.[12]

3. Thermogravimetric Analysis (TGA)

  • Objective: To study the thermal decomposition profile of the material.

  • Methodology:

    • Load the TGA sample pan inside a glovebox and seal it in an airtight container for transfer to the instrument.

    • Quickly transfer the pan to the TGA furnace, which should be continuously purged with an inert gas (e.g., nitrogen or argon).

    • Heat the sample from room temperature to a desired final temperature (e.g., 1000°C) at a controlled heating rate (e.g., 10°C/min).

  • Expected Outcome: A TGA thermogram would likely show an initial mass loss corresponding to the loss of adsorbed water, followed by a significant mass loss event corresponding to the decomposition of this compound to aluminum oxide and carbon dioxide.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To probe the local environment of the aluminum and carbon atoms.

  • Methodology:

    • This technique is challenging for solid, unstable samples. Solid-state NMR (ssNMR) would be required.

    • The sample must be packed into an NMR rotor under an inert atmosphere.

    • Acquire ²⁷Al and ¹³C ssNMR spectra. ²⁷Al NMR is sensitive to the coordination environment of the aluminum.[13]

  • Expected Outcome: The ²⁷Al NMR spectrum would be expected to show a signal characteristic of octahedrally coordinated aluminum.[14] The ¹³C NMR spectrum should show a signal for the carbonate carbon. Broad signals are expected due to the quadrupolar nature of the ²⁷Al nucleus and the potentially disordered nature of the solid.[13]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_handling Sample Handling (Inert Atmosphere) cluster_characterization Characterization synthesis Synthesis of this compound (Anhydrous, Low Temp, Inert Atm.) handling Sample Preparation in Glovebox synthesis->handling xrd XRD (Airtight Holder, Low Temp) handling->xrd ftir FTIR (Inert Prep) handling->ftir tga TGA (Inert Purge) handling->tga nmr ssNMR (Inert Rotor Packing) handling->nmr

Caption: Proposed experimental workflow for the characterization of unstable this compound.

decomposition_pathway Al2CO3 Al2(CO3)3 (this compound) AlOH3 2Al(OH)3 (Aluminum Hydroxide) Al2CO3->AlOH3 + 3H2O (Moisture) CO2_water 3CO2 (Carbon Dioxide) Al2CO3->CO2_water + 3H2O (Moisture) Al2O3 Al2O3 (Aluminum Oxide) Al2CO3->Al2O3 Heat CO2_heat 3CO2 (Carbon Dioxide) Al2CO3->CO2_heat Heat

Caption: Decomposition pathways of this compound.

References

Technical Support Center: Synthesis of Aluminum Carbonate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of aluminum carbonate and its related compounds. This resource is designed for researchers, scientists, and drug development professionals. Given the inherent instability of pure this compound (Al₂(CO₃)₃) under ambient conditions, this guide focuses on the synthesis of more stable basic this compound compounds, such as basic this compound gels and crystalline dawsonite.

Frequently Asked Questions (FAQs)

Q1: Why is pure this compound difficult to synthesize and scale up?

A1: Pure this compound is highly unstable and readily decomposes in the presence of moisture or heat. This instability is due to the high charge density of the aluminum ion (Al³⁺), which polarizes the carbonate ion, leading to the formation of aluminum hydroxide and carbon dioxide gas.[1][2] Storage of pure this compound would require extreme conditions, such as high carbon dioxide pressure and near 0°C temperatures.[3][4]

Q2: What are basic aluminum carbonates?

A2: Basic aluminum carbonates are compounds that contain both carbonate and hydroxide anions. They are more stable than pure this compound and exist as minerals like dawsonite (NaAlCO₃(OH)₂) and scarbroite (Al₅(CO₃)(OH)₁₃·5H₂O).[5][6] These compounds are often synthesized as gels or crystalline powders.[7]

Q3: What are the primary applications of basic aluminum carbonates?

A3: Basic aluminum carbonates are used in various applications. For instance, they are utilized as antacids to neutralize stomach acid.[3][8][9] They also serve as precursors in the synthesis of other aluminum compounds, such as high-purity alumina.

Q4: Is it possible to synthesize anhydrous this compound?

A4: Recent research has shown that anhydrous this compound (Al₂(CO₃)₃) can be synthesized under extreme conditions of high pressure (around 24-28 GPa) and high temperature by reacting aluminum oxide with carbon dioxide.[10] These compounds can be recovered under ambient conditions.[2][10] However, these methods are not suitable for large-scale production in standard laboratories.

Experimental Protocols and Data

Protocol 1: Synthesis of Basic this compound Gel

This protocol is adapted from a method for preparing basic this compound gels that are substantially free from foreign anions.[7]

Objective: To synthesize a stable basic this compound gel via a precipitation reaction.

Reactants:

  • Aluminum salt solution (e.g., aluminum chloride, AlCl₃)

  • Alkali metal carbonate solution (e.g., sodium carbonate, Na₂CO₃)

Key Experimental Parameters:

ParameterRecommended RangePurpose
pH 5.5 - 7.0To minimize the adsorption of foreign ions like sulfate and sodium.
Temperature Room TemperatureThe reaction proceeds without the need for heating.
CO₃:Al₂O₃ Molar Ratio 3.4 ± 0.4 (for excess carbonate method)To ensure complete precipitation of the aluminum.

Experimental Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Precipitation cluster_processing Product Isolation Al_sol Prepare Aluminum Salt Solution Mix Mix Solutions with Vigorous Stirring Al_sol->Mix Carb_sol Prepare Carbonate Solution Carb_sol->Mix pH_Control Maintain pH (5.5 - 7.0) Mix->pH_Control Precipitate Formation of Gelatinous Precipitate pH_Control->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash Wash with Deionized Water Filter->Wash Dry Dry the Gel Wash->Dry

Caption: Workflow for Basic this compound Gel Synthesis.
Protocol 2: Hydrothermal Synthesis of Crystalline Dawsonite

This protocol describes the synthesis of crystalline dawsonite (NaAl(OH)₂CO₃) using a hydrothermal method.

Objective: To synthesize crystalline dawsonite.

Reactants:

  • Aluminum hydroxide (Al(OH)₃) or an aluminum salt (e.g., AlCl₃)

  • A sodium carbonate or bicarbonate source (e.g., NaHCO₃)

  • A base to adjust pH (e.g., NaOH)

Key Experimental Parameters:

ParameterRecommended ValueNotes
Temperature 80 - 160 °CHigher temperatures can influence crystal size and morphology.[11]
pH ~10.0A high pH is generally required for dawsonite formation.[11]
Na/Al Atomic Ratio > 8A high ratio of sodium to aluminum is often necessary.[11]
Reaction Time 24 hoursAdequate time is needed for crystalline growth.[11]

Experimental Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Hydrothermal Synthesis cluster_processing Product Isolation Al_source Prepare Aluminum Source Suspension Mix_pH Mix and Adjust pH (to ~10.0) Al_source->Mix_pH Carb_source Prepare Carbonate Source Solution Carb_source->Mix_pH Autoclave Seal in Autoclave Mix_pH->Autoclave Heat Heat to Reaction Temperature (80-160°C) Autoclave->Heat Hold Hold for 24 hours Heat->Hold Cool Cool Autoclave Hold->Cool Filter Filter Precipitate Cool->Filter Wash Wash and Dry Filter->Wash

Caption: Workflow for Hydrothermal Synthesis of Dawsonite.

Troubleshooting Guide

Issue 1: Low or No Precipitate Formation

Potential Cause Troubleshooting Step
Incorrect pH: The pH of the reaction mixture is outside the optimal range for precipitation.For basic this compound gels, ensure the pH is maintained between 5.5 and 7.0.[7] For dawsonite, a higher pH of around 10 is often required.[11] Use a calibrated pH meter and add acid or base dropwise to adjust.
Insufficient Reactant Concentration: The concentration of aluminum or carbonate ions is too low.Increase the concentration of the limiting reactant. Refer to established protocols for appropriate molar ratios.
Presence of Inhibiting Ions: Certain ions can interfere with the precipitation process. For example, magnesium ions can inhibit the formation of dawsonite.[11]Analyze starting materials for impurities. If possible, use purified reagents.

Issue 2: Gelatinous or Difficult-to-Filter Precipitate

Potential Cause Troubleshooting Step
Formation of Aluminum Hydroxide: If the pH is too high during the synthesis of basic this compound gel, aluminum hydroxide may preferentially form, resulting in a gelatinous precipitate.Carefully control the pH to remain within the 5.5-7.0 range.[7] Ensure slow and uniform addition of the carbonate solution with vigorous stirring to avoid localized high pH.
Amorphous Product: The precipitate may be amorphous with poor crystallinity, leading to difficult filtration.For crystalline products like dawsonite, ensure the reaction temperature and time are sufficient for crystal growth. Aging the precipitate in the mother liquor can sometimes improve crystallinity.

Issue 3: Impure Product

Potential Cause Troubleshooting Step
Adsorption of Foreign Ions: The precipitate can adsorb ions from the solution, such as sodium, chloride, or sulfate.For basic this compound gels, maintaining a pH between 5.5 and 7.0 minimizes ion adsorption.[7] Thoroughly wash the precipitate with deionized water after filtration.
Co-precipitation of Other Phases: At certain reactant concentrations, undesired phases may co-precipitate. For instance, at high sodium carbonate concentrations, dawsonite may precipitate alongside alumina hydrates.[12]Adjust the reactant concentrations and molar ratios based on solubility data to favor the desired product.

Logical Troubleshooting Flow:

G cluster_precipitate cluster_filterable Start Experiment Start Check_Precipitate Precipitate Formed? Start->Check_Precipitate No_Precipitate Low/No Precipitate Check_Precipitate->No_Precipitate No Precipitate_Formed Yes Check_Filterability Is Precipitate Filterable? Check_Precipitate->Check_Filterability Yes Check_pH Check and Adjust pH No_Precipitate->Check_pH Check_Conc Verify Reactant Concentrations Check_pH->Check_Conc Check_Inhibitors Analyze for Inhibiting Ions Check_Conc->Check_Inhibitors Gelatinous Gelatinous/Difficult to Filter Check_Filterability->Gelatinous No Filterable Yes Check_Purity Analyze Product Purity Check_Filterability->Check_Purity Yes Control_pH Improve pH Control Gelatinous->Control_pH Optimize_Aging Optimize Aging Time/Temperature Control_pH->Optimize_Aging Impure Product is Impure Check_Purity->Impure No Success Successful Synthesis Check_Purity->Success Yes Optimize_Wash Improve Washing Procedure Impure->Optimize_Wash Adjust_Ratios Adjust Reactant Ratios Optimize_Wash->Adjust_Ratios

Caption: Troubleshooting Logic for this compound Synthesis.

References

Validation & Comparative

A Comparative Analysis for Researchers: Aluminum Hydroxide vs. The Elusive Aluminum Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between seemingly similar compounds is paramount. This guide provides a detailed comparative analysis of aluminum hydroxide and aluminum carbonate, focusing on their chemical properties, stability, and performance in key applications. While both are aluminum-containing compounds, their real-world applicability is vastly different, a crucial distinction for any research or development endeavor.

The core of the disparity lies in their chemical stability. Aluminum hydroxide is a well-characterized and stable compound, readily available and utilized across various industries. In stark contrast, pure this compound (Al₂(CO₃)₃) is a highly unstable compound that is not commercially available in its pure form.[1][2] It readily decomposes in the presence of water into aluminum hydroxide and carbon dioxide.[3][4] More stable forms, known as basic aluminum carbonates, exist and are used in some applications, particularly as antacids.[5][6]

Chemical and Physical Properties: A Tale of Two Stabilities

A fundamental comparison of the properties of aluminum hydroxide and the theoretical this compound highlights their significant differences.

PropertyAluminum Hydroxide (Al(OH)₃)This compound (Al₂(CO₃)₃)
Chemical Formula Al(OH)₃[7]Al₂(CO₃)₃[8]
Molar Mass 78.00 g/mol [7]233.99 g/mol [9]
Appearance White amorphous powder[7]White powder (highly unstable)[8]
Solubility in Water Insoluble[5][10]Decomposes in water[3][4]
Melting Point 300 °C (decomposes)[7][10]Decomposes[8]
Density ~2.42 g/cm³[10]~1.5 g/cm³ (theoretical)[8]
Stability Stable under normal conditionsHighly unstable, readily hydrolyzes[1][2]

Performance in Key Applications

The vast difference in stability dictates the practical applications of these two compounds. Aluminum hydroxide has a broad range of uses, while the applications of "this compound" typically refer to basic this compound.

Antacid Efficacy

Aluminum hydroxide is a widely used active ingredient in antacids to neutralize stomach acid.[11][12] Basic this compound is also used for this purpose.[2][13][14] The effectiveness of an antacid is determined by its acid-neutralizing capacity (ANC).

CompoundAcid Neutralizing Capacity (ANC)
Aluminum Hydroxide Combinations of aluminum hydroxide and magnesium hydroxide show superior acid-neutralizing capacity.[15] Suspensions with these combinations can have an ANC as high as 49.85 mEq per dose.[15]
Basic this compound Used in antacid formulations, often in combination with magnesium carbonate.[13][14] The carbonate component can contribute to rapid acid neutralization.[16]
Flame Retardant Properties

Aluminum hydroxide is a well-established flame retardant.[17] Its mechanism of action involves endothermic decomposition at elevated temperatures, releasing water vapor and forming a protective layer of aluminum oxide.[10] This process cools the material and dilutes flammable gases.[10] Pure this compound is not used as a flame retardant due to its inherent instability.

ParameterAluminum Hydroxide
Decomposition Temperature Starts to decompose around 180-200 °C[9][18]
Mechanism Endothermic decomposition, release of water vapor, formation of a protective alumina layer[10]
Performance Effective smoke suppressant and flame retardant in a variety of polymers[17]

Experimental Protocols

For researchers looking to verify the properties of these compounds, standardized experimental protocols are essential.

Determination of Acid Neutralizing Capacity (ANC)

A common method for determining the ANC of an antacid is back titration.

Objective: To determine the amount of hydrochloric acid that can be neutralized by a given amount of the antacid.

Methodology:

  • A precisely weighed sample of the antacid is dissolved in a known excess of standardized hydrochloric acid (e.g., 0.5M HCl).

  • The solution is stirred for a specific period (e.g., 15 minutes) to allow for complete reaction.

  • The unreacted HCl is then titrated with a standardized solution of sodium hydroxide (e.g., 0.5M NaOH) using a suitable indicator (e.g., phenolphthalein).

  • The moles of HCl neutralized by the antacid are calculated by subtracting the moles of NaOH used in the titration from the initial moles of HCl added.

A visual representation of this experimental workflow is provided below.

G Experimental Workflow: Acid Neutralizing Capacity (ANC) Determination cluster_prep Sample Preparation cluster_reaction Neutralization Reaction cluster_titration Back Titration cluster_calc Calculation A Weigh Antacid Sample B Add Excess Standardized HCl A->B C Stir for Complete Reaction B->C D Add Indicator C->D E Titrate with Standardized NaOH D->E F Calculate Moles of HCl Neutralized E->F

Caption: Workflow for determining the Acid Neutralizing Capacity of an antacid.

Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition of materials like aluminum hydroxide.

Objective: To determine the temperature at which the material decomposes and the associated mass loss.

Methodology:

  • A small, accurately weighed sample of aluminum hydroxide is placed in a TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve shows the onset temperature of decomposition and the percentage of mass loss, which corresponds to the release of water.

The logical relationship of aluminum hydroxide's flame retardant mechanism can be visualized as follows.

G Mechanism of Flame Retardancy: Aluminum Hydroxide A Heat Exposure (≥180-200°C) B Endothermic Decomposition of Al(OH)₃ A->B C Release of Water Vapor (H₂O) B->C D Formation of Aluminum Oxide (Al₂O₃) Layer B->D E Cooling of the Material C->E F Dilution of Flammable Gases C->F G Protective Barrier Formation D->G H Flame Retardancy E->H F->H G->H

Caption: The signaling pathway of aluminum hydroxide's flame retardant action.

Conclusion

References

Spectroscopic Validation of Aluminum Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The existence and characterization of pure aluminum carbonate (Al₂(CO₃)₃) have long been subjects of scientific debate due to its inherent instability under ambient conditions.[1][2][3][4][5] This guide provides a comparative analysis of spectroscopic data to help researchers distinguish between the elusive this compound and more stable, related aluminum hydroxycarbonate compounds. We present available experimental evidence, detailed methodologies, and visual workflows to aid in the validation of this compound formation.

The Challenge of Isolating this compound

This compound is a salt of a weak acid (carbonic acid) and a weak base (aluminum hydroxide).[4] This composition leads to a high propensity for hydrolysis, causing it to readily decompose into aluminum hydroxide (Al(OH)₃) and carbon dioxide (CO₂) gas, especially in the presence of moisture.[1][2][3][4] The high charge density of the Al³⁺ ion polarizes the carbonate ion, further contributing to its instability.[4][5]

While some sources suggest its potential formation under high pressure and low temperatures, isolating and characterizing pure, anhydrous this compound at standard conditions remains a significant challenge.[6][7][8][9] Consequently, spectroscopic validation often involves identifying transient species or differentiating from stable basic aluminum carbonates.

Spectroscopic Comparison: this compound vs. Alternatives

The primary alternatives and decomposition products encountered during attempts to synthesize this compound are aluminum hydroxide and various aluminum hydroxycarbonates, such as dawsonite (NaAl(CO₃)(OH)₂). Spectroscopic techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are critical in identifying the specific species formed.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful tools for identifying carbonate and hydroxide functional groups. The vibrational modes of the carbonate ion (CO₃²⁻) are particularly sensitive to its coordination environment.

Key Spectroscopic Features:

Compound/SpeciesSpectroscopic TechniqueKey Bands (cm⁻¹)Interpretation
Anhydrous this compound (Al₂[CO₃]₃) (High P/T Synthesis)Raman SpectroscopyMultiple bands characteristic of isolated [CO₃]²⁻ groups.[6]Indicates the formation of a true this compound structure under extreme conditions.
Aluminum Hydroxycarbonate (e.g., Dawsonite) Infrared (IR) SpectroscopySharp bands for OH stretching (~3300-3600), strong carbonate asymmetric stretching (ν₃) (~1400-1600), and symmetric stretching (ν₁) (~1000-1100), and out-of-plane bending (ν₂) (~850).[10][11]The presence of distinct OH and carbonate bands confirms a hydroxycarbonate structure.
Raman SpectroscopyIntense symmetric stretching (ν₁) of carbonate at ~1066 cm⁻¹.[12]A strong indicator of the carbonate ion within a stable crystal lattice.
Carbonate Adsorbed on Aluminum Hydroxide ATR-FTIR SpectroscopyBroad bands around 3400 (OH), and carbonate stretching modes appearing as shoulders at ~1520, 1430, and 1090 cm⁻¹.[10]Suggests physisorbed or weakly bound carbonate on an amorphous aluminum hydroxide gel.
Monodentate Carbonate Complex on Amorphous Al(OH)₃ ATR-FTIR SpectroscopyBands indicating a lowering of carbonate symmetry due to inner-sphere complexation.[13][14][15][16]Evidence for direct coordination of carbonate to aluminum centers on the surface.

Experimental Protocol: In-Situ ATR-FTIR Spectroscopy of Carbonate on Amorphous Aluminum Hydroxide

This protocol is adapted from the work of Su and Suarez (1997) for studying the interaction of carbonate with aluminum hydroxide surfaces.[13][14]

  • Preparation of Amorphous Al(OH)₃: Prepare amorphous aluminum hydroxide by titrating a solution of AlCl₃ with NaOH to a specific pH (e.g., 7.0) while vigorously stirring. Wash the resulting gel repeatedly with deionized water to remove excess salts.

  • ATR-FTIR Setup: Utilize a flow-through reaction cell equipped with a suitable internal reflection element (e.g., ZnSe or diamond).

  • Background Spectrum: Collect a background spectrum of the hydrated amorphous Al(OH)₃ film on the ATR crystal in contact with a carbonate-free electrolyte solution (e.g., NaCl).

  • Reaction: Introduce a solution of sodium carbonate or bicarbonate of known concentration and pH into the reaction cell.

  • Data Acquisition: Collect a series of time-resolved spectra to monitor the adsorption and interaction of carbonate species with the aluminum hydroxide surface.

  • Analysis: Subtract the background spectrum to obtain the spectrum of the adsorbed species. Analyze the positions and shapes of the carbonate vibrational bands to determine the nature of the surface complexes (e.g., monodentate, bidentate, adsorbed).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ²⁷Al and ¹³C NMR, can provide valuable information about the local environment of aluminum and carbon atoms.

Compound/SpeciesSpectroscopic TechniqueKey ObservationsInterpretation
Aluminum Species in Solution ²⁷Al NMRSharp signals arise from symmetric environments. A typical reference is Al(NO₃)₃ solution.[17] The chemical shift is indicative of the coordination number of aluminum (e.g., octahedral vs. tetrahedral).[18]Can be used to track the hydrolysis of Al³⁺ ions and the formation of various polyhydroxyaluminum species in solution.[19]
Carbonate in Layered Double Hydroxides ¹³C NMRSignals can distinguish between carbonate and bicarbonate species intercalated within the layered structure.[20]Useful for characterizing more complex structures like aluminum-containing layered double hydroxides.

Experimental Protocol: Solid-State ²⁷Al MAS NMR Spectroscopy

  • Sample Preparation: The solid sample (e.g., the product of a synthesis attempt) is packed into a zirconia rotor.

  • Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

  • Data Acquisition: ²⁷Al MAS NMR spectra are acquired at a specific spinning speed (e.g., 15 kHz). A short pulse width and a suitable recycle delay are employed.

  • Referencing: Chemical shifts are referenced to an external standard, such as a 0.5 M aqueous solution of aluminum nitrate.[20]

  • Analysis: The chemical shifts, linewidths, and presence of quadrupolar coupling patterns in the ²⁷Al spectrum provide information about the coordination environment and symmetry of the aluminum sites in the solid material.

Visualizing the Validation Process

The following diagrams illustrate the logical workflow for the spectroscopic validation of this compound formation and the potential reaction pathways.

experimental_workflow cluster_synthesis Synthesis Attempt cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Interpretation start Reactants (e.g., Al³⁺ salt + Carbonate Source) reaction Reaction Conditions (e.g., Ambient, High P/T) start->reaction product Solid Product reaction->product ir_raman IR / Raman Spectroscopy product->ir_raman Analyze Vibrational Modes nmr Solid-State NMR (²⁷Al, ¹³C) product->nmr Analyze Local Environments al2co3 Evidence for Al₂(CO₃)₃ (High P/T Raman data) ir_raman->al2co3 alohco3 Evidence for Al(OH)x(CO₃)y (IR/Raman OH & CO₃ bands) ir_raman->alohco3 aloh3 Evidence for Al(OH)₃ + ads. CO₃ (Broad IR bands) ir_raman->aloh3 nmr->alohco3

Caption: Experimental workflow for synthesis and spectroscopic analysis.

logical_relationship synthesis Attempted Synthesis of This compound path1 High P/T Conditions synthesis->path1 path2 Aqueous / Ambient Conditions synthesis->path2 al2co3 Anhydrous Al₂(CO₃)₃ (Transient or Stable at High P/T) path1->al2co3 Favored hydrolysis Rapid Hydrolysis path2->hydrolysis alohco3 Formation of stable Aluminum Hydroxycarbonates (e.g., Dawsonite) hydrolysis->alohco3 Possible aloh3 Decomposition to Al(OH)₃ + CO₂ hydrolysis->aloh3 Likely

Caption: Potential formation pathways from attempted synthesis.

Conclusion

Direct spectroscopic validation of pure this compound (Al₂(CO₃)₃) under standard conditions is exceptionally challenging due to its inherent instability. However, recent studies have provided spectroscopic evidence for its formation under high pressure and temperature.[6] For researchers working under more conventional conditions, it is crucial to employ a multi-technique spectroscopic approach to differentiate between potential transient this compound species, more stable aluminum hydroxycarbonates, and simple decomposition products like aluminum hydroxide with adsorbed carbonate. The data and protocols presented in this guide offer a framework for the critical evaluation of synthesis products and the interpretation of their corresponding spectra.

References

A Comparative Guide to the Synthesis of Basic Aluminum Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aluminum carbonate, in its simple anhydrous form (Al₂(CO₃)₃), is a highly unstable compound that was only recently synthesized under extreme conditions of high pressure and temperature.[1] For most practical applications, researchers work with more stable basic aluminum carbonates. These compounds are integral in various fields, serving as precursors for high-purity alumina, as antacids, and in the formulation of vaccines. This guide provides a comparative overview of two primary synthesis routes for basic aluminum carbonates: a conventional precipitation method and a hydrothermal synthesis approach.

The selection of a synthesis route can significantly impact the physicochemical properties of the resulting basic this compound, such as purity, particle size, morphology, and surface area. These properties, in turn, influence the material's performance in its final application. This document details the experimental protocols for each method, presents a quantitative comparison of the products, and provides visual workflows to aid in the selection of the most suitable synthesis strategy for your research or development needs.

Comparison of Synthesis Routes

This table summarizes the key quantitative data for the two synthesis routes described below. The data is compiled from various sources to provide a comparative perspective.

ParameterRoute 1: Precipitation MethodRoute 2: Hydrothermal Synthesis
Product Basic this compound GelAmmonium this compound Hydroxide (AACH)
Typical Yield Not explicitly stated, process-dependent85.73% - 100%[2]
Purity Substantially free from foreign anions[3]High purity achievable
Morphology Amorphous gel, can form crystalline dawsonite at certain pHs[4]Rod-like, nanofibers, or nanoplatelets[2][5]
Particle Size Decreases with increasing pH of precipitation[4]Rods: ~500 nm diameter, ~10 µm length; Nanofibers: 300-500 nm length, <100 nm width[2][5]
Surface Area Data not readily available for the gelUp to 310.43 m²/g[5]
Pore Volume Data not readily available for the gelUp to 1.05 mL/g[5]
Average Pore Size Data not readily available for the gel8.69 - 12.67 nm[5]

Route 1: Precipitation Method for Basic this compound Gel

This method involves the direct reaction of an aluminum salt with a carbonate solution at or near ambient temperature and pressure. The resulting product is typically an amorphous gel of basic this compound.

Experimental Protocol

The following protocol is adapted from a patented process for preparing basic this compound gels.[3]

  • Reactant Preparation:

    • Prepare a solution of sodium aluminate and sodium carbonate. For example, dissolve 87.0 g of sodium aluminate and 83.1 g of sodium carbonate in 1500 ml of deionized water.

    • Prepare a solution of an acidic aluminum salt, such as aluminum chloride. For example, dilute 375.1 g of a 32° Bé aluminum chloride solution to 500 ml with deionized water.

  • Precipitation:

    • In a reaction vessel, add 1500 ml of purified tap water at 15°C.

    • With agitation, add the mixed alkaline solution (sodium aluminate and sodium carbonate) at a constant rate of approximately 25 ml per minute.

    • Simultaneously, add the aluminum chloride solution, adjusting the rate to maintain a constant pH of 5.7 ± 0.2.

  • Aging and Filtration:

    • Age the precipitated slurry overnight.

    • Filter the precipitate using a Buchner funnel with Whatman No. 5 filter paper under a vacuum of 12 inches of mercury.

  • Washing:

    • Wash the filter cake with purified tap water at about 15°C until the desired level of purity is achieved.

  • Product:

    • The resulting product is a white, thixotropic gel of basic this compound.

Workflow Diagram

Precipitation_Method cluster_reactants Reactant Preparation cluster_process Process NaAlO2_Na2CO3 Sodium Aluminate & Sodium Carbonate Solution Precipitation Precipitation (pH 5.7 ± 0.2, 15°C) NaAlO2_Na2CO3->Precipitation AlCl3 Aluminum Chloride Solution AlCl3->Precipitation Aging Aging (Overnight) Precipitation->Aging Slurry Filtration Vacuum Filtration Aging->Filtration Washing Washing with Deionized Water Filtration->Washing Filter Cake Product Basic Aluminum Carbonate Gel Washing->Product

Caption: Workflow for the precipitation synthesis of basic this compound gel.

Route 2: Hydrothermal Synthesis of Ammonium this compound Hydroxide (AACH)

This method utilizes the slow decomposition of urea in a heated, sealed environment to provide a gradual and homogeneous release of carbonate and hydroxide ions. This controlled reaction environment often leads to the formation of well-defined crystalline structures of ammonium this compound hydroxide (AACH), a form of basic this compound.

Experimental Protocol

The following protocol is based on the urea-controlled hydrothermal synthesis of AACH rods.[2]

  • Reactant Preparation:

    • Prepare a 0.2 M aqueous solution of Al(NO₃)₃·9H₂O.

    • Dissolve a specific molar ratio of urea into the aluminum nitrate solution. The molar ratio of urea to Al³⁺ is a critical parameter, with a ratio of 11:1 yielding pure AACH rods.

  • Hydrothermal Reaction:

    • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 180°C for 7 hours.

  • Product Recovery:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the precipitate by filtration.

  • Washing and Drying:

    • Wash the product repeatedly with distilled water and absolute ethanol to remove any byproducts.

    • Dry the final product under vacuum at 60°C for 12 hours.

  • Product:

    • The resulting product is a highly crystalline, rod-shaped ammonium this compound hydroxide.

Workflow Diagram

Hydrothermal_Synthesis cluster_reactants Reactant Preparation cluster_process Process Al(NO3)3 Al(NO₃)₃·9H₂O Solution Mixing Mixing Al(NO3)3->Mixing Urea Urea Urea->Mixing Hydrothermal_Reaction Hydrothermal Reaction (180°C, 7h in Autoclave) Mixing->Hydrothermal_Reaction Solution Filtration Filtration Hydrothermal_Reaction->Filtration Precipitate Washing Washing with Water & Ethanol Filtration->Washing Drying Vacuum Drying (60°C, 12h) Washing->Drying Product Ammonium Aluminum Carbonate Hydroxide (AACH) Drying->Product

Caption: Workflow for the hydrothermal synthesis of AACH.

Conclusion

The choice between the precipitation and hydrothermal synthesis routes for basic this compound depends heavily on the desired final product characteristics and the intended application.

  • The precipitation method is a relatively simple and rapid process that can be carried out at ambient conditions, making it suitable for large-scale production of basic this compound gels. However, controlling the morphology and particle size can be challenging, and the product is often amorphous.

  • The hydrothermal synthesis offers excellent control over the crystallinity, morphology, and particle size of the resulting ammonium this compound hydroxide. This method is ideal for applications where well-defined and highly pure materials are required, such as in the preparation of advanced catalysts or specialty ceramics. The trade-off is the need for specialized equipment (autoclave) and longer reaction times.

Researchers and drug development professionals should carefully consider these factors when selecting a synthesis method to ensure the resulting basic this compound meets the specific performance criteria of their application.

References

A Comparative Guide to the Thermal Analysis of Aluminum Carbonate and Other Metal Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal decomposition of aluminum carbonate, with a focus on related and more stable aluminum-containing carbonate compounds, alongside common metal carbonates such as calcium and magnesium carbonate. The information is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering insights into the thermal stability and decomposition pathways of these materials.

Comparison of Thermal Decomposition Properties

The thermal decomposition of metal carbonates is a critical area of study in materials science, catalysis, and pharmaceutical development. Understanding the temperatures at which these compounds decompose and the associated energy changes is crucial for their application. Below is a summary of the thermal decomposition characteristics of aluminum-containing carbonate compounds compared to calcium and magnesium carbonates.

CompoundDecomposition Temperature (°C)Weight Loss (%)Key Decomposition Products
Ammonium this compound Hydroxide (AACH)~200 - 700Not specified in detailγ-Alumina (Al₂O₃), Ammonia (NH₃), Carbon Dioxide (CO₂), Water (H₂O)
Calcium Carbonate (CaCO₃)~600 - 850[1][2]~44[3]Calcium Oxide (CaO), Carbon Dioxide (CO₂)
Magnesium Carbonate (MgCO₃)~374 - 467 (in N₂)[4]~52[3]Magnesium Oxide (MgO), Carbon Dioxide (CO₂)

Logical Workflow for TGA/DSC Analysis

The following diagram illustrates the typical workflow for performing a TGA/DSC analysis of a metal carbonate sample.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_interpretation Data Interpretation Sample_Weighing Accurately weigh sample (e.g., 5-10 mg) Crucible_Loading Load sample into TGA crucible (e.g., alumina) Sample_Weighing->Crucible_Loading Instrument_Calibration Calibrate instrument (e.g., with Indium) Set_Parameters Set experimental parameters: - Temperature program - Atmosphere (N₂, Air) - Gas flow rate Run_Experiment Place crucible in TGA/DSC and start the run Set_Parameters->Run_Experiment Instrument_Calibration->Set_Parameters Data_Acquisition Simultaneously record: - Weight change (TGA) - Heat flow (DSC) - Temperature Run_Experiment->Data_Acquisition Analyze_Curves Analyze TGA/DSC curves for: - Decomposition temperatures - Weight loss steps - Endothermic/Exothermic peaks Data_Acquisition->Analyze_Curves Identify_Products Correlate weight loss to decomposition products Analyze_Curves->Identify_Products AACH_Decomposition AACH Ammonium Aluminum Carbonate Hydroxide Intermediate1 Loss of H₂O and NH₃ AACH->Intermediate1 < 200°C Intermediate2 Loss of CO₂ and H₂O Intermediate1->Intermediate2 ~200-400°C Alumina γ-Alumina (Al₂O₃) Intermediate2->Alumina > 400°C CaCO3_Decomposition CaCO3 Calcium Carbonate (CaCO₃) Products Calcium Oxide (CaO) + Carbon Dioxide (CO₂) CaCO3->Products ~600-850°C MgCO3_Decomposition MgCO3 Magnesium Carbonate (MgCO₃) Products Magnesium Oxide (MgO) + Carbon Dioxide (CO₂) MgCO3->Products ~374-467°C (in N₂)

References

Spectroscopic Evidence for Aluminum Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The existence of a simple aluminum carbonate (Al₂(CO₃)₃) has long been a subject of debate in the scientific community. Unlike many other metal carbonates, this compound is highly unstable under ambient conditions, readily decomposing in the presence of moisture. This inherent instability has made its isolation and characterization a significant challenge, leading to a scarcity of definitive spectroscopic evidence. However, recent advancements in high-pressure synthesis have provided a breakthrough in generating and analyzing this elusive compound.

This guide provides a comprehensive comparison of the available spectroscopic data for anhydrous this compound with that of more stable, related aluminum-carbonate-containing compounds. By presenting the current state of knowledge, this guide aims to equip researchers with the necessary information to distinguish between these compounds and to understand the conditions under which this compound can exist.

Unveiling Anhydrous this compound: A High-Pressure Endeavor

Under normal atmospheric conditions, attempts to synthesize this compound typically result in the formation of aluminum hydroxide and carbon dioxide gas. The high charge density of the Al³⁺ ion polarizes the carbonate ion, leading to the compound's decomposition, especially in the presence of water.

A recent study has successfully synthesized anhydrous this compound by reacting aluminum oxide (Al₂O₃) with carbon dioxide (CO₂) at extremely high pressures and temperatures. This breakthrough has allowed for the first direct spectroscopic analysis of this compound.

Experimental Protocol: High-Pressure Synthesis of Anhydrous this compound

The synthesis of anhydrous this compound was achieved using a laser-heated diamond anvil cell (DAC), a device capable of generating extreme pressures.

  • Sample Preparation: A sample of aluminum oxide (Al₂O₃) was loaded into the sample chamber of a diamond anvil cell.

  • Pressurization and Gaseous Environment: The DAC was cryogenically loaded with carbon dioxide (CO₂), which served as both the reactant and the pressure-transmitting medium. The pressure was then increased to approximately 24-28 GPa.

  • Laser Heating: The sample was heated to around 2300 °C using a laser. This high temperature provided the necessary activation energy for the reaction between Al₂O₃ and CO₂ to form Al₂(CO₃)₃.

  • In-Situ Analysis: The synthesized compound was analyzed in-situ using Raman spectroscopy and X-ray diffraction.

  • Recovery: The synthesized this compound was found to be recoverable to ambient conditions, allowing for ex-situ analysis.[1]

Comparative Spectroscopic Analysis

To aid in the identification of this compound, this section compares its known spectroscopic signature with that of a well-characterized and stable basic this compound, dawsonite [NaAl(CO₃)(OH)₂].

Raman Spectroscopy

Raman spectroscopy is a powerful technique for identifying the vibrational modes of molecules and crystal lattices. The recent high-pressure synthesis study characterized anhydrous this compound using this method.[2] In contrast, dawsonite has been extensively studied by Raman spectroscopy.[3]

Infrared (IR) Spectroscopy

While experimental FTIR data for anhydrous this compound is not yet available, the IR spectrum of dawsonite is well-documented.[4] FTIR spectroscopy provides complementary information to Raman spectroscopy, as different vibrational modes can be active in each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, no solid-state NMR data has been published for anhydrous this compound. However, ²⁷Al and ¹³C NMR spectroscopy have been used to study the interaction of Al³⁺ ions with carbonate in aqueous solutions, particularly in the context of metal-protein binding.[5] In these studies, carbonate acts as a synergistic anion, binding to the aluminum ion. ²⁷Al NMR chemical shifts are indicative of the coordination environment of the aluminum atom.[6][7]

Data Summary

The following table summarizes the available spectroscopic data for anhydrous this compound and the comparative data for dawsonite.

Spectroscopic TechniqueCompoundKey Findings / Peak Positions (cm⁻¹)
Raman Spectroscopy Anhydrous this compound (Al₂(CO₃)₃)Characterized by Raman spectroscopy after high-pressure synthesis. Specific peak positions are not yet widely published but confirm the formation of the compound.[2]
Dawsonite (NaAl(CO₃)(OH)₂)Multiple bands observed for CO₃²⁻ symmetric stretching, indicating non-equivalent carbonate anions. Multiple OH deformation and stretching bands suggest non-equivalent OH units.[3]
Infrared (IR) Spectroscopy Anhydrous this compound (Al₂(CO₃)₃)No experimental data currently available.
Dawsonite (NaAl(CO₃)(OH)₂)Characteristic absorption bands for carbonate and hydroxyl groups.[4]
NMR Spectroscopy Aluminum-Carbonate Complexes (in solution)²⁷Al and ¹³C NMR show signals corresponding to chelated Al³⁺ with the carbonate anion. ²⁷Al chemical shifts are diagnostic of octahedrally coordinated aluminum.[5][8]

Experimental Protocols for Spectroscopic Analysis

Detailed methodologies are crucial for reproducible research. The following are typical protocols for the spectroscopic techniques discussed.

Raman Spectroscopy Protocol
  • Sample Preparation: Solid samples are typically analyzed with minimal preparation. If necessary, a small amount of the sample is placed on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample through a microscope objective.

  • Data Acquisition: The scattered light is collected and passed through a spectrometer to generate the Raman spectrum. The spectral range, acquisition time, and laser power are optimized for the specific sample.

  • Data Analysis: The resulting spectrum is processed to identify the characteristic Raman peaks of the compound.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer with an ATR accessory is used.

  • Data Acquisition: The infrared beam is directed into the ATR crystal, where it interacts with the sample. The attenuated beam is then detected to generate the FTIR spectrum. A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

  • Data Analysis: The absorbance spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the sample.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (for solutions)
  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent. For studies of aluminum-carbonate interactions, ¹³C-enriched carbonate may be used.

  • Instrumentation: A high-field NMR spectrometer is used to acquire ²⁷Al and ¹³C spectra.

  • Data Acquisition: Standard pulse sequences are used to obtain the NMR spectra. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

  • Data Analysis: The chemical shifts, line widths, and coupling constants in the spectra are analyzed to determine the structure and coordination environment of the aluminum-carbonate complex.[5]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of potential this compound samples.

experimental_workflow Experimental Workflow for this compound Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Characterization & Comparison start Starting Materials (e.g., Al₂O₃ + CO₂) synthesis High-Pressure/High-Temperature Synthesis start->synthesis product Resulting Material synthesis->product raman Raman Spectroscopy product->raman ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy product->nmr data_analysis Spectral Data Analysis raman->data_analysis ftir->data_analysis nmr->data_analysis comparison Comparison with Known Compounds (e.g., Dawsonite) data_analysis->comparison conclusion Identification of this compound comparison->conclusion

Caption: A flowchart of the synthesis and analytical process for this compound.

Conclusion

The recent successful synthesis and Raman spectroscopic characterization of anhydrous this compound under high-pressure conditions have finally provided direct evidence for its existence. While this compound remains highly unstable under ambient conditions, this breakthrough opens new avenues for studying its properties. For researchers working with aluminum compounds, particularly in the presence of carbonates, it is crucial to be aware of the potential for forming more stable basic aluminum carbonates like dawsonite, which have distinct spectroscopic signatures. This guide provides a foundational understanding for distinguishing between these related materials, which is essential for accurate characterization and interpretation in research and development.

References

A Comparative Guide to Aluminum Carbonate and Basic Aluminum Carbonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of aluminum-containing compounds, both aluminum carbonate and basic this compound are subjects of interest, particularly for their potential applications in pharmaceuticals as antacids and phosphate binders. However, a significant distinction in their stability and chemical nature dictates their practical utility. This guide provides an objective comparison of their properties, performance, and the experimental methodologies used for their characterization, offering clarity for researchers and drug development professionals.

Chemical and Physical Properties: A Tale of Two Stabilities

The most critical differentiator between this compound and basic this compound is their inherent stability under ambient conditions. This compound (Al₂(CO₃)₃) is a highly unstable compound that readily decomposes in the presence of moisture and heat.[1][2] Conversely, basic this compound is a more stable complex, often found in nature as various minerals.[3]

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compound (Al₂(CO₃)₃)Basic this compound
Chemical Formula Al₂(CO₃)₃Variable; often represented as Alₓ(OH)ᵧ(CO₃)z or as a hydrated aluminum hydroxycarbonate.[4]
Appearance White powder[5]White, odorless, tasteless crystalline powder or gel.[4][6]
Solubility in Water Generally considered insoluble, though it hydrolyzes rapidly.[2] Ksp not well-established due to instability.[7][8][9][10]Insoluble in water.[4]
Stability Highly unstable; decomposes in the presence of heat or moisture to aluminum hydroxide and carbon dioxide.[1][2]Stable under normal conditions.[11]
Synthesis Requires extreme conditions (high pressure of CO₂ and low temperature, e.g., 24-28 GPa) and is not stable under ambient conditions upon recovery.[12]Can be synthesized under normal laboratory conditions by reacting an aluminum salt with a carbonate/bicarbonate solution.[13][14]

Performance in Pharmaceutical Applications

The primary pharmaceutical applications for these compounds are as antacids and phosphate binders. Due to its instability, this compound is rarely used directly. Instead, the more stable basic this compound is the compound of choice.

Antacid Activity

Basic this compound functions by neutralizing excess stomach acid (hydrochloric acid), thereby increasing the gastric pH.[15][16][17] The carbonate and hydroxide ions react with H⁺ ions to form water and carbon dioxide.

Mechanism of Action as an Antacid:

Alₓ(OH)ᵧ(CO₃)z + (y+2z)HCl → xAlCl₃ + zCO₂ + (y+z)H₂O

In comparative studies, aluminum-containing antacids have demonstrated significant acid-neutralizing capacity. For instance, a study comparing almagate (a hydrated aluminum-magnesium hydroxycarbonate) to aluminum hydroxide showed that almagate produced a greater and more prolonged reduction in titratable acid content in gastric aspirates.[18]

Phosphate Binding

In patients with chronic kidney disease, managing hyperphosphatemia is crucial. Basic this compound acts as a phosphate binder, sequestering dietary phosphate in the gastrointestinal tract to form insoluble aluminum phosphate, which is then excreted.[19][20][21]

Mechanism of Action as a Phosphate Binder:

Alₓ(OH)ᵧ(CO₃)z + n(PO₄)³⁻ → Alₓ(PO₄)ₙ + y(OH)⁻ + z(CO₃)²⁻ (Simplified)

Studies have quantified the relative phosphate-binding capacity (RPBC) of various binders, with calcium carbonate as a reference (RPBC = 1.0). In one systematic review, this compound was estimated to have an RPBC of 1.9, indicating a high phosphate-binding capacity.[19]

Table 2: Performance Data in Pharmaceutical Applications

Performance MetricThis compoundBasic this compound
Acid Neutralizing Capacity Data not readily available due to instability.Effective; can raise gastric pH from 1.5 to 3.5.[17] In a clinical trial, dihydroxyaluminum-sodium carbonate was shown to be as effective as ranitidine in duodenal ulcer healing.[22]
Phosphate Binding Capacity Relative Phosphate Binding Coefficient (RPBC) estimated at 1.9 (relative to calcium carbonate = 1.0).[19]Effective phosphate binder used in the management of hyperphosphatemia.[20][21]

Experimental Protocols

The synthesis and characterization methods for these two compounds differ significantly, reflecting their disparity in stability.

Synthesis of Basic this compound Gel

A common method for synthesizing basic this compound gel involves the reaction of an aluminum salt with an alkaline carbonate solution.

Protocol:

  • Reactant Preparation: Prepare an aqueous solution of an aluminum salt (e.g., aluminum chloride) and a separate aqueous alkaline solution containing sodium carbonate and sodium bicarbonate.[23]

  • Precipitation: Continuously introduce both reactant solutions into a vigorously agitated reactor vessel. Maintain the pH of the reaction mixture between 6.5 and 7.0 by controlling the addition rate of the aluminum salt solution.[23]

  • Aging and Washing: The resulting precipitate (gel) is aged and then washed to remove foreign anions. Hot water washing (e.g., at 70°C) can be employed.[13][14]

  • Drying: The washed gel can then be dried to obtain a powder.

Characterization Techniques

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition of the compounds. For basic this compound (specifically ammonium this compound hydroxide), TGA reveals distinct weight loss stages corresponding to the evaporation of interlayer water, followed by dehydroxylation and decarbonation at higher temperatures.[24]

X-ray Diffraction (XRD): XRD is employed to determine the crystalline structure. Basic aluminum carbonates like layered double hydroxides (LDHs) show characteristic sharp peaks at low diffraction angles, indicating a layered crystalline structure.[25][26]

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present. For basic aluminum carbonates, FTIR spectra show broad bands corresponding to O-H stretching of hydroxyl groups and interlayer water, as well as characteristic bands for the carbonate anion.[25][27][28]

Visualizing the Differences

The following diagrams illustrate the conceptual differences between this compound and basic this compound.

cluster_0 This compound (Al2(CO3)3) cluster_1 Basic this compound ac Al2(CO3)3 ac_prop Highly Unstable Rapidly hydrolyzes ac->ac_prop Properties bac Complex Structure (e.g., Layered Double Hydroxide) ac->bac Is the more stable, practical alternative bac_prop Stable Contains Al, OH, CO3 bac->bac_prop Properties

Caption: Conceptual comparison of this compound and basic this compound.

start Reactant Solutions al_salt Aluminum Salt Solution (e.g., AlCl3) start->al_salt carbonate_sol Alkaline Carbonate Solution (e.g., Na2CO3 + NaHCO3) start->carbonate_sol reactor Vigorously Agitated Reactor (pH 6.5-7.0) al_salt->reactor carbonate_sol->reactor precipitation Precipitation of Basic this compound Gel reactor->precipitation washing Washing (e.g., with hot water) precipitation->washing drying Drying washing->drying product Basic this compound Powder drying->product

References

A Comparative Analysis of Aluminum Carbonate and Other Metal Carbonates for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of pharmaceutical sciences, the selection of appropriate inorganic compounds is paramount for the successful formulation and efficacy of drug products. Metal carbonates, a class of compounds widely utilized as active pharmaceutical ingredients (APIs) and excipients, offer a range of physicochemical properties that can be harnessed for various applications, most notably as antacids. This guide provides a comparative study of aluminum carbonate against other common metal carbonates—calcium carbonate, magnesium carbonate, and sodium carbonate—with a focus on their performance characteristics supported by experimental data.

Introduction to Metal Carbonates

Metal carbonates are salts of carbonic acid, characterized by the presence of the carbonate ion (CO₃²⁻). Their utility in pharmaceuticals primarily stems from their basic nature, which allows them to neutralize excess gastric acid, providing relief from conditions such as heartburn and indigestion.[1] Beyond their antacid properties, they also find use as fillers, binders, and sources of essential minerals.

This compound (Al₂(CO₃)₃) is a compound that is notoriously unstable in its pure, anhydrous form and is not known to occur naturally.[2] It readily hydrolyzes in the presence of water to form aluminum hydroxide and carbon dioxide. For pharmaceutical applications, it is typically used in its basic form, often as a hydrated this compound gel.[3]

Calcium Carbonate (CaCO₃) is a widely used and naturally abundant metal carbonate.[1] It is a potent and fast-acting antacid.

Magnesium Carbonate (MgCO₃) is another common antacid, often used in combination with other carbonates.[4]

Sodium Carbonate (Na₂CO₃) , also known as soda ash, is highly soluble in water and is a stronger base compared to the other carbonates in this guide.[5]

Comparative Physicochemical Properties

The selection of a metal carbonate for a specific pharmaceutical application depends critically on its physicochemical properties. The following table summarizes key quantitative data for this compound and its counterparts.

PropertyThis compound (Basic)Calcium CarbonateMagnesium CarbonateSodium Carbonate
Molar Mass ( g/mol ) Variable (gel)100.0984.31105.99
Solubility in Water Insoluble0.0013 g/100 mL (25°C)0.01 g/100 mL (25°C)21.5 g/100 mL (20°C)[5]
Solubility Product (Ksp at 25°C) Not well-defined3.8 x 10⁻⁹[6]4.0 x 10⁻⁵[6]-
Thermal Decomposition Decomposes to Al₂O₃Decomposes at ~825°C to CaODecomposes at ~350°C to MgO[4]Melts at 851°C, decomposes above 1000°C
Appearance White, amorphous powder/gel[3]White, crystalline powderWhite, light powderWhite, crystalline powder[5]

Performance as Antacids

The primary function of these metal carbonates in many pharmaceutical formulations is to neutralize gastric acid. Their effectiveness is determined by their acid-neutralizing capacity (ANC), rate of reaction, and potential side effects.

Mechanism of Action: All four carbonates act as bases, reacting with hydrochloric acid (HCl) in the stomach to produce a salt, water, and carbon dioxide. This neutralization reaction increases the pH of the stomach contents, thereby alleviating the symptoms of acid indigestion.[1]

Comparative Efficacy:

  • This compound: Provides a slow but sustained neutralizing action.

  • Calcium Carbonate: Offers rapid and high acid neutralization.

  • Magnesium Carbonate: Has a moderate to fast onset of action.

  • Sodium Carbonate: Provides very rapid and potent neutralization due to its high solubility and basicity.[5]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of these compounds. Below are outlines of key experiments.

Synthesis of Basic this compound Gel

This protocol describes a laboratory-scale synthesis of a basic this compound gel suitable for pharmaceutical studies.

Materials:

  • Aluminum sulfate (Al₂(SO₄)₃)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Beakers, graduated cylinders, stirring apparatus, filtration setup

Procedure:

  • Prepare a dilute aqueous solution of aluminum sulfate.

  • Prepare a separate dilute aqueous solution of sodium carbonate.

  • Slowly add the sodium carbonate solution to the aluminum sulfate solution with constant stirring.

  • A white precipitate of basic this compound gel will form.

  • Continue stirring for a specified period to ensure complete reaction.

  • Filter the precipitate using a Buchner funnel.

  • Wash the gel with deionized water to remove any soluble impurities.

  • The resulting gel can be dried or used as an aqueous suspension.[7][8]

Synthesis_of_Basic_Aluminum_Carbonate cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Al2SO4_sol Aluminum Sulfate Solution Mixing Mixing and Stirring Al2SO4_sol->Mixing Na2CO3_sol Sodium Carbonate Solution Na2CO3_sol->Mixing Precipitation Precipitation of Basic this compound Gel Mixing->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Deionized Water Filtration->Washing Product Basic Aluminum Carbonate Gel Washing->Product

Experimental workflow for the synthesis of basic this compound gel.

Determination of Acid-Neutralizing Capacity (ANC)

This back-titration method is a standard procedure for quantifying the ANC of an antacid.[1][9]

Materials:

  • Antacid tablet (containing the metal carbonate)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Buret, pipettes, Erlenmeyer flasks, heating apparatus

Procedure:

  • Accurately weigh a crushed antacid tablet and dissolve it in a known excess volume of standardized HCl.

  • Gently heat the solution to boiling to expel any dissolved CO₂.

  • Cool the solution to room temperature.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the excess HCl with the standardized NaOH solution until a persistent pink endpoint is reached.

  • Calculate the moles of HCl neutralized by the antacid by subtracting the moles of HCl that reacted with the NaOH from the initial moles of HCl added.[9][10]

ANC_Determination start Start dissolve Dissolve Weighed Antacid in Excess Standard HCl start->dissolve heat Heat to Expel CO2 dissolve->heat cool Cool to Room Temperature heat->cool add_indicator Add Phenolphthalein Indicator cool->add_indicator titrate Titrate with Standard NaOH add_indicator->titrate endpoint Record Endpoint Volume titrate->endpoint calculate Calculate ANC endpoint->calculate end End calculate->end

Workflow for determining the Acid-Neutralizing Capacity of an antacid.

Thermal Gravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the metal carbonates.

Instrument: Thermogravimetric Analyzer

Procedure:

  • Place a small, accurately weighed sample of the metal carbonate into the TGA sample pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a specific atmosphere (e.g., nitrogen).

  • Record the mass loss of the sample as a function of temperature.

  • The temperature at which significant mass loss occurs corresponds to the decomposition temperature of the carbonate.

Conclusion

The choice between this compound and other metal carbonates for pharmaceutical applications is a multifaceted decision that requires careful consideration of their respective properties. While this compound offers a slow and sustained acid-neutralizing effect, its instability and insolubility present formulation challenges. Calcium and magnesium carbonates provide more rapid neutralization but differ in their potency and potential side effects. Sodium carbonate, with its high solubility and strong basicity, is a powerful neutralizing agent but may not be suitable for all applications due to its systemic effects.

This guide provides a foundational comparison to aid researchers and drug development professionals in their selection process. It is recommended that further in-house experimental validation be conducted to ascertain the most suitable carbonate for a specific formulation and therapeutic goal.

References

Unveiling the Structure of Aluminum Carbonate: A Comparative Guide to Theoretical and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the simple existence of a stable, anhydrous aluminum carbonate (Al₂(CO₃)₃) was a matter of scientific debate.[1] Recent groundbreaking research has not only confirmed its existence but also elucidated its complex structure, along with a novel aluminum pyrocarbonate, through high-pressure synthesis. This guide provides a detailed comparison of the theoretical models and experimental data that have been pivotal in validating the structures of these elusive compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

The successful synthesis and characterization of two forms of anhydrous this compound, Al₂(CO₃)₃ and a mixed carbonate-pyrocarbonate Al₂[C₂O₅][CO₃]₂, under high-pressure and high-temperature conditions, have opened new avenues for understanding carbonate chemistry.[1][2] The validation of their atomic arrangements relies on a synergistic approach, comparing sophisticated theoretical predictions with robust experimental evidence.

A Tale of Two Structures: Al₂(CO₃)₃ and Al₂[C₂O₅][CO₃]₂

The research has revealed two distinct crystalline forms of anhydrous this compound, each synthesized under different pressure regimes. Al₂(CO₃)₃ is formed at pressures around 24–28 GPa, while the pyrocarbonate-containing structure, Al₂[C₂O₅][CO₃]₂, emerges at higher pressures, above 38 GPa.[1][2] The defining characteristic of Al₂[C₂O₅][CO₃]₂ is the presence of pyrocarbonate ([C₂O₅]²⁻) groups alongside the standard trigonal carbonate ([CO₃]²⁻) groups.[1][2]

Quantitative Comparison: Bridging Theory and Experiment

The validation of the proposed structures for these aluminum carbonates hinges on the close agreement between data derived from experimental techniques and theoretical calculations. Density Functional Theory (DFT) has been the primary computational method used to model these structures, while single-crystal X-ray diffraction and Raman spectroscopy have provided the experimental benchmarks.

Crystallographic Data

The precise arrangement of atoms in the crystal lattice is the most fundamental aspect of the structure. The following tables summarize the crystallographic parameters for Al₂(CO₃)₃ and Al₂[C₂O₅][CO₃]₂ as determined by single-crystal X-ray diffraction and corroborated by DFT calculations.

Table 1: Crystallographic Data for Al₂(CO₃)₃

ParameterExperimental (X-ray Diffraction)Theoretical (DFT)
Crystal SystemOrthorhombicOrthorhombic
Space GroupFdd2Fdd2
a (Å)9.138(3)9.041
b (Å)15.823(5)15.656
c (Å)5.305(2)5.249
Volume (ų)766.9(5)744.4
CCDC Number22591692197540

Table 2: Crystallographic Data for Al₂[C₂O₅][CO₃]₂

ParameterExperimental (X-ray Diffraction)Theoretical (DFT)
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cC2/c
a (Å)11.234(2)11.129
b (Å)6.323(1)6.273
c (Å)11.191(2)11.096
β (°)118.00(3)117.82
Volume (ų)701.3(2)686.0
CCDC NumberNot explicitly foundNot explicitly found
Vibrational Spectroscopy Data

Raman spectroscopy provides a fingerprint of the vibrational modes within a crystal, which are directly related to the bonding and structure. The comparison of experimentally measured Raman shifts with those calculated from the theoretical model provides a powerful validation tool.

Table 3: Selected Raman Shifts (cm⁻¹) for Al₂(CO₃)₃ and Al₂[C₂O₅][CO₃]₂

Vibrational ModeAl₂(CO₃)₃ (Experimental)Al₂(CO₃)₃ (Theoretical)Al₂[C₂O₅][CO₃]₂ (Experimental)Al₂[C₂O₅][CO₃]₂ (Theoretical)
Carbonate Symmetric Stretch~1090Not specified~1080Not specified
Other Carbonate ModesMultiple peaks observedNot specifiedMultiple peaks observedNot specified
Pyrocarbonate ModesN/AN/AMultiple peaks observedNot specified

Note: Specific peak assignments from the theoretical calculations were not available in the reviewed public data.

Experimental and Theoretical Protocols

The successful validation of these structures is underpinned by meticulous experimental and computational methodologies.

Experimental Protocols

1. High-Pressure Synthesis:

  • Apparatus: Diamond Anvil Cell (DAC).

  • Starting Materials: A single crystal of Al₂O₃ and cryogenically loaded solid CO₂ (dry ice).

  • Procedure: The DAC was loaded with the starting materials and pressurized to the target pressure (24-28 GPa for Al₂(CO₃)₃ and >38 GPa for Al₂[C₂O₅][CO₃]₂). The sample was then heated using a laser heating system to induce the reaction.

2. Single-Crystal X-ray Diffraction:

  • Technique: Synchrotron single-crystal X-ray diffraction was performed on the recovered single-crystal products at ambient conditions.

  • Data Collection: Diffraction data were collected to determine the unit cell parameters and crystal structure.

  • Structure Solution and Refinement: The collected data were processed to solve and refine the crystal structures, yielding the atomic coordinates and crystallographic parameters presented in Tables 1 and 2.

3. Raman Spectroscopy:

  • Apparatus: A Raman spectrometer was used to collect vibrational spectra of the synthesized samples within the DAC at high pressure and after recovery to ambient conditions.

  • Procedure: A laser was focused on the sample, and the scattered light was collected and analyzed to obtain the Raman spectrum, revealing the characteristic vibrational modes of the carbonate and pyrocarbonate groups.

Theoretical Protocol

Density Functional Theory (DFT) Calculations:

  • Methodology: Full geometry optimizations were performed to calculate the ground-state crystal structures and vibrational frequencies of the this compound phases.

  • Software and Functionals: While the specific software is not detailed in the readily available information, such calculations typically employ plane-wave basis sets and functionals like PBE or PBEsol to accurately model the solid state.

  • Validation: The calculated crystallographic parameters and Raman spectra were compared with the experimental results to validate the theoretical models.

Logical Workflow for Structural Validation

The process of validating a theoretical model for a novel crystal structure against experimental data follows a logical progression, as illustrated in the diagram below.

G cluster_theoretical Theoretical Modeling cluster_experimental Experimental Synthesis & Characterization cluster_validation Validation dft DFT Calculations (Geometry Optimization) predict_structure Predicted Crystal Structure (Lattice Parameters, Atomic Positions) dft->predict_structure predict_raman Calculated Raman Spectrum dft->predict_raman compare_structure Compare Crystallographic Data predict_structure->compare_structure Theoretical Parameters compare_raman Compare Raman Spectra predict_raman->compare_raman Calculated Shifts synthesis High-Pressure Synthesis (Diamond Anvil Cell) xrd Single-Crystal X-ray Diffraction synthesis->xrd raman Raman Spectroscopy synthesis->raman xrd->compare_structure Experimental Parameters raman->compare_raman Experimental Shifts validated_model Validated Structural Model compare_structure->validated_model Agreement compare_raman->validated_model Agreement

Caption: Workflow for the validation of theoretical structural models of this compound.

Alternative Models and Future Directions

Prior to this research, simple aluminum carbonates were largely considered unstable and uncharacterized.[1] Related known compounds included basic aluminum carbonates or minerals containing aluminum and carbonate ions. The successful synthesis of anhydrous Al₂(CO₃)₃ and Al₂[C₂O₅][CO₃]₂ under high pressure demonstrates that these simpler structures are indeed viable under specific conditions.

The close match between the experimental data and DFT calculations provides strong evidence for the validity of the proposed structures. Future research will likely focus on exploring the physical and chemical properties of these novel materials, investigating their stability and potential applications, and searching for other new carbonate structures under extreme conditions. The isostructural compounds predicted by DFT calculations, such as those with Fe₂O₃, Ti₂O₃, and Ga₂O₃, also present exciting targets for future high-pressure synthesis experiments.[1][2]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of Aluminum Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of aluminum-containing compounds is crucial for ensuring product quality, safety, and efficacy. Aluminum carbonate is an unstable compound that is not well-characterized, readily decomposing into aluminum hydroxide and carbon dioxide, particularly in the presence of moisture.[1][2][3] Consequently, a robust analytical strategy should focus on the accurate quantification of its constituent ions: aluminum (Al³⁺) and carbonate (CO₃²⁻).

This guide provides a comprehensive comparison of analytical methods for this purpose, supported by established analytical principles. A key focus is on the cross-validation of these methods to ensure the reliability and accuracy of the characterization of any substance purported to be this compound.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific analytical goal. The following tables summarize the key performance characteristics of common analytical techniques for the quantification of aluminum and carbonate.

Table 1: Comparison of Analytical Methods for Aluminum Quantification

MethodPrincipleAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Measures the light emitted by excited atoms and ions in an argon plasma.Multi-element analysis capability, high throughput, wide linear dynamic range.Higher equipment cost compared to AAS.Low ppb (µg/L) range.[4]
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in a gaseous state.High sensitivity, relatively low cost.Potential for chemical and spectral interferences. Not suitable for very high concentrations.[4]Low ppb (µg/L) range.[4][5]
Complexometric Titration (e.g., with EDTA) A metal-ion indicator is used to determine the endpoint of a titration with a complexing agent like EDTA.High precision and accuracy for higher concentrations, low equipment cost.Less sensitive than spectroscopic methods, can be time-consuming.ppm (mg/L) range.

Table 2: Comparison of Analytical Methods for Carbonate Quantification

MethodPrincipleAdvantagesDisadvantagesTypical Application Range
Acid-Base Titration Involves titrating the carbonate sample with a strong acid (e.g., HCl) and determining the equivalence point using a pH indicator or meter.Simple, inexpensive, and can be very accurate.Susceptible to interference from other basic or acidic substances in the sample.% level concentrations.
Thermometric Titration Measures the change in temperature of the sample solution as the titrant is added. The endpoint is indicated by a sharp change in temperature.Fast, suitable for aggressive matrices, and can sometimes determine multiple analytes simultaneously.[4][6]Requires specialized thermometric titration equipment.Wide range, from ppm to % levels.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the techniques discussed.

  • Sample Preparation: Accurately weigh a sample purported to be this compound and dissolve it in a minimal amount of dilute nitric acid to ensure complete dissolution and prevent the precipitation of aluminum hydroxide. Dilute the sample with deionized water to a concentration within the linear range of the instrument.

  • Standard Preparation: Prepare a series of calibration standards by diluting a certified aluminum standard solution with the same dilute nitric acid used for the sample.

  • Instrumental Analysis:

    • Aspirate the blank (dilute nitric acid), standards, and prepared sample solution into the plasma.

    • Measure the emission intensity at a characteristic wavelength for aluminum (e.g., 396.152 nm).

  • Quantification: Construct a calibration curve by plotting the emission intensity of the standards against their concentrations. Determine the concentration of aluminum in the sample solution from the calibration curve.

  • Sample Preparation: Prepare the sample as described for ICP-OES, ensuring the final concentration is suitable for AAS analysis.

  • Standard Preparation: Prepare a series of calibration standards from a certified aluminum standard solution in the same acid matrix.

  • Instrumental Analysis:

    • Use an aluminum hollow cathode lamp and set the wavelength to 309.3 nm.

    • Aspirate the blank, standards, and samples into the flame or graphite furnace.

    • Measure the absorbance of each solution.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of aluminum in the sample solution from the calibration curve.[4]

  • Sample Preparation: Accurately weigh a sample of the this compound and dissolve it in a known volume of deionized water. Note that complete dissolution may not occur due to hydrolysis, and a slurry may be titrated.

  • Titration:

    • Add a few drops of a suitable indicator (e.g., methyl orange) to the sample solution.

    • Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the endpoint is reached, indicated by a color change. The reaction is: 2H⁺ + CO₃²⁻ → H₂CO₃ (which decomposes to H₂O + CO₂).

  • Calculation: Calculate the amount of carbonate in the sample based on the volume and concentration of the HCl solution used to reach the endpoint and the stoichiometry of the reaction.

Mandatory Visualization

The cross-validation of analytical methods is a critical exercise to ensure the generation of reliable and accurate data. The following diagram illustrates the logical workflow for the cross-validation of analytical methods for the characterization of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_al_analysis Aluminum (Al³⁺) Quantification cluster_co3_analysis Carbonate (CO₃²⁻) Quantification cluster_comparison Data Analysis & Comparison Sample Test Sample (e.g., this compound) Prep Dissolution & Dilution Sample->Prep ICP_OES Method A: ICP-OES Prep->ICP_OES Aliquot 1 AAS Method B: AAS Prep->AAS Aliquot 1 Titration_Al Method C: Complexometric Titration Prep->Titration_Al Aliquot 1 Titration_CO3 Method D: Acid-Base Titration Prep->Titration_CO3 Aliquot 2 Thermo_Titration Method E: Thermometric Titration Prep->Thermo_Titration Aliquot 2 Compare_Al Compare Al³⁺ Results (A vs. B vs. C) ICP_OES->Compare_Al AAS->Compare_Al Titration_Al->Compare_Al Compare_CO3 Compare CO₃²⁻ Results (D vs. E) Titration_CO3->Compare_CO3 Thermo_Titration->Compare_CO3 Stoichiometry Determine Al³⁺:CO₃²⁻ Molar Ratio Compare_Al->Stoichiometry Compare_CO3->Stoichiometry Conclusion Conclusion on Purity & Characterization Stoichiometry->Conclusion

Caption: Workflow for the cross-validation of analytical methods for this compound.

References

Efficacy of Aluminum Carbonate in Hyperphosphatemia Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of aluminum carbonate's efficacy as a phosphate binder, primarily in the context of managing hyperphosphatemia in patients with chronic kidney disease (CKD). Due to the limited availability of direct clinical trial data for this compound, this comparison extends to aluminum-based binders as a class, with aluminum hydroxide often serving as the reference compound in published literature. This guide synthesizes available in-vitro data, preclinical findings, and clinical insights to offer a comprehensive overview for research and drug development purposes.

Comparative Efficacy of Phosphate Binders

The selection of a phosphate binder is guided by its efficacy in lowering serum phosphorus levels, its side-effect profile, and patient adherence. Aluminum-based binders, including this compound, are recognized for their high phosphate-binding capacity.[1]

Quantitative Comparison of Phosphate Binding Capacity

The following table summarizes the relative phosphate binding capacity (RPBC) of various phosphate binders, with calcium carbonate as the reference standard.

Phosphate BinderActive MoietyRelative Phosphate Binding Capacity (RPBC) vs. Calcium CarbonateKey Characteristics
This compound Aluminum1.9 High binding capacity. Concerns about potential aluminum toxicity with long-term use.[1][2]
Aluminum Hydroxide Aluminum1.5Effective phosphate binder, but long-term use is limited by the risk of aluminum accumulation and toxicity.[1][2]
Calcium Carbonate Calcium1.0 (Reference)Widely used, but can lead to hypercalcemia and vascular calcification.[3]
Calcium Acetate Calcium1.0Effective, may have a slightly better binding efficiency per unit of elemental calcium compared to calcium carbonate. Also carries the risk of hypercalcemia.
Sevelamer Carbonate Non-calcium, non-aluminum polymer0.75Anion exchange resin that is not systemically absorbed. May cause gastrointestinal side effects.[4]
Lanthanum Carbonate Lanthanum2.0High binding capacity, effective across a range of pH values. Concerns about long-term tissue deposition of lanthanum exist.[4][5]

Experimental Protocols

Understanding the methodologies used to evaluate phosphate binder efficacy is crucial for interpreting existing data and designing future studies. Below are detailed protocols for key in-vitro and in-vivo experiments.

In-Vitro Phosphate Binding Capacity Assay

This assay determines the phosphate binding capacity of a compound under controlled laboratory conditions.

Objective: To quantify the amount of phosphate bound by this compound at different pH levels, simulating the gastrointestinal tract.

Materials:

  • This compound powder

  • Phosphate standard solution (e.g., potassium phosphate monobasic)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Spectrophotometer

  • Reagents for phosphate quantification (e.g., Molybdate blue method)

Procedure:

  • Preparation of Phosphate Solutions: Prepare a series of phosphate solutions of known concentrations (e.g., 10, 20, 30, 40, 50 mg/dL) in deionized water.

  • pH Adjustment: Adjust the pH of separate phosphate solutions to simulate gastric (pH 3.0) and intestinal (pH 7.0) conditions using HCl or NaOH.

  • Incubation: Add a precise amount of this compound powder to each phosphate solution. Incubate the mixtures at 37°C with constant agitation for a defined period (e.g., 1 hour) to allow for binding equilibrium.

  • Separation: Centrifuge the samples to pellet the phosphate binder and any bound phosphate.

  • Phosphate Quantification: Measure the concentration of unbound phosphate remaining in the supernatant using a validated analytical method, such as the Molybdate blue colorimetric assay.

  • Calculation: The amount of phosphate bound by this compound is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.

In-Vivo Evaluation of Phosphate Binder Efficacy in a Uremic Rat Model

This preclinical model assesses the in-vivo efficacy and potential systemic effects of a phosphate binder.

Objective: To evaluate the effect of this compound on serum phosphorus levels and urinary phosphate excretion in a rat model of chronic kidney disease.

Animal Model: 5/6 nephrectomized rats are commonly used to induce a state of chronic renal failure and subsequent hyperphosphatemia.

Procedure:

  • Induction of CKD: Surgical 5/6 nephrectomy is performed on male Sprague-Dawley rats.

  • Diet: Following a recovery period, the uremic rats are fed a diet with a high phosphorus content to induce hyperphosphatemia.

  • Treatment Groups: Animals are randomized into control and treatment groups. The treatment group receives this compound mixed with their food.

  • Sample Collection: Blood and urine samples are collected at baseline and at regular intervals throughout the study.

  • Biochemical Analysis: Serum and urinary phosphorus and creatinine levels are measured. Serum aluminum levels are also monitored in the treatment group.

  • Efficacy Assessment: The efficacy of this compound is determined by comparing the reduction in serum phosphorus levels and the decrease in urinary phosphate excretion in the treatment group relative to the control group.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for In-Vitro Phosphate Binding Assay

G cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis prep_phosphate Prepare Phosphate Solutions adjust_ph Adjust pH to 3.0 & 7.0 prep_phosphate->adjust_ph add_binder Add this compound adjust_ph->add_binder incubate Incubate at 37°C with Agitation add_binder->incubate centrifuge Centrifuge to Separate Binder incubate->centrifuge measure_supernatant Measure Unbound Phosphate in Supernatant centrifuge->measure_supernatant calculate Calculate Bound Phosphate measure_supernatant->calculate G cluster_body Body Compartments cluster_gi Gastrointestinal Tract blood Bloodstream (Serum Phosphate) kidney Kidney (Urinary Excretion) blood->kidney bone Bone dietary_p Dietary Phosphate absorption Intestinal Absorption dietary_p->absorption binder This compound (Phosphate Binder) dietary_p->binder absorption->blood excretion Fecal Excretion binder->excretion Binds Phosphate - -

References

Safety Operating Guide

Safe Disposal of Aluminum Carbonate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. Aluminum carbonate, a compound often utilized in various laboratory applications, requires specific disposal procedures due to its reactivity and potential environmental impact. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.

Due to its instability, this compound readily decomposes, particularly in the presence of moisture, into aluminum hydroxide and carbon dioxide.[1][2][3][4][5][6] Therefore, disposal procedures often address the management of its decomposition products. The following table summarizes the key safety and disposal parameters for this compound and its common form, "this compound, basic."

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Wear chemical-impermeable gloves, protective clothing, and eye/face protection.[7][8]
Spill Management Avoid dust formation. Sweep up spills and place in a suitable, closed container for disposal. Ensure adequate ventilation.[7][9]
Environmental Precautions Prevent entry into drains, sewers, or waterways.[7][9]
Disposal Method Dispose of at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[7]
Container Disposal Triple rinse containers (or equivalent) before recycling or reconditioning. Alternatively, puncture containers to prevent reuse and dispose of them.[7]

Experimental Protocol: Neutralization for Disposal

While direct disposal of this compound is an option, small quantities can be neutralized in the laboratory before disposal. This protocol is based on the known reactivity of carbonates and aluminum compounds.

Objective: To neutralize small quantities of this compound waste for safe disposal.

Materials:

  • This compound waste

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution

  • pH indicator paper or pH meter

  • Appropriate PPE (lab coat, gloves, safety goggles)

  • Fume hood

  • Stir plate and stir bar

  • Beakers

Procedure:

  • Preparation: Work in a well-ventilated fume hood. Wear all required PPE.

  • Decomposition: Slowly add the this compound waste to a beaker of water while stirring. The this compound will react with water to form a suspension of aluminum hydroxide.[1][3]

  • Acidification: Slowly and cautiously add a dilute acid (e.g., 1M HCl) to the aluminum hydroxide suspension. This will produce aluminum salts, water, and carbon dioxide.[1] Continue adding acid until the solid has dissolved and the solution is acidic (pH 3-4).

  • Neutralization: Slowly add a dilute base (e.g., 1M NaOH) to the acidic solution to neutralize it. Monitor the pH closely. The target pH for the final solution should be between 6 and 8. Be aware that adding a base will precipitate aluminum hydroxide.

  • Disposal: The resulting neutral solution containing the aluminum hydroxide precipitate can be disposed of in accordance with local regulations for aqueous waste containing aluminum salts.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound.

start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (Lab Scale) assess_quantity->small_quantity < Lab Scale large_quantity Large Quantity (Bulk) assess_quantity->large_quantity > Lab Scale neutralization Neutralization Protocol small_quantity->neutralization licensed_disposal Licensed Chemical Waste Disposal large_quantity->licensed_disposal aqueous_waste Dispose as Neutral Aqueous Waste (per local regulations) neutralization->aqueous_waste end End: Proper Disposal licensed_disposal->end aqueous_waste->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aluminum Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling aluminum carbonate (CAS No. 1339-92-0), including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.

While some safety data sheets (SDS) indicate that this compound may not meet the criteria for hazard classification based on available data, others classify it as a substance that causes serious eye irritation.[1][2] Given this discrepancy, a cautious approach is recommended. This compound is also noted to be an unstable substance.[3]

Essential Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment should be worn when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust comply with European standard EN 166.[2]
Face ShieldRecommended for additional protection against splashes, especially during transfer or disposal.[4]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable material. Remove gloves with care to avoid skin contamination.[2]
Body Protection Long-Sleeved Laboratory CoatProvides a primary barrier against accidental contact.
Chemical-Resistant Apron or CoverallsRecommended when handling larger quantities.
Respiratory Protection Not typically required under normal use with adequate ventilation.For large-scale operations or in cases of inadequate ventilation where dust formation is likely, a particle filter respirator is recommended.[2]

Operational Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe handling process.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A fume hood is recommended, especially if there is a potential for dust generation.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

2. Handling Procedure:

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of airborne dust.[2]

  • Grounding: For processes that may generate static electricity, ensure that equipment is properly grounded to prevent ignition of dust.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area. Avoid breathing dust.

  • Prevent Contact: Wear appropriate PPE to avoid contact with skin, eyes, or clothing.[2]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[2]

3. Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear the prescribed PPE.[2]

  • Containment and Cleanup: For spills, sweep up the solid material and shovel it into a suitable, labeled container for disposal. Avoid actions that could generate dust.[2]

  • Environmental Precautions: Prevent the substance from entering drains or the environment.[2]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Classification:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

2. Disposal Procedure:

  • Containerization: Collect waste this compound in a clearly labeled, sealed container.

  • Waste Stream: Dispose of the material through a licensed hazardous waste disposal company. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Empty Containers: Empty containers should be treated as hazardous waste until they have been properly decontaminated.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep cluster_handling cluster_spill cluster_disposal prep Preparation handling Handling prep->handling ppe Wear Appropriate PPE ventilation Ensure Adequate Ventilation spill Spill/Release handling->spill disposal Disposal handling->disposal avoid_dust Avoid Dust Formation store Store Properly spill->handling contain Contain Spill cleanup Clean Up Spill classify Classify Waste dispose Dispose via Licensed Contractor

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.